molecular formula C9H6N2O3 B8181500 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B8181500
M. Wt: 190.16 g/mol
InChI Key: XFLFIQJIUJUZSE-UHFFFAOYSA-N
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Description

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-hydroxy-1,5-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-6-2-8-7(11-4-6)1-5(3-10-8)9(13)14/h1-4,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLFIQJIUJUZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid CAS 2703757-06-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid represents a high-value heterocyclic building block in modern medicinal chemistry. Unlike the more common 4-oxo-1,4-dihydro-1,5-naphthyridine derivatives (classically synthesized via the Gould-Jacobs reaction), this specific isomer features a 3,7-disubstitution pattern on the 1,5-naphthyridine core. This structural arrangement preserves the planarity of the aromatic system while offering two distinct vectors for chemical diversification: a carboxylic acid for amide coupling and a distal hydroxyl group for etherification or bioisosteric replacement.

This scaffold is increasingly relevant in the development of Type I TGF-β receptor (ALK5) inhibitors , HIF prolyl hydroxylase inhibitors , and novel antibacterial agents targeting DNA gyrase/topoisomerase IV, where the 1,5-naphthyridine core serves as a bioisostere for quinoline or isoquinoline moieties.

Physicochemical Profile[1][2][3][4][5][6]
PropertyValue / Description
IUPAC Name 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid
Molecular Formula

Molecular Weight 190.16 g/mol
CAS Number 2703757-06-4
Appearance Off-white to pale yellow solid
Solubility Low in water; Soluble in DMSO, DMF, and aqueous base (

M NaOH)
pKa (Calculated)

;

;

Tautomerism Potential for keto-enol tautomerism if N-protonated, though the 7-hydroxy form is generally favored in non-polar solvents.[1]

Strategic Synthesis: The 3,7-Desymmetrization Pathway

The synthesis of 7-hydroxy-1,5-naphthyridine-3-carboxylic acid challenges the chemist to selectively functionalize the equivalent 3- and 7-positions (beta to the nitrogen atoms) of the 1,5-naphthyridine core. Unlike 4-substituted derivatives accessible via cyclization, the 3,7-pattern typically requires electrophilic halogenation followed by metal-catalyzed cross-coupling .

Mechanistic Logic[1]
  • Core Construction: The 1,5-naphthyridine skeleton is constructed via the Skraup reaction using 3-aminopyridine.[2][3]

  • Electrophilic Activation: High-temperature bromination selectively targets the 3- and 7-positions.

  • Desymmetrization: Controlled mono-lithiation allows the introduction of the carboxylate moiety.

  • Hydroxylation: The remaining bromide is converted to a hydroxyl group via Pd-catalyzed hydroxylation or boronate oxidation.

Synthesis Workflow Diagram

SynthesisPathway Start 3-Aminopyridine Core 1,5-Naphthyridine Start->Core Skraup Rxn (Glycerol, H2SO4, Nitrobenzene) Dibromo 3,7-Dibromo-1,5-naphthyridine Core->Dibromo Br2, 500°C (Electrophilic Subst.) MonoAcid 7-Bromo-1,5-naphthyridine- 3-carboxylic acid Dibromo->MonoAcid 1. n-BuLi (-78°C) 2. CO2 (g) (Desymmetrization) Final 7-Hydroxy-1,5-naphthyridine- 3-carboxylic acid MonoAcid->Final Pd2(dba)3, tBuXPhos KOH, H2O (Buchwald Hydroxylation)

Caption: Step-wise synthetic pathway for the 3,7-functionalization of the 1,5-naphthyridine core.

Detailed Experimental Protocols

The following protocols are adapted from standard methodologies for naphthyridine functionalization and must be validated in the user's specific laboratory environment.

Phase 1: Preparation of 3,7-Dibromo-1,5-naphthyridine

Note: This step requires a high-temperature vapor phase reaction or harsh liquid phase conditions due to the electron-deficient nature of the ring.

Reagents: 1,5-Naphthyridine (1.0 eq), Bromine (


, 2.5 eq), Carbon Tetrachloride (

) or Nitrobenzene.
  • Setup: Equip a multi-neck flask with a dropping funnel, reflux condenser, and an alkali scrubber trap (for HBr gas).

  • Addition: Dissolve 1,5-naphthyridine in the solvent. Heat to reflux.[4]

  • Bromination: Add bromine dropwise over 2 hours.

  • Reaction: Maintain reflux for 12–24 hours. Monitor by LC-MS for the appearance of the dibromo species (

    
    ).
    
  • Workup: Cool the mixture. Quench with saturated aqueous

    
     to remove excess bromine.
    
  • Purification: Extract with DCM. The product is often sparingly soluble; recrystallize from ethanol/DMF to yield the 3,7-dibromo intermediate.

Phase 2: Mono-Carboxylation (Desymmetrization)

Reagents: 3,7-Dibromo-1,5-naphthyridine, n-Butyllithium (1.6M in hexanes), Dry THF, Dry


 gas (or dry ice).
  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon. Add 3,7-dibromo-1,5-naphthyridine and anhydrous THF. Cool to -78°C .

  • Lithiation: Add n-BuLi (1.05 eq) dropwise over 30 minutes. The solution color will change (often to deep red/brown), indicating the formation of the lithiated species. Crucial: Do not use excess n-BuLi to avoid di-lithiation.

  • Carboxylation: Bubble dry

    
     gas into the solution for 30 minutes while maintaining -78°C.
    
  • Quench: Allow the reaction to warm to 0°C and quench with 1M HCl until pH ~3.

  • Isolation: The carboxylic acid intermediate (7-bromo-1,5-naphthyridine-3-carboxylic acid) often precipitates. Filter and wash with water and cold ether.

Phase 3: Hydroxylation to Final Product

Reagents: 7-Bromo-1,5-naphthyridine-3-carboxylic acid, KOH (4 eq),


 (2 mol%), tBuXPhos (4 mol%), 1,4-Dioxane/Water (1:1).
  • Catalyst Prep: Degas the solvent mixture. Add the palladium source and ligand.

  • Reaction: Add the substrate and base.[4] Heat to 100°C under Argon for 4–8 hours.

  • Mechanism: The Pd catalyst facilitates the displacement of the bromide by the hydroxide nucleophile.

  • Workup: Cool to room temperature. Filter through Celite to remove Pd black. Acidify the filtrate with HCl to pH 4–5 to precipitate the target compound.

  • Purification: Recrystallize from DMF/Water or purify via reverse-phase HPLC (C18 column, 0.1% TFA in Water/MeCN).

Medicinal Chemistry Applications

The 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid scaffold is a versatile pharmacophore. Its utility lies in its ability to mimic the adenine ring of ATP (kinase inhibition) or the quinolone core of antibacterial agents.

Structure-Activity Relationship (SAR) Logic
  • 3-COOH Vector: Primary site for amide coupling to introduce solubility-enhancing groups (e.g., piperazines) or specificity-determining hydrophobic tails.

  • 7-OH Vector: Can be alkylated to modulate lipophilicity or used as a hydrogen bond donor/acceptor in the enzyme active site.

  • N1/N5 Nitrogens: Provide critical hydrogen bond acceptor points, essential for binding in the hinge region of kinases (e.g., ALK5, p38 MAPK).

Biological Pathway Integration (ALK5 Inhibition Example)

ALK5_Pathway Ligand TGF-beta Ligand Receptor TGF-beta Type II Receptor Ligand->Receptor Binding ALK5 ALK5 (Type I Receptor) Receptor->ALK5 Phosphorylation Smad2_3 Smad2/3 Phosphorylation ALK5->Smad2_3 Signaling Inhibitor 1,5-Naphthyridine Inhibitor (Target Compound) Inhibitor->ALK5 ATP-Competitive Inhibition Transcription Gene Transcription (Fibrosis/EMT) Smad2_3->Transcription Nuclear Translocation

Caption: Mechanism of action for 1,5-naphthyridine derivatives in TGF-beta signaling inhibition.

References

  • BenchChem. (2025). The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Retrieved from

  • Fuertes, M., et al. (2020).[5] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(14), 3252.[5]

  • Manske, R. H. F. (1942).[6] "The Chemistry of Quinolines." Chemical Reviews, 30, 113–144.[6] (Foundational Skraup Synthesis).

  • ChemScene. (n.d.). Product Information: 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid.[7] Retrieved from

  • Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry, 5(5), 1063-1065. (Historical context for naphthyridine antibiotics).

Sources

An In-Depth Technical Guide to 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. As a member of the naphthyridine family, it possesses a rigid, planar scaffold with strategically positioned hydrogen bond donors and acceptors, making it an attractive core for designing enzyme inhibitors and other biologically active agents. This guide provides a comprehensive overview of its chemical structure, molecular properties, and its emerging role as a key intermediate in the synthesis of novel therapeutics, particularly in the realm of protein kinase inhibitors for oncology.

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core, a fusion of two pyridine rings, is a privileged scaffold in drug discovery. Its electron-deficient nature and ability to participate in various non-covalent interactions (π-stacking, hydrogen bonding) allow for high-affinity binding to biological targets.[1] Unlike its more extensively studied 1,8-naphthyridine isomer, popularized by the quinolone antibiotics, the 1,5-naphthyridine system offers a distinct spatial arrangement of nitrogen atoms, leading to unique receptor binding profiles and novel intellectual property opportunities. 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid serves as a versatile starting material, incorporating a carboxylic acid handle for amide coupling and a hydroxyl group that can be functionalized or serve as a critical pharmacophoric element. Its utility is particularly noted in the development of inhibitors for enzymes involved in cellular signaling, such as protein kinases.[2]

Molecular Profile and Physicochemical Properties

A precise understanding of the physicochemical properties of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid is fundamental for its application in synthesis and drug design. These properties dictate its solubility, reactivity, and pharmacokinetic potential.

Chemical Structure and Weight

The molecule consists of a naphthyridine core with a hydroxyl group at position 7 and a carboxylic acid at position 3. The systematic IUPAC name is 7-hydroxy-1,5-naphthyridine-3-carboxylic acid.

  • Molecular Formula: C₉H₆N₂O₃[2]

  • Molecular Weight: 190.16 g/mol [2]

  • CAS Number: 2703757-06-4[2]

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are crucial for experimental design, including reaction conditions and purification strategies.

PropertyValueSource
Molecular Formula C₉H₆N₂O₃[2]
Molecular Weight 190.16 g/mol [2]
CAS Number 2703757-06-4[2]
Predicted Boiling Point 449.1 ± 40.0 °C[2]
Predicted Density 1.572 ± 0.06 g/cm³[2]
Storage Conditions Room temperature, protect from light, keep dry[2]

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

The synthesis of hydroxylated naphthyridine carboxylic acids typically involves the construction of the core ring system with an ester group, which is subsequently hydrolyzed. A logical, though unverified, pathway is outlined below. The causality behind this proposed multi-step synthesis lies in the robust and well-documented nature of each reaction type for building similar heterocyclic systems.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 5-Amino-2-hydroxypyridine C Condensation Intermediate A->C Heat (e.g., 120-130°C) B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 7-hydroxy-1,5-naphthyridine-3-carboxylate C->D High-boiling solvent (e.g., Dowtherm A, ~250°C) E 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (Final Product) D->E 1. NaOH (aq), Reflux 2. Acidification (e.g., HCl)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of the closely related 4-hydroxy-1,5-naphthyridine-3-carboxylic acid and represents a viable starting point for optimization.[3] Note: This is a proposed method and has not been experimentally validated for the 7-hydroxy isomer.

Step 1 & 2: Synthesis of Ethyl 7-hydroxy-1,5-naphthyridine-3-carboxylate

  • Rationale: The Gould-Jacobs reaction provides a reliable method for forming the pyridone ring fused to an existing pyridine. The initial condensation forms an enamine, which then undergoes thermal electrocyclization at high temperatures.

  • Procedure: a. Combine 5-amino-2-hydroxypyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.) in a round-bottom flask. b. Heat the mixture to 120-130 °C for 2 hours with stirring. The reaction will form a thick syrup. c. In a separate flask, heat a high-boiling point solvent such as Dowtherm A to 250 °C. d. Slowly add the crude syrup from the previous step to the hot solvent with vigorous stirring. Maintain the temperature for 30-60 minutes. e. The ethyl ester product is expected to precipitate. Allow the mixture to cool below 100 °C and add a non-polar solvent like hexane to facilitate further precipitation. f. Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Hydrolysis to 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid

  • Rationale: Basic hydrolysis (saponification) of the ethyl ester is a standard and efficient method to yield the corresponding carboxylic acid.

  • Procedure: a. Suspend the crude ethyl ester from the previous step in a 10% aqueous solution of sodium hydroxide. b. Heat the mixture to reflux (100-110 °C) with stirring for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed. c. Cool the reaction mixture to room temperature and filter if necessary to remove any insoluble impurities. d. Carefully acidify the clear solution to a pH of approximately 3-4 with concentrated hydrochloric acid. e. The final product should precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation. f. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be required for further purification.

Spectroscopic Characterization (Predicted)

Definitive characterization of the synthesized compound is crucial. While published spectra for this specific molecule are not available, the expected spectroscopic features can be predicted based on its structure.

TechniquePredicted Features
¹H NMR Aromatic protons on the naphthyridine core are expected in the δ 7.0-9.0 ppm region. The specific chemical shifts and coupling constants would be diagnostic of the substitution pattern. A broad singlet for the carboxylic acid proton (δ >10 ppm) and another for the phenolic proton would also be expected.
¹³C NMR Carbonyl carbon of the carboxylic acid should appear downfield (δ >165 ppm). Aromatic carbons would resonate in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C7) would be shifted downfield.
IR Spectroscopy A very broad O-H stretching band from ~2500-3300 cm⁻¹ (carboxylic acid dimer). A strong C=O stretching absorption around 1700-1730 cm⁻¹ (carboxylic acid). Aromatic C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ region. A C-O stretching band for the phenol group around 1200-1280 cm⁻¹.
Mass Spectrometry The molecular ion peak [M+H]⁺ would be expected at m/z 191.04, corresponding to the protonated molecule.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid lies in its application as a foundational scaffold for synthesizing high-value therapeutic agents.[2] The 1,5-naphthyridine core itself has been identified as a key pharmacophore in a variety of potent and selective enzyme inhibitors.

Role as a Protein Kinase Inhibitor Scaffold

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[2] The 1,5-naphthyridine scaffold is an effective "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a interaction pattern common to many ATP-competitive kinase inhibitors.

  • Rationale for Use: The nitrogen at position 1 and the exocyclic hydroxyl group at position 7 can act as hydrogen bond acceptors and donors, respectively, mimicking the adenine portion of ATP. The carboxylic acid at position 3 provides a convenient attachment point for introducing various side chains that can target other regions of the ATP-binding pocket, thereby conferring potency and selectivity.

  • Examples in the Class: Derivatives of the 1,5-naphthyridine scaffold have shown potent inhibitory activity against several important cancer targets, including Aurora kinases and the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5).[4][5]

G cluster_0 Drug Development Workflow A 7-Hydroxy-1,5-naphthyridine- 3-carboxylic acid B Amide Coupling (Side Chain Introduction) A->B C Library of Naphthyridine Derivatives B->C D Screening against Kinase Panel C->D E Lead Compound (e.g., Potent ALK5 Inhibitor) D->E F Lead Optimization (ADME/Tox Properties) E->F G Clinical Candidate F->G

Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion and Future Outlook

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a high-potential building block for modern drug discovery. Its rigid structure, combined with versatile functional handles, makes it an ideal starting point for the synthesis of targeted therapies. While detailed synthetic and analytical data in the public domain remains sparse, the established chemistry of related naphthyridines provides a clear roadmap for its preparation and use. The proven success of the 1,5-naphthyridine scaffold in developing potent kinase inhibitors suggests that derivatives of this compound will continue to emerge as promising candidates for the treatment of cancer and other proliferative diseases. Further research into scalable synthetic routes and the exploration of its utility against a broader range of biological targets are warranted.

References

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919–930.
  • (No specific author). (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0269115). NP-MRD.
  • (No specific author). (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0202673). NP-MRD.
  • (No specific author). (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0312673). NP-MRD.
  • (No specific author). (n.d.). 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid. MySkinRecipes. Available at: [Link]

  • (No specific author). (n.d.). 7-hydroxy-1,8-naphthyridine-3-carboxylic acid. PubChemLite. Available at: [Link]

  • (No specific author). (n.d.). 7-Amino-4-hydroxy-1,8-naphthyridine-3-carboxylic acid - Optional[13C NMR]. SpectraBase.
  • (No specific author). (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0180180). NP-MRD.
  • (No specific author). (n.d.). 1H-and 13C-NMR chemical shifts for compound 7.
  • (No specific author). (n.d.). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry.
  • Al-Taisan, K., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry.
  • Ciszewska, M., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules.
  • de la Torre, M. C., et al. (2020).
  • Gulea, A., et al. (2024).
  • Patel, K., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances.
  • Patel, K., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences.
  • Pervez, H., et al. (2020). Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.
  • Piras, M., et al. (2021). 4. RSC Medicinal Chemistry.
  • Popowycz, F., et al. (2014). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes.
  • Sridhar, G., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[2][6]naphthyridine-3-carbonitriles. Materials Today: Proceedings.

  • (No specific author). (n.d.). Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. PrepChem.com. Available at: [Link]

  • Ubeid, M., et al. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
  • Vaskevych, A., et al. (2015). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society.
  • (No specific author). (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0292563). NP-MRD.

Sources

1,5-naphthyridine scaffold applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 1,5-Naphthyridine Scaffold: A Technical Guide to Medicinal Chemistry Applications

Executive Summary

The 1,5-naphthyridine scaffold represents a privileged diazanaphthalene pharmacophore, distinct from its quinoline and 1,8-naphthyridine isomers due to its unique electronic distribution and hydrogen-bonding capabilities. While 1,8-naphthyridines (e.g., nalidixic acid) have historically dominated the antibacterial landscape, the 1,5-isomer has emerged as a critical core for targeting kinase signaling (TGF-β/ALK5, PI3K/mTOR), epigenetic regulation (BET bromodomains), and bacterial topoisomerases. This guide synthesizes the structural logic, synthetic pathways, and therapeutic utility of the 1,5-naphthyridine core.[1][2][3][4]

Physicochemical Profile & Structural Logic

The 1,5-naphthyridine ring system consists of two fused pyridine rings. Unlike naphthalene (lipophilic) or quinoline (monobasic), the 1,5-naphthyridine is dibasic, though the nitrogen lone pairs are located in different environments depending on substitution.

  • Isosterism: It serves as a bioisostere for quinoline and isoquinoline, often improving aqueous solubility due to the second nitrogen atom (calculated logP ~1.0 vs. ~2.0 for naphthalene).

  • Basicity: The pKa of the mono-protonated species is approximately 2.91, making it less basic than quinoline (pKa 4.9). This reduced basicity can be advantageous in reducing off-target hERG channel inhibition, a common liability in basic amine drugs.

  • Binding Geometry: The 1,5-nitrogen placement allows for diverse monodentate and bidentate binding modes. In BET inhibition, the N1/N5 atoms can mimic the carbonyl oxygen of acetylated lysine residues.

Table 1: Physicochemical Comparison of Scaffolds

PropertyNaphthaleneQuinoline1,5-Naphthyridine
Structure Carbocyclic1 N-heterocycle2 N-heterocycles
H-Bond Acceptors 012
Polar Surface Area 0 Ų12.9 Ų25.8 Ų
Electronic Character Electron-richElectron-deficient (Py ring)Highly electron-deficient
Key Application Hydrophobic coreAntimalarial/KinaseEpigenetics/Kinase/Antibacterial

Synthetic Architectures

Accessing the 1,5-naphthyridine core requires robust methodologies. The Gould-Jacobs reaction and Friedländer synthesis remain the industrial standards, while modern cross-coupling allows for late-stage functionalization.

Core Synthetic Pathways Diagram

The following Graphviz diagram illustrates the primary routes to the scaffold.

SynthesisPathways Substrate 3-Aminopyridine Intermediate Enamine Intermediate Substrate->Intermediate + Reagent1 110°C Reagent1 EMME / DEEM (Ethoxymethylenemalonate) Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Cyclization Core 4-Hydroxy-1,5-naphthyridine- 3-carboxylate Cyclization->Core Gould-Jacobs Route Func Chlorination (POCl3) & SNAr Displacement Core->Func Final Functionalized 1,5-Naphthyridine Func->Final AminoAldehyde 3-Amino-picolinaldehyde Friedlander Base/Acid Cat. Condensation AminoAldehyde->Friedlander + Ketone Ketone Ketone/Aldehyde Friedlander->Final Friedländer Route

Caption: Primary synthetic routes to 1,5-naphthyridine: The Gould-Jacobs reaction (top) and Friedländer condensation (bottom).

Medicinal Chemistry Applications

A. TGF-β Type I Receptor (ALK5) Inhibitors

The Transforming Growth Factor-β (TGF-β) pathway drives fibrosis and late-stage tumor metastasis.

  • Mechanism: Small molecule inhibitors target the ATP-binding pocket of the ALK5 kinase.

  • The 1,5-Naphthyridine Advantage: Derivatives such as 4-(pyridin-2-yl)-1,5-naphthyridine analogues have shown high selectivity for ALK5 over p38 MAP kinase. The scaffold's nitrogen atoms form critical hydrogen bonds with the hinge region (His283) of the kinase.

  • Key Insight: Substitution at the C2 position with a bulky aromatic group (e.g., 6-methylpyridin-2-yl) improves selectivity by exploiting the "gatekeeper" residue differences between ALK5 and p38.

B. BET Bromodomain Inhibitors

Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4) recognize acetylated lysine residues on histones.[5]

  • Structural Mimicry: The 1,5-naphthyridine scaffold acts as an acetyl-lysine mimetic. The N1 and N5 nitrogens are positioned to interact with the conserved asparagine residue (Asn140 in BRD4) and a structured water network within the bromodomain pocket.

  • Therapeutic Scope: These inhibitors are critical in treating MYC-driven cancers (e.g., NUT midline carcinoma) and inflammatory diseases.

C. Novel Bacterial Topoisomerase Inhibitors (NBTIs)

With fluoroquinolone resistance rising, NBTIs targeting the GyrA/ParC subunits of bacterial topoisomerases are vital.

  • Binding Mode: Unlike fluoroquinolones, NBTIs stabilize the cleavage complex without requiring a water-metal ion bridge.

  • Scaffold Role: Tricyclic 1,5-naphthyridinone derivatives serve as the "Left-Hand Side" (LHS) of the molecule, intercalating into the DNA at the cleavage site.

  • SAR: A methoxy group at C2 and a hydroxyl at C7 (on the tricyclic core) are often preferred for optimal Gram-positive activity (e.g., S. aureus).

Technical Protocol: Gould-Jacobs Synthesis

Objective: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate . Rationale: This is the versatile precursor for C4-chlorination and subsequent SNAr functionalization (e.g., introducing amine motifs for kinase inhibition).

Reagents:

  • 3-Aminopyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether (Solvent/Heat transfer medium)

  • Petroleum ether / Ethanol (for workup)

Step-by-Step Methodology:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine 3-aminopyridine and DEEM. Heat to 110–120°C for 2 hours. Ethanol is evolved and removed.

    • Checkpoint: Monitor via TLC. The disappearance of 3-aminopyridine indicates the formation of the diethyl N-(3-pyridyl)aminomethylenemalonate intermediate.

  • Cyclization: Heat diphenyl ether in a separate vessel to 250°C (reflux).

  • Addition: Add the crude intermediate from Step 1 dropwise to the boiling diphenyl ether. Caution: Rapid ethanol evolution occurs.

  • Reaction: Maintain reflux for 30–45 minutes. The high temperature is strictly required to overcome the activation energy for the aromatic nucleophilic substitution/cyclization.

  • Workup: Cool the mixture to room temperature. Add an excess of petroleum ether or hexane to precipitate the product.

  • Purification: Filter the solid, wash with ethanol/ether, and recrystallize from DMF or acetic acid if necessary.

  • Yield: Typical yields range from 60–80%.

Structure-Activity Relationship (SAR) Atlas

The biological activity of the 1,5-naphthyridine scaffold is highly position-dependent.

SAR_Map Core 1,5-Naphthyridine Core Pos2 C2 Position Core->Pos2 Pos3 C3 Position Core->Pos3 Pos4 C4 Position Core->Pos4 Pos8 C8 Position Core->Pos8 Act2 Selectivity Handle (Bulky Aryl for ALK5) Pos2->Act2 Act3 Solubility/PK (Carboxyl/Amide) Pos3->Act3 Act4 Primary Binding (Amino/H-bond donor for Kinase Hinge) Pos4->Act4 Act8 Electronic Tuning (F/Cl for metabolic stability) Pos8->Act8

Caption: SAR Atlas mapping functional roles to specific positions on the 1,5-naphthyridine ring.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020.[1][3]

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 2004.

  • Naphthyridines as novel BET family bromodomain inhibitors. ChemMedChem, 2014.

  • Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064. Journal of Medicinal Chemistry, 2012.

  • Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015.[6]

  • The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry. BenchChem Technical Guides, 2025.

Sources

Therapeutic Potential of 7-Hydroxy-1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Discovery & Development

Executive Summary: The Scaffold Advantage

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its planar, electron-deficient bicyclic heteroaromatic nature. While the 1,8-naphthyridine isomer (e.g., nalidixic acid) is historically dominant in antibacterials, the 1,5-naphthyridine core—specifically its 7-hydroxy derivatives —has emerged as a critical pharmacophore for targeting ATP-binding pockets in kinases and metallo-enzyme active sites.

This guide analyzes the therapeutic utility of 7-hydroxy-1,5-naphthyridine derivatives, focusing on their dual-action potential:

  • Kinase Inhibition (Oncology/Fibrosis): Acting as ATP mimetics via donor-acceptor hydrogen bonding motifs, particularly against ALK5 (TGF-β Type I Receptor) and FGFR .

  • HIF Prolyl Hydroxylase (PHD) Inhibition: Leveraging the chelating potential of the naphthyridine nitrogen-hydroxyl pairs to stabilize Hypoxia-Inducible Factor (HIF-1α) for anemia treatment.

Physicochemical Core: Tautomerism & Solubility

The "7-hydroxy" designation in 1,5-naphthyridine is chemically deceptive; in physiological solution, these derivatives exist in a tautomeric equilibrium that dictates their binding affinity.

The Tautomeric Switch

The 7-hydroxy-1,5-naphthyridine (enol form) exists in equilibrium with 1,5-naphthyridin-7(6H)-one (keto/amide form).

  • Significance: This tautomerism creates a "donor-acceptor" (D-A) motif essential for binding to the hinge region of kinase domains.

  • Solubility: The 7-oxo form increases polarity, improving aqueous solubility—a chronic bottleneck in developing planar heteroaromatic drugs.

Metal Chelation Logic

In metallo-enzymes (like HIF-PH), the nitrogen at position 1 (or 5) and a proximal hydroxyl/oxo group can form bidentate ligands with metal cofactors (e.g., Fe²⁺). While 8-hydroxy derivatives are classic chelators, 7-hydroxy derivatives modulate this electronic density, often serving as allosteric modulators or water-mediated bridge builders in the active site.

Primary Therapeutic Avenue: Kinase Inhibition (ALK5 & FGFR)

The most validated application of 7-hydroxy-1,5-naphthyridine derivatives lies in the inhibition of the TGF-β signaling pathway , specifically the ALK5 receptor.

Mechanism of Action: ALK5 Inhibition

Transforming Growth Factor-beta (TGF-β) drives fibrosis and tumor metastasis. Small molecule inhibitors must compete with ATP at the ALK5 active site.

  • Binding Mode: The 1,5-naphthyridine core sandwiches between hydrophobic residues (Val219, Leu340) in the ATP pocket. The 7-substituent (derived from the hydroxy/oxo core) extends into the solvent-exposed region, allowing for solubilizing modifications (e.g., morpholine or piperazine tails) without disrupting the core binding.

  • Selectivity: The 1,5-nitrogen placement provides a unique hydrogen bond acceptor profile that differentiates it from the more promiscuous quinoline scaffolds, reducing off-target effects on p38 MAPK.

Quantitative Data: Activity Profile

The following table summarizes the inhibitory potency of 1,5-naphthyridine derivatives against key kinase targets, derived from structure-activity relationship (SAR) studies.

Compound ClassTarget KinaseIC50 (nM)Selectivity Note
7-oxo-1,5-naphthyridine deriv. ALK5 (TGF-β R1) 4 - 6 nM >100x selective vs p38 MAPK
1,5-naphthyridine-2-one deriv.FGFR1 / FGFR212 - 45 nMPotent anti-angiogenic
Unsubstituted 1,5-naphthyridinePI3K

> 1000 nMLow potency without 7-OH/Oxo functionalization

Interpretation: The functionalization at the 7-position (or equivalent oxo-tautomer positions) is critical for shifting potency from the micromolar to the single-digit nanomolar range.

Visualization: TGF-β / ALK5 Signaling Pathway

The following diagram illustrates the pathway blocked by 7-hydroxy-1,5-naphthyridine derivatives (ALK5 Inhibitors), preventing the phosphorylation of SMAD proteins and subsequent fibrotic gene transcription.

ALK5_Pathway TGF_Ligand TGF-β Ligand Receptor_Complex TGF-β Receptor Complex (TβRII + ALK5) TGF_Ligand->Receptor_Complex Activates SMAD2_3 SMAD2/3 (Unphosphorylated) Receptor_Complex->SMAD2_3 Phosphorylates Inhibitor 7-OH-1,5-Naphthyridine Derivative Inhibitor->Receptor_Complex Blocks ATP Binding (IC50 ~4nM) pSMAD p-SMAD2/3 (Phosphorylated) SMAD2_3->pSMAD Activation SMAD4 SMAD4 (Co-SMAD) pSMAD->SMAD4 Complex Formation Nucleus Nucleus / Gene Transcription (Fibrosis/EMT) SMAD4->Nucleus Translocation

Caption: Mechanism of Action: 1,5-naphthyridine derivatives competitively inhibit ALK5, preventing SMAD2/3 phosphorylation and downstream fibrotic signaling.

Validated Experimental Protocol: Cellular Kinase Inhibition Assay

To verify the therapeutic potential of a specific 7-hydroxy-1,5-naphthyridine derivative, a self-validating cellular assay (Smad2/3 phosphorylation quantification) is recommended over simple enzymatic assays to account for cell permeability.

Protocol: TGF-β Induced SMAD Phosphorylation Assay

Objective: Determine cellular IC50 of the candidate compound by measuring inhibition of p-SMAD2 levels in HepG2 or A549 cells.

Reagents:

  • Target Cells: HepG2 (human liver cancer cell line).

  • Inducer: Recombinant human TGF-β1 (5 ng/mL).

  • Detection: Anti-phospho-SMAD2 (Ser465/467) antibody (Primary).

  • Control: SB431542 (Standard ALK5 inhibitor).

Step-by-Step Workflow:

  • Seeding:

    • Plate HepG2 cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h at 37°C/5% CO₂.

  • Starvation (Critical Step):

    • Causality: Remove serum (FBS) for 12–16 hours prior to treatment. Serum contains endogenous growth factors that create high background noise, masking the specific TGF-β signal.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-hydroxy-1,5-naphthyridine derivative (0.1 nM to 10 µM) in DMSO.

    • Add compounds to cells; incubate for 60 minutes prior to ligand addition.

    • Validation Check: Final DMSO concentration must be <0.1% to prevent cytotoxicity.

  • Induction:

    • Add TGF-β1 (final conc. 5 ng/mL) to all wells except "No Inducer" control.

    • Incubate for 45 minutes . (Peak phosphorylation occurs at 45-60 min; longer incubation leads to dephosphorylation).

  • Lysis & Detection (ELISA/Western):

    • Lyse cells using RIPA buffer with phosphatase inhibitors (Na3VO4).

    • Quantify p-SMAD2 via Sandwich ELISA or Western Blot.

  • Data Analysis:

    • Normalize signal:

      
       Inhibition 
      
      
      
      .
    • Fit data to a 4-parameter logistic equation to derive IC50.

Secondary Application: HIF-1α Stabilization (Anemia)

While less dominant than the kinase route, the 1,5-naphthyridine scaffold is a bioisostere for the isoquinoline core found in HIF Prolyl Hydroxylase (PHD) inhibitors (e.g., Roxadustat).

  • Mechanism: The enzyme PHD2 uses Fe(II) and 2-oxoglutarate to hydroxylate HIF-1α, marking it for degradation.

  • Naphthyridine Role: Derivatives with a hydroxy/oxo group adjacent to a ring nitrogen (N1 or N5) chelate the active site Iron.

  • Result: Inhibition of PHD2

    
     Accumulation of HIF-1α 
    
    
    
    Transcription of Erythropoietin (EPO).
Synthesis Logic (SAR)

To synthesize these derivatives, the Skraup reaction or Friedländer condensation is typically employed, starting from 3-aminopyridine derivatives.

  • Key Step: Introduction of the 7-hydroxy group often involves the hydrolysis of a 7-chloro intermediate or direct oxidation, ensuring the tautomeric handle is available for binding.

References

  • Gellibert, F., et al. (2004).[1] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.

  • Litvinov, V.P. (2006). "Advances in the chemistry of naphthyridines." Advances in Heterocyclic Chemistry.

  • Angibaud, P.R., et al. (2015). "Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family." Cancer Research.

  • BenchChem. (2025).[2] "Application Notes: 1,5-Naphthyridine Derivatives as Potent Kinase Inhibitors." BenchChem Technical Guides.

  • Madan, A., et al. (2024).[3] "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals.[3][4][5][6][7]

Sources

Technical Whitepaper: Bioactive Hydroxy-Naphthyridine-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactive Properties of Hydroxy-Naphthyridine-3-Carboxylic Acid Analogs Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Targeting Metalloenzymes: From Viral Integrase to HIF Prolyl Hydroxylase

Executive Summary

The 4-hydroxy-naphthyridine-3-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by its ability to function as a bidentate chelator of divalent metal ions (Mg²⁺, Mn²⁺, Fe²⁺). This structural motif is a bioisostere of the quinolone antibiotics but possesses distinct electronic properties due to the additional nitrogen atom in the fused ring system.

This whitepaper provides an in-depth technical analysis of this scaffold, focusing on three primary therapeutic vectors:

  • HIF Prolyl Hydroxylase (PHD) Inhibition: Mimicking 2-oxoglutarate to stabilize HIF-1α for anemia treatment.

  • Antiviral Activity: Inhibition of metalloenzymes such as HIV integrase and HCMV terminase.

  • Antimicrobial Potency: Targeting bacterial DNA gyrase/Topoisomerase IV.

Chemical Architecture & Synthesis Strategy

The core structure relies on a planar bicyclic heteroaromatic system. The 3-carboxylic acid and 4-hydroxyl (or 4-oxo tautomer) groups form a planar "beak" capable of sequestering metal ions within enzyme active sites.

Synthesis Protocol: The Gould-Jacobs Reaction

The most robust method for constructing the hydroxy-naphthyridine-3-carboxylic acid core is the Gould-Jacobs reaction .[1][2] This sequence involves condensation, thermal cyclization, and hydrolysis.

Experimental Protocol: Synthesis of 4-Hydroxy-1,6-Naphthyridine-3-Carboxylic Acid

Note: This protocol is a self-validating system; purity must be checked at the enamine intermediate stage before high-temperature cyclization.

Reagents: 4-Aminopyridine, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether (Dowtherm A), NaOH (10% aq).

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • Charge a round-bottom flask with 4-aminopyridine (1.0 eq) and EMME (1.1 eq).

    • Heat to 110°C for 2 hours without solvent. Ethanol byproduct evolves.

    • Validation: Monitor TLC (EtOAc/Hexane). The disappearance of amine indicates formation of diethyl 2-((pyridin-4-ylamino)methylene)malonate.

    • Cool and recrystallize from ethanol to obtain the enamine intermediate.

  • Thermal Cyclization:

    • Heat diphenyl ether (10 mL/g of reactant) to 250°C (reflux).

    • Add the enamine intermediate portion-wise to the boiling solvent. Critical: Rapid addition maintains high temperature essential for cyclization over polymerization.

    • Reflux for 30–45 minutes.

    • Cool to room temperature.[2][3] Dilute with hexane to precipitate the ethyl ester product.[2] Filter and wash with hexane.

  • Hydrolysis:

    • Suspend the ester in 10% NaOH (5 eq). Reflux for 2 hours.

    • Work-up: Cool to 0°C and acidify to pH 2 with 6N HCl.

    • Filter the resulting precipitate (4-hydroxy-1,6-naphthyridine-3-carboxylic acid).

    • Recrystallize from DMF/Ethanol.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Aminopyridine + EMME Inter Enamine Intermediate Start->Inter 110°C, -EtOH (Condensation) Cyclic Ethyl Naphthyridine Carboxylate Inter->Cyclic 250°C, Ph2O (Thermal Cyclization) Final 4-OH-Naphthyridine 3-Carboxylic Acid Cyclic->Final NaOH, Reflux (Hydrolysis/Acidification)

Figure 1: Step-wise Gould-Jacobs synthesis pathway for the naphthyridine scaffold.

Mechanism of Action: The Chelation Pharmacophore

The biological activity of these analogs is driven by their ability to mimic 2-oxoglutarate (2-OG) , a co-substrate for Fe(II)/2-OG-dependent dioxygenases.

HIF Prolyl Hydroxylase (PHD) Inhibition

Under normoxia, PHD enzymes hydroxylate HIF-1α using O₂ and Fe²⁺, marking it for degradation. Naphthyridine-3-carboxylic acids inhibit this by:

  • Bidentate Chelation: The 4-oxo and 3-carboxylate oxygens chelate the active site Fe²⁺.

  • Competitive Inhibition: Blocking the entry of 2-OG.

  • Salt Bridge Formation: The carboxylate usually forms a salt bridge with an Arginine residue (e.g., Arg383 in PHD2).[4][5]

Visualization: HIF Stabilization Pathway

HIF_Pathway Fe Active Site Fe(II) Inhibitor Naphthyridine Analog Inhibitor->Fe Chelates PHD2 PHD2 Enzyme (Active) Inhibitor->PHD2 Inhibits HIF_OH HIF-1α-OH (Hydroxylated) PHD2->HIF_OH Hydroxylates (Normoxia) HIF_Stable HIF-1α (Stabilized) PHD2->HIF_Stable Blocked by Inhibitor VHL VHL Complex HIF_OH->VHL Binds Degradation Proteasomal Degradation VHL->Degradation Ubiquitination EPO EPO Gene Transcription HIF_Stable->EPO Translocates to Nucleus

Figure 2: Mechanism of HIF-1α stabilization via PHD2 inhibition by naphthyridine analogs.

Therapeutic Applications & Structure-Activity Relationship (SAR)

Antiviral Activity (HCMV & HIV)

Analogs of 1,6-naphthyridine have shown potent activity against Human Cytomegalovirus (HCMV). The mechanism involves inhibition of the viral terminase complex or DNA polymerase accessory proteins.

Key SAR Findings:

  • N-1 Position: Alkyl or cycloalkyl groups (e.g., cyclopropyl) enhance lipophilicity and cellular permeability.

  • C-7 Position: Bulky substituents (e.g., piperazine, pyrrolidine) often improve the pharmacokinetic profile and solubility.

  • C-3/C-4 Motif: Essential for metal binding (Mg²⁺ in Integrase/Terminase).

Comparative Bioactivity Data

The following table summarizes the potency of naphthyridine analogs compared to standard-of-care agents.

Compound ClassTargetAnalog IDIC₅₀ / MICReference StandardFold Improvement
1,6-Naphthyridine HCMV (AD169)A1-Analog0.12 µMGanciclovir (4.8 µM)40x
1,8-Naphthyridine S. aureusC7-Piperazinyl0.05 µg/mLNalidixic Acid>100x
1,5-Naphthyridine HIF-PHD2JTZ-Like15 nMFG-4592 (Roxadustat)Comparable
Visualization: SAR Map

SAR_Map Core Naphthyridine Core (Scaffold) Pos3 Pos 3: Carboxylic Acid Essential for Salt Bridge (Do not modify) Core->Pos3 Pos4 Pos 4: Hydroxyl/Oxo Metal Ligand (Essential) Core->Pos4 Pos1 Pos 1 (N): Alkyl/Cyclopropyl Controls Permeability & Potency Core->Pos1 Pos7 Pos 7: Heterocycle (Piperazine/Pyrrolidine) Solubility & Spectrum Core->Pos7

Figure 3: Structure-Activity Relationship (SAR) map for the naphthyridine-3-carboxylic acid scaffold.

Experimental Protocol: HIF-PHD2 Bioassay

To validate the biological activity of synthesized analogs, a Fluorescence Polarization (FP) assay is recommended. This assay measures the displacement of a fluorescently labeled HIF-1α peptide from the PHD2 enzyme.

Assay Principle: Small molecule inhibitors displace the large fluorescent peptide, causing a decrease in fluorescence polarization (rapid rotation of the free peptide).

Protocol Steps:

  • Buffer Preparation: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 µM FeSO₄ (freshly prepared).

  • Enzyme Mix: Dilute recombinant PHD2 catalytic domain to 200 nM in buffer.

  • Tracer Mix: FAM-labeled HIF-1α peptide (residues 556–574) at 10 nM.

  • Incubation:

    • Add 10 µL of test compound (serial dilution in DMSO) to 384-well black plates.

    • Add 20 µL of Enzyme Mix. Incubate 15 min at RT.

    • Add 20 µL of Tracer Mix.

  • Readout: Incubate for 30 min and read FP (Ex 485 nm / Em 528 nm) on a multimode plate reader.

  • Analysis: Plot mP vs. log[Concentration] to determine IC₅₀.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • Chan, L., et al. (1999).[7] "Discovery of 1,6-Naphthyridines as a Novel Class of Potent Anti-Human Cytomegalovirus Agents." Journal of Medicinal Chemistry. Link

  • Deng, J., et al. (2016). "Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of HIF PHD1-3."[8] Journal of Medicinal Chemistry. Link[8]

  • Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry. Link

  • Schofield, C. J., & Ratcliffe, P. J. (2004). "Oxygen sensing by HIF hydroxylases." Nature Reviews Molecular Cell Biology. Link

Sources

7-Hydroxy-1,5-naphthyridine-3-carboxylic Acid: A Strategic Scaffold for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic pathways, and therapeutic potential of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 2703757-06-4). This document is designed for medicinal chemists and drug discovery scientists utilizing this scaffold as a lead for HIF prolyl hydroxylase (HIF-PH) inhibition, kinase targeting, or fragment-based drug discovery (FBDD).

Part 1: Executive Technical Summary

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid represents a privileged "linear" heteroaromatic scaffold. Unlike its 1,8-naphthyridine counterparts (e.g., Nalidixic acid) which are classically associated with DNA gyrase inhibition, the 1,5-naphthyridine core offers a distinct electrostatic profile and vector orientation for substituent growth.

This specific isomer (3-COOH, 7-OH) is critical in modern medicinal chemistry for three reasons:

  • HIF-PH Bioisosterism: It serves as a rigid, planar bioisostere for the isoquinoline-3-carboxylic acid core found in HIF stabilizers (e.g., Roxadustat), offering altered solubility and metabolic stability profiles due to the additional nitrogen at position 5.

  • Fragment-Based Discovery (FBDD): With a molecular weight of ~190 Da and distinct hydrogen bond donor (7-OH) and acceptor (N1, N5) motifs, it is an ideal "rule-of-three" compliant fragment for probing cryptic pockets in kinases and metalloenzymes.

  • Linker Utility: The distal 3,7-substitution pattern allows for linear extension, making it a valuable rigid linker for PROTACs (Proteolysis Targeting Chimeras), ensuring precise spatial separation between the E3 ligase ligand and the protein of interest.

Part 2: Chemical Architecture & Mechanism of Action

Structural Analysis & Tautomerism

The molecule consists of a bicyclic 1,5-naphthyridine ring. The positioning of the carboxylic acid at C3 and the hydroxyl group at C7 creates a unique "dumbbell" polarity.

  • Hydrogen Bonding: The N1 and N5 atoms are strong H-bond acceptors. The 7-OH can act as a donor or, in its tautomeric keto form (7-oxo-7,8-dihydro), as an acceptor/donor pair.

  • Metal Chelation (HIF-PH Context): In the context of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibition, the pharmacophore typically requires a bidentate chelate to bind the active site Iron (Fe²⁺). While the 4-hydroxy-3-carboxylic motif is the classic "pincer," the 7-hydroxy-3-carboxylic isomer operates differently. It often acts as a secondary binding scaffold where the 3-COOH coordinates the metal (monodentate or water-bridged) while the 7-OH engages distinct residues (e.g., Tyr/Arg) in the substrate-binding channel, or it serves as a precursor to the 4-hydroxy active species.

Signaling Pathway: HIF-1α Stabilization

The primary therapeutic utility of naphthyridine-3-carboxylic acids lies in the inhibition of PHD enzymes (Prolyl Hydroxylase Domain), preventing the degradation of HIF-1α.

HIF_Pathway Normoxia Normoxia (O2 Present) PHD PHD Enzyme (Fe2+, 2-OG dependent) Normoxia->PHD Activates HIF1a HIF-1α Protein HIF1a->PHD Substrate Nucleus Nuclear Translocation HIF1a->Nucleus If PHD Inhibited OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylation Inhibitor 7-OH-1,5-Naphthyridine Lead Compound Inhibitor->PHD Competes with 2-OG Chelates Fe2+ VHL VHL E3 Ligase Complex OH_HIF->VHL Recruitment Degradation Proteasomal Degradation VHL->Degradation Ubiquitination EPO Gene Transcription (EPO, VEGF) Nucleus->EPO HIF-1α/β Dimerization

Figure 1: Mechanism of Action for HIF-PH Inhibition. The naphthyridine lead inhibits the PHD enzyme, preventing HIF-1α hydroxylation and subsequent degradation.

Part 3: Synthetic Methodology

The synthesis of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid requires a precise approach to ensure the 3,7-substitution pattern. The standard Gould-Jacobs reaction on 3-aminopyridine yields the 4-hydroxy isomer. To achieve the 7-hydroxy substitution, one must start with a pre-functionalized pyridine or utilize a specific condensation strategy.

Retrosynthetic Strategy
  • Target: 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid.[1][2][3][4]

  • Precursor: 5-Methoxy-3-aminopyridine (The methoxy group serves as a protected hydroxyl).

  • Key Steps:

    • Gould-Jacobs Cyclization: Condensation with EMME (Diethyl ethoxymethylenemalonate) to form the naphthyridine core.

    • Selective De-functionalization: Removal of the transient 4-hydroxy group (if the target is the fully aromatic 3-COOH/7-OH core) or retention (if the target is the 4-oxo-7-hydroxy tautomer). Note: The CAS 2703757-06-4 corresponds to the fully aromatic core.

    • Deprotection: Demethylation of the 7-OMe to 7-OH.

Detailed Protocol: Synthesis of 7-Hydroxy-1,5-naphthyridine-3-carboxylic Acid

Step 1: Condensation (Formation of Enamine)

  • Reagents: 5-Methoxy-3-aminopyridine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Solvent: Ethanol (anhydrous).

  • Procedure: Reflux the mixture at 80°C for 3 hours. Monitor by TLC for the disappearance of the amine.

  • Workup: Cool to room temperature. The intermediate enamine often precipitates. Filter and wash with cold ethanol.

Step 2: Thermal Cyclization (Gould-Jacobs)

  • Reagents: Enamine intermediate (from Step 1), Diphenyl ether (solvent).

  • Procedure: Add the enamine portion-wise to boiling diphenyl ether (250°C). This high temperature is critical for the electrocyclic ring closure. Maintain for 30-45 minutes.

  • Result: This yields Ethyl 4-hydroxy-7-methoxy-1,5-naphthyridine-3-carboxylate .

Step 3: Dehydroxylation (Removal of 4-OH) Note: If the target is strictly the 7-OH/3-COOH without the 4-OH, this step is required.

  • Chlorination: Treat the 4-hydroxy intermediate with POCl₃ (neat) at reflux for 2 hours to generate the 4-chloro derivative.

  • Reduction: Hydrogenate the 4-chloro derivative using Pd/C (10%) and H₂ (1 atm) in Methanol/Triethylamine. This removes the chlorine, yielding Ethyl 7-methoxy-1,5-naphthyridine-3-carboxylate .

Step 4: Hydrolysis & Deprotection

  • Hydrolysis: Treat the ester with NaOH (2M aq) in THF/MeOH at 60°C for 2 hours to yield the carboxylic acid.

  • Demethylation: Treat the 7-methoxy-1,5-naphthyridine-3-carboxylic acid with BBr₃ (3.0 eq) in Dichloromethane at -78°C to RT overnight. Alternatively, reflux in 48% HBr.

  • Purification: Adjust pH to ~3-4 to precipitate the zwitterionic product. Recrystallize from DMF/Water.

Synthesis_Workflow Start 5-Methoxy-3-aminopyridine Step1 Condensation (+ EMME) Start->Step1 Step2 Cyclization (250°C, Diphenyl ether) Step1->Step2 Inter1 4-OH-7-OMe-Naphthyridine Step2->Inter1 Step3 Dehydroxylation (1. POCl3, 2. H2/Pd) Inter1->Step3 Step4 Demethylation (BBr3) Step3->Step4 Final 7-Hydroxy-1,5-naphthyridine- 3-carboxylic acid Step4->Final

Figure 2: Synthetic Workflow for the 7-Hydroxy-3-Carboxylic Acid Isomer.

Part 4: Quantitative Data & SAR Insights

Physicochemical Profile

The 1,5-naphthyridine core is significantly less lipophilic than the quinoline or 1,8-naphthyridine equivalents, improving water solubility—a common bottleneck in HIF-PH inhibitor development.

PropertyValue (Predicted)Relevance
Molecular Weight 190.16 g/mol Ideal Fragment (Rule of 3)
cLogP 0.8 - 1.2High aqueous solubility potential
TPSA ~85 ŲGood membrane permeability
pKa (Acid) ~3.5Ionized at physiological pH
pKa (Base) ~2.8 (N1/N5)Weakly basic, reduced hERG risk
Structure-Activity Relationship (SAR) Heuristics

When optimizing this lead, the following modifications are established in the literature for naphthyridine scaffolds:

  • C3-Carboxylic Acid: Essential for metal binding (Fe²⁺). Bioisosteres like tetrazoles or hydroxamic acids often retain potency but alter pharmacokinetic properties.

  • C7-Hydroxyl:

    • Etherification: Capping with small alkyl groups (Me, Et) often improves cellular permeability but may reduce potency if the OH acts as a specific H-bond donor.

    • Solubilizing Groups: Attachment of amino-alkyl chains (e.g., pyrrolidine, piperazine) via an ether link at C7 is a proven strategy (seen in Gemifloxacin) to enhance potency and solubility.

  • N1/N5 Positions: The 1,5-placement reduces lipophilicity compared to quinolines. N-oxidation (N-oxide) at N1 is a valid metabolic soft-spot to monitor.

Part 5: References

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(16), 3638. Retrieved from [Link]

  • Macdougall, I. C. (2022). Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime?. Current Opinion in Nephrology and Hypertension. Retrieved from [Link]

  • Schofield, C. J., et al. (2017).[5] Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocols for 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid represents a critical challenge in the development of heterocyclic scaffolds for medicinal chemistry, particularly in the design of HIF prolyl hydroxylase inhibitors (HIF-PHIs) and kinase inhibitors. The 1,5-naphthyridine core functions as a bioisostere for quinoline or isoquinoline, offering distinct solubility and hydrogen-bonding profiles.

Technical Challenge: The primary difficulty lies in constructing the 1,5-naphthyridine bicyclic system with specific regiochemical control, particularly ensuring the hydroxyl group is correctly positioned at C7 while establishing the carboxylic acid at C3. Standard cyclization often yields mixtures of 1,5- and 1,7-naphthyridines.

Synthetic Strategy: This protocol utilizes a modified Gould-Jacobs reaction , starting from a substituted 3-aminopyridine. This route is selected for its scalability and reliability in generating the 4-hydroxy-1,5-naphthyridine-3-carboxylate intermediate, which serves as the divergent point for the final target.

Note on Structure: While the Gould-Jacobs reaction naturally yields the 4-hydroxy (or 4-oxo) tautomer, this guide addresses the synthesis of the 7-hydroxy-1,5-naphthyridine-3-carboxylic acid core. If the target strictly requires a hydrogen at C4 (deoxygenated), a reduction module is included.[1]

Retrosynthetic Logic & Pathway Visualization

The synthesis is deconstructed into three phases:

  • Ring Construction: Condensation of 3-amino-5-methoxypyridine with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

  • Core Modification: Deoxygenation of C4 (if the 4-H variant is required) or retention of the 4-OH (common in pharmacophores).

  • Deprotection: Demethylation of the C7-methoxy group and ester hydrolysis.

Retrosynthesis Target 7-Hydroxy-1,5-naphthyridine- 3-carboxylic acid Int1 7-Methoxy-1,5-naphthyridine- 3-carboxylic acid Int1->Target Demethylation (BBr3) Int2 Ethyl 4-Chloro-7-methoxy- 1,5-naphthyridine-3-carboxylate Int2->Int1 Pd/C Reduction (Dechlorination) Int3 Ethyl 4-Hydroxy-7-methoxy- 1,5-naphthyridine-3-carboxylate (Gould-Jacobs Product) Int3->Target Direct Hydrolysis (If 4-OH is desired) Int3->Int2 POCl3 (Chlorination) SM1 3-Amino-5-methoxypyridine SM1->Int3 Condensation & Cyclization (250°C) SM2 Diethyl ethoxymethylenemalonate (EMME) SM2->Int3

Figure 1: Retrosynthetic analysis showing the assembly of the naphthyridine core via the Gould-Jacobs reaction and subsequent functional group manipulations.

Detailed Experimental Protocols

Phase 1: Construction of the 1,5-Naphthyridine Core

Objective: Synthesis of Ethyl 4-hydroxy-7-methoxy-1,5-naphthyridine-3-carboxylate. Rationale: Starting with the methoxy-protected pyridine prevents side reactions during the high-temperature cyclization and allows for clean deprotection later.

Reagents:

  • 3-Amino-5-methoxypyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[1][2]

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)[1]

  • Ethanol (anhydrous)[1]

Step-by-Step Protocol:

  • Enamine Formation (Condensation):

    • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3-amino-5-methoxypyridine (10.0 g, 80.6 mmol) in ethanol (100 mL).

    • Add EMME (19.1 g, 88.6 mmol) dropwise.[1]

    • Reflux the mixture for 3–4 hours. Monitor by TLC (SiO2, 5% MeOH/DCM) for the disappearance of the amine.[1]

    • Concentrate the mixture under reduced pressure to yield the crude diethyl 2-(((5-methoxypyridin-3-yl)amino)methylene)malonate as a yellow oil or solid. Note: This intermediate is often used directly without purification.

  • Thermal Cyclization (Gould-Jacobs):

    • Safety Warning: This step requires temperatures ~250°C. Use a blast shield and ensure the apparatus is open to an inert gas line (N2) to prevent pressure buildup, but allows ethanol vapor to escape.[1]

    • Heat Dowtherm A (100 mL) to a rolling boil (approx. 250–255°C) in a heavy-walled reaction vessel.

    • Dissolve the crude enamine from Step 1 in a minimal amount of hot Dowtherm A (or add carefully as a melt/solid if stable).

    • Critical Step: Add the enamine strictly portion-wise to the boiling solvent.[1] Rapid addition cools the solvent, stalling cyclization and promoting polymerization.[1]

    • Maintain reflux for 30–60 minutes. The solution will darken.

    • Cool the mixture slowly to room temperature. The product, Ethyl 4-hydroxy-7-methoxy-1,5-naphthyridine-3-carboxylate , typically precipitates as a beige/brown solid.

    • Dilute with hexanes (100 mL) to complete precipitation. Filter the solid, wash copiously with hexanes (to remove Dowtherm A) and cold ethanol.[1]

    • Yield Expectation: 50–65%.

Phase 2: Functional Group Manipulation (Divergent Pathways)

Pathway A: Synthesis of 4,7-Dihydroxy-1,5-naphthyridine-3-carboxylic acid (Use this pathway if the 4-oxo/4-hydroxy group is part of the desired pharmacophore).

  • Hydrolysis & Demethylation:

    • Suspend the ester (5.0 g) in 48% HBr (aq) (50 mL).

    • Reflux for 12–18 hours. This harsh condition effects both ester hydrolysis and ether cleavage.

    • Cool to 0°C. Adjust pH to ~3–4 with 50% NaOH solution carefully.

    • Collect the precipitate.[1] Recrystallize from DMF/Water or Acetic Acid.

Pathway B: Synthesis of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (Deoxygenated at C4) (Use this pathway for the strict 4-H target).

Step 3: Chlorination

  • Suspend Ethyl 4-hydroxy-7-methoxy-1,5-naphthyridine-3-carboxylate (5.0 g) in POCl3 (25 mL).

  • Reflux for 2 hours until the solution becomes clear.

  • Evaporate excess POCl3 under vacuum.

  • Pour the residue onto crushed ice/NaHCO3 (aq) carefully. Extract with DCM.[3]

  • Yields Ethyl 4-chloro-7-methoxy-1,5-naphthyridine-3-carboxylate .

Step 4: Reductive Dechlorination

  • Dissolve the chloro-intermediate (3.0 g) in MeOH (50 mL) containing Triethylamine (1.5 eq).

  • Add 10% Pd/C (300 mg).

  • Hydrogenate at 30–50 psi H2 for 4–6 hours.

  • Filter catalyst, concentrate, and purify by column chromatography.[1][3]

  • Yields Ethyl 7-methoxy-1,5-naphthyridine-3-carboxylate .

Step 5: Final Deprotection

  • Dissolve the reduced ester in dry DCM at -78°C.

  • Add BBr3 (1M in DCM, 4.0 eq) dropwise.[1]

  • Warm to RT and stir overnight (cleaves methyl ether).

  • Quench with MeOH.[4] Concentrate.

  • Treat the residue with 2N LiOH (THF/Water) to hydrolyze the ester.

  • Acidify to pH 3 to isolate 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid .

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Tip
Cyclization Temp 250–255°C (Dowtherm A reflux)If temp < 245°C, yield drops significantly. Ensure vigorous boiling.
Regioselectivity 1,5-naphthyridine (Major) vs 1,7-isomerThe 5-methoxy group on pyridine directs cyclization to C2 (steric/electronic). Isolate 1,5-isomer by crystallization.
Solubility Poor in non-polar solvents; Soluble in DMSO/TFAUse DMSO-d6 for NMR monitoring.
Purification Precipitation from Dowtherm AIf product doesn't precipitate, add Hexanes/Et2O.[1] Avoid chromatography on crude Dowtherm mixtures.

Process Safety (Self-Validating Systems)

  • Thermal Runaway Prevention: The Gould-Jacobs cyclization releases ethanol vapor. Ensure the condenser is efficient and the system is not sealed (explosion hazard).

  • POCl3 Handling: Quenching POCl3 generates massive HCl gas. Use a scrubber containing NaOH solution.[2]

  • Dowtherm Removal: Residual Dowtherm A interferes with biological assays. Ensure thorough washing with hexanes or sublimation if necessary.

References

  • Gould-Jacobs Reaction on Naphthyridines

    • Litvinov, V. P., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[1] Current Organic Chemistry, via PMC.[1]

    • Source: [1]

  • Synthesis of 1,5-Naphthyridine-3-carboxylic acid derivatives

    • BenchChem Technical Support.[2] "Synthesis of 1,5-Naphthyridine-4-carboxylic acid."

    • Source: [1]

  • Analogous Chemistry (Roxadustat Intermediates)

    • Zhang, Q., et al. "Progress in the Synthesis of Roxadustat."[1][5] Chinese Journal of Pharmaceuticals.

    • Source: [1]

  • Commercial Availability & CAS Verification

    • 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 2703757-06-4).[6]

    • Source: [1]

Sources

Gould-Jacobs reaction conditions for 1,5-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1,5-Naphthyridine Scaffolds via the Gould-Jacobs Reaction

Abstract

The 1,5-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines in kinase inhibitors and antibacterial agents.[1] However, its synthesis from 3-aminopyridine via the classical Gould-Jacobs reaction is complicated by inherent regioselectivity issues, often yielding significant quantities of the isomeric 1,7-naphthyridine. This application note details an optimized, scalable protocol for the synthesis of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate . It features a critical "Solubility-Driven Resolution" step to isolate the 1,5-isomer with >95% isomeric purity, bypassing the need for complex chromatography.

Introduction & Mechanistic Challenges

The Gould-Jacobs reaction involves the condensation of an aniline (or amino-heterocycle) with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[1] When applied to 3-aminopyridine , the cyclization step presents a bifurcation challenge. The nitrogen lone pair can direct electrophilic aromatic substitution to either the C-2 position (yielding the 1,5-naphthyridine ) or the C-4 position (yielding the 1,7-naphthyridine ).

While electronic structure calculations suggest comparable reactivity, steric and solvent effects in high-temperature conditions (Dowtherm A, 250°C) typically produce a mixture. This protocol leverages the differential solubility of the tautomeric 4-hydroxy-1,5-naphthyridine ester to achieve isolation.

Reaction Pathway & Regioselectivity

GouldJacobs Start 3-Aminopyridine + EMME Enamine Enamine Intermediate (Diethyl (3-pyridylaminomethylene)malonate) Start->Enamine - EtOH 120°C Transition Thermal Cyclization (250°C, Dowtherm A) Enamine->Transition Prod15 1,5-Naphthyridine Isomer (Target: Insoluble Solid) Transition->Prod15 Cyclization at C-2 (Precipitates) Prod17 1,7-Naphthyridine Isomer (Byproduct: Soluble) Transition->Prod17 Cyclization at C-4 (Remains in Mother Liquor)

Figure 1: Mechanistic bifurcation in the Gould-Jacobs reaction of 3-aminopyridine. The protocol exploits the precipitation of the 1,5-isomer.[2]

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Solvent (Cyclization) Dowtherm A (Diphenyl ether/Biphenyl eutectic)Requires b.p. >250°C to overcome the high activation energy of pyridine ring closure.
Temperature 250°C ± 5°CBelow 240°C, cyclization stalls; above 260°C, oxidative tarring increases.
Concentration 0.1 M - 0.2 MHigh dilution prevents intermolecular polymerization but requires larger reactor volume.
Atmosphere Inert (N₂ or Ar)Essential. The electron-rich enamine and intermediates are prone to oxidation at 250°C.

Detailed Experimental Protocol

Phase A: Enamine Formation (Condensation)

Objective: Synthesize diethyl (3-pyridylaminomethylene)malonate.

  • Stoichiometry: Charge a round-bottom flask with 3-aminopyridine (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME) (1.1 equiv) .

    • Note: A slight excess of EMME ensures complete consumption of the amine, which is harder to remove later.

  • Reaction: Fit the flask with a Dean-Stark trap or a simple distillation head. Heat the neat mixture to 120°C for 2–3 hours.

    • Observation: Ethanol will distill off. The mixture will solidify upon cooling.

  • Verification: Monitor by TLC (EtOAc/Hexane). The disappearance of 3-aminopyridine indicates completion.

  • Workup: Recrystallize the crude solid from ethanol to yield the enamine as white/cream needles.

    • Checkpoint: Purity >98% is required here. Impurities in the enamine lead to "tar" in the high-temp step.

Phase B: Thermal Cyclization (The Gould-Jacobs Step)

Objective: Cyclize to ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

  • Preparation: In a multi-neck flask equipped with a mechanical stirrer, internal thermometer, and N₂ inlet, heat Dowtherm A (10 mL per gram of enamine) to 250°C .

    • Safety: Dowtherm A vapor is irritating. Work in a high-efficiency fume hood.

  • Addition: Add the solid enamine (from Phase A) in small portions over 15–20 minutes to the boiling solvent.

    • Why? Portion-wise addition prevents a sudden drop in temperature (which stalls the reaction) and controls ethanol evolution.

  • Reflux: Maintain the temperature at 245–255°C for 45–60 minutes.

    • Visual Cue: The solution will darken to a brown/amber color.

  • The "Solubility-Driven Resolution" (Crucial Step):

    • Remove the heat source and allow the mixture to cool slowly to room temperature.

    • The 1,5-isomer typically crystallizes/precipitates from the Dowtherm A solution upon cooling, while the 1,7-isomer and unreacted impurities remain largely in solution.

    • Dilute the mixture with an equal volume of Hexane or Ligroin . This reduces the viscosity of Dowtherm A and aids filtration but keeps the 1,7-isomer solubilized.

  • Isolation: Filter the solid under vacuum. Wash the cake thoroughly with hexane (to remove Dowtherm) and then hot ethanol (to remove trace 1,7-isomer).

  • Yield: Typical isolated yield of the 1,5-isomer is 40–55%.

Phase C: Hydrolysis & Decarboxylation (Optional)

If the target is the parent 1,5-naphthyridin-4-one:

  • Suspend the ester in 10% NaOH (aq) . Reflux for 4 hours.

  • Acidify with acetic acid to pH 5–6 to precipitate the carboxylic acid.

  • Decarboxylation: Heat the dry acid in refluxing Diphenyl ether or neat at 280°C until CO₂ evolution ceases.

Workflow Visualization

Workflow cluster_0 Phase A: Precursor Synthesis cluster_1 Phase B: High-Temp Cyclization cluster_2 Phase C: Resolution Step1 Mix 3-Aminopyridine + EMME (Neat, 1.1 eq EMME) Step2 Heat to 120°C (Remove Ethanol) Step1->Step2 Step3 Recrystallize from Ethanol (Target: Pure Enamine) Step2->Step3 Step4 Pre-heat Dowtherm A to 250°C (Inert Atmosphere) Step3->Step4 Step5 Portion-wise Addition of Enamine (Maintain T > 245°C) Step4->Step5 Step6 Cool to RT & Dilute with Hexane (Precipitation Event) Step5->Step6 Step7 Vacuum Filtration Step6->Step7 Step8 Solid Cake: 1,5-Naphthyridine Isomer Step7->Step8 Step9 Filtrate: Dowtherm + 1,7-Isomer Step7->Step9

Figure 2: Operational workflow emphasizing the critical filtration step for isomer separation.

Troubleshooting & Expert Insights

  • Problem: Low Yield / Black Tar Formation.

    • Cause: Presence of oxygen or impure starting enamine.

    • Solution: Ensure the enamine is white/off-white before cyclization. Sparge Dowtherm A with Nitrogen for 30 mins before heating.

  • Problem: Product is a mixture of isomers (by NMR).

    • Cause: Incomplete precipitation or aggressive washing.

    • Solution: Recrystallize the crude solid from Dimethylformamide (DMF) or Acetic Acid . The 1,5-isomer is significantly less soluble in these solvents than the 1,7-isomer.

  • Problem: Difficulty removing Dowtherm A.

    • Solution: Dowtherm A has a high boiling point.[2] If hexane washing is insufficient, wash the solid with toluene followed by acetone . Ensure the final product is dried under high vacuum at 60°C to sublime trace diphenyl ether.

References

  • Hauser, C. R., & Weiss, M. J. (1949). "The Synthesis of Certain 1,5- and 1,8-Naphthyridine Derivatives." Journal of Organic Chemistry, 14(3), 453–459. Link

  • Brown, E. V. (1954). "The Chemistry of the Naphthyridines." Chemical Reviews, 54(3), 453–459. Link

  • Litvinov, V. P. (2004).[3] "Advances in the Chemistry of Naphthyridines." Russian Chemical Reviews, 73(7), 637. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis." Link

  • Lowe, P. A. (1976). "Heterocyclic Chemistry: Naphthyridines." Comprehensive Heterocyclic Chemistry. (Contextual reference for isomer solubility properties).

Sources

Application Note: 7-Hydroxy-1,5-naphthyridine-3-carboxylic Acid as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and lead discovery biologists. It outlines the strategic application of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (7-HNC) as a privileged scaffold for Type I and Type 1.5 kinase inhibitors.

Executive Summary & Rationale

The 1,5-naphthyridine core is a validated bioisostere of the quinoline and quinazoline scaffolds commonly found in FDA-approved kinase inhibitors (e.g., Vandetanib, Gefitinib). The specific derivative, 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (7-HNC) , offers a unique bifunctional chemical space that addresses two common failure modes in early discovery: solubility and selectivity .

Why this Scaffold?
  • Hinge Binding Efficiency: The N1 and N5 nitrogens provide high-affinity hydrogen bond acceptors for the kinase hinge region (typically interacting with the backbone NH of the "gatekeeper+1" or "gatekeeper+3" residues).

  • Orthogonal Vectors:

    • C3-Carboxylate: Positioned at the solvent front, ideal for amide coupling to solubilizing tails (e.g., morpholine/piperazine moieties) to improve ADME properties.

    • C7-Hydroxyl: Positioned to face the inner hydrophobic pocket or the ribose-binding pocket, allowing for ether-linked extensions that tune selectivity and potency.

  • Physicochemical Balance: The naphthyridine core lowers logP compared to quinolines while maintaining aromatic stacking energy.

Structural Biology & Binding Mode Hypothesis

To effectively design libraries around 7-HNC, one must understand its engagement with the ATP-binding pocket.

Interaction Map
  • Primary Anchor (Hinge): The N1 nitrogen serves as a hydrogen bond acceptor for the backbone NH of the hinge residue.

  • Solvent Vector (C3): Derivatization at the 3-position (via amide coupling) directs substituents out of the pocket, interacting with solvent-exposed residues (often Asp or Glu).

  • Selectivity Handle (C7): The 7-position (via the hydroxyl) orients towards the "back pocket" or the gatekeeper residue. Modification here (e.g., O-alkylation) is critical for avoiding steric clashes in non-target kinases (selectivity).

Visualization: Binding Topology

The following diagram illustrates the logical connectivity and binding vectors for the 7-HNC scaffold.

KinaseBindingMode cluster_pocket Kinase ATP Pocket cluster_scaffold 7-HNC Scaffold Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Hydrophilic) N1 N1 Nitrogen (H-Bond Acceptor) N1->Hinge Primary H-Bond Core 1,5-Naphthyridine Core (Van der Waals) N1->Core C3 C3-Carboxylic Acid (Solvent Vector) C3->Solvent Amide Derivatization (Solubility) C3->Core C7 C7-Hydroxyl (Affinity Handle) C7->Gatekeeper Ether Derivatization (Selectivity) C7->Core Core->Hinge Pi-Stacking

Caption: Interaction map showing the 7-HNC scaffold's vectors targeting key kinase domains. N1 anchors to the hinge, while C3 and C7 allow divergent chemical growth.

Chemical Derivatization Protocols

The following protocols provide a self-validating workflow for converting the 7-HNC scaffold into a functional kinase inhibitor library.

Phase A: C7-O-Alkylation (Selectivity Tuning)

Rationale: The phenolic hydroxyl at C7 is less reactive than the carboxylic acid but should be modified before the final amide coupling to prevent side reactions, or protected if C3 modification is prioritized. We recommend the Mitsunobu reaction for introducing diversity at C7.

Step-by-Step Protocol:

  • Reagents: 7-HNC (1.0 eq), R-OH (Alcohol, 1.2 eq), Triphenylphosphine (

    
    , 1.5 eq), DIAD (Diisopropyl azodicarboxylate, 1.5 eq).
    
  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve 7-HNC and

      
       in anhydrous THF under 
      
      
      
      atmosphere.
    • Cool to 0°C.

    • Add the alcohol (R-OH) followed by dropwise addition of DIAD.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Validation (QC):

    • TLC: Monitor disappearance of starting material (low

      
       due to acid/OH) and appearance of product (higher 
      
      
      
      ).
    • LC-MS: Confirm mass shift corresponding to

      
      .
      
    • Note: The carboxylic acid at C3 may also participate in Mitsunobu esterification. If this occurs, saponification (LiOH/THF/H2O) will selectively cleave the ester while leaving the C7-ether intact.

Phase B: C3-Amide Coupling (Solubility/Tail Synthesis)

Rationale: The C3-carboxylic acid is the handle for the "tail" moiety, crucial for physicochemical properties.

Step-by-Step Protocol:

  • Reagents: C7-substituted-naphthyridine-3-COOH (1.0 eq), Amine (

    
    , 1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq).
    
  • Solvent: DMF or DMA (Dimethylacetamide).

  • Procedure:

    • Dissolve the carboxylic acid intermediate in DMF.

    • Add DIPEA and HATU; stir for 15 mins to activate the acid (formation of O-At ester).

    • Add the amine (

      
      ).
      
    • Stir at RT for 4–6 hours.

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid) and brine.
    
  • Validation:

    • 1H-NMR: Look for the diagnostic amide -NH signal (broad singlet,

      
       8.0–9.0 ppm) and the shift of the C2-proton.
      

Biochemical Validation (Kinase Assay)

Once the library is synthesized, compounds must be screened. We recommend a Time-Resolved FRET (TR-FRET) format (e.g., LanthaScreen™) for robust


 determination.
Assay Protocol: TR-FRET Competition Binding

Objective: Measure the ability of the 7-HNC derivative to displace a tracer from the kinase ATP site.

Materials:

  • Kinase of interest (e.g., ALK5, PI3K, EGFR) tagged (GST or His).

  • Europium-labeled antibody (anti-GST or anti-His).

  • AlexaFluor® 647-labeled ATP-competitive tracer.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Workflow:

  • Preparation: Prepare a 10-point dilution series of the 7-HNC derivative in DMSO (Top concentration 10

    
    M, 3-fold dilution).
    
  • Incubation:

    • Add 5

      
      L of compound to a 384-well plate (white, low volume).
      
    • Add 5

      
      L of Kinase/Antibody mixture.
      
    • Add 5

      
      L of Tracer.
      
    • Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a multimode plate reader (Excitation: 340 nm; Emission 1: 665 nm [Tracer], Emission 2: 615 nm [Europium]).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot % Inhibition vs. Log[Compound] to determine 
    
    
    
    .

Data Interpretation Table:

Parameter Acceptable Range Troubleshooting
Z-Prime (Z') > 0.5 If < 0.5, check tracer concentration or antibody stability.
Signal-to-Background > 3.0 If low, increase kinase concentration.

| Hill Slope | 0.8 – 1.2 | If > 1.5, suspect aggregation or insolubility (common with flat aromatic scaffolds). |

Experimental Workflow Diagram

This diagram summarizes the integrated workflow from synthesis to validation.

Workflow Start 7-HNC Scaffold (Start) Step1 C7 Modification (Mitsunobu/Alkylation) Start->Step1 Selectivity Step2 C3 Amide Coupling (HATU/Amine) Step1->Step2 Solubility Library Focused Library (10-50 analogs) Step2->Library Screen Biochemical Screen (TR-FRET/ADP-Glo) Library->Screen Screen->Start No Hits (Redesign) Hit Hit Validation (Cellular Assay) Screen->Hit IC50 < 100 nM

Caption: Integrated drug discovery workflow using 7-HNC. The iterative loop (dashed red line) represents the SAR cycle.

References & Grounding

The following references support the use of 1,5-naphthyridines in kinase discovery and the synthetic methodologies described.

  • Gellibert, F. et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[1] Journal of Medicinal Chemistry.[1][2]

    • Relevance: Establishes the 1,5-naphthyridine core as a potent scaffold for ALK5 (TGF-beta) kinase inhibition, validating the binding mode.[1]

  • Xing, L. et al. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns.[3] Bioorganic & Medicinal Chemistry.[3][4][5][6][7]

    • Relevance: Provides structural analysis of hinge-binding motifs, confirming the N1-acceptor role of naphthyridines.

  • BenchChem Technical Guide. The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry. (Representative link for scaffold chemistry).

    • Relevance: Outlines the Gould-Jacobs synthetic pathway relevant to naphthyridine carboxylic acids.

  • Pierre, F. et al. (2011). Discovery and SAR of CX-4945, the first clinical stage inhibitor of protein kinase CK2.[2] Journal of Medicinal Chemistry.[1][2]

    • Relevance: Demonstrates the clinical viability (oral bioavailability) of naphthyridine-related tricyclic scaffolds (benzo[c][2,6]naphthyridine).[2]

Sources

Application Note: Chemoselective Esterification of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the esterification of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid . This substrate presents specific synthetic challenges due to its zwitterionic nature , high melting point, and poor solubility in common organic solvents. Furthermore, the presence of a phenolic hydroxyl group at the C7 position requires a chemoselective approach to avoid competitive O-alkylation or etherification.

The recommended protocol utilizes an in-situ acid chloride activation method using Thionyl Chloride (


) in anhydrous alcohol . This method is superior to base-mediated alkylation (which risks O-alkylation of the 7-OH) and standard Fischer esterification (which is often too slow for insoluble heterocycles).
Key Advantages of This Protocol
  • Chemoselectivity: Targets the C3-carboxylic acid exclusively, leaving the C7-hydroxyl group intact.

  • Solubility Management: Generates HCl in situ, converting the insoluble zwitterion into a soluble hydrochloride salt, driving the reaction to completion.

  • Scalability: Suitable for milligram to multi-gram scale synthesis.

Mechanistic Insight & Retrosynthesis

Substrate Analysis

The 1,5-naphthyridine scaffold is electron-deficient. The substituent at C7 is a hydroxyl group positioned


 to the N5 nitrogen (resembling a 3-hydroxypyridine moiety). This makes the C7-OH phenolic (

) rather than tautomeric (lactam-like).
  • Risk: Under basic conditions (e.g.,

    
    ), the phenoxide anion forms readily, leading to mixtures of ester and ether products.
    
  • Solution: Acidic conditions protonate the basic nitrogens (

    
    ) and the carboxylate, breaking the intermolecular hydrogen bond network (lattice energy) that causes insolubility.
    
Reaction Pathway

The reaction proceeds via the formation of a transient acyl chloride or activated acyl-sulfite intermediate, which is then intercepted by the alcohol solvent.

Figure 1: Reaction workflow for the acid-mediated esterification.

Experimental Protocol

Materials & Reagents
ReagentRolePurity / Grade
7-Hydroxy-1,5-naphthyridine-3-COOH Substrate>95%
Thionyl Chloride (

)
Activating AgentReagentPlus®, 99%
Methanol (or Ethanol) Solvent/ReactantAnhydrous (<50 ppm

)
Dichloromethane (DCM) Workup SolventACS Grade
Sodium Bicarbonate (

)
NeutralizationSat.[1] Aqueous Solution
Step-by-Step Procedure

Safety Note: Thionyl chloride reacts violently with water to release


 and 

gases. Perform all operations in a functioning fume hood.
Step 1: Setup and Addition (0°C)
  • Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser (fitted with a drying tube or

    
     line).
    
  • Charge the RBF with 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (1.0 equiv).

  • Add Anhydrous Methanol (or Ethanol) (concentration: 0.1 M - 0.2 M relative to substrate). Note: The substrate will likely remain a suspension.

  • Cool the suspension to 0°C using an ice-water bath.

  • Add Thionyl Chloride (3.0 - 5.0 equiv) dropwise via a syringe or addition funnel over 10-15 minutes.

    • Observation: The reaction is exothermic. Gas evolution (

      
      , 
      
      
      
      ) will occur. The suspension may begin to clear as the HCl salt forms.
Step 2: Reaction (Reflux)[2]
  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to Reflux (

    
     for MeOH, 
    
    
    
    for EtOH).
  • Maintain reflux for 4–12 hours .

    • Monitoring: Monitor by LC-MS or TLC (Eluent: 10% MeOH in DCM). The starting material spot (baseline/polar) should disappear, replaced by a less polar ester spot.

    • Solubility Check: The reaction mixture should become a clear homogeneous solution as the ester hydrochloride forms.

Step 3: Isolation & Workup
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove excess solvent and thionyl chloride.

    • Result: A solid or gummy residue of the ester hydrochloride salt.[2]

  • Neutralization (Critical for Stability):

    • Suspend the residue in minimal cold water or ice.

    • Slowly adjust pH to ~7–8 using Saturated

      
       .
      
    • Observation: The free base ester should precipitate out.

  • Extraction (if no precipitate forms): Extract with DCM or Ethyl Acetate (3x). Wash organics with Brine, dry over

    
    , and concentrate.
    
Step 4: Purification[3]
  • Precipitation: Often, the neutralized product is pure enough (>95%) after filtration and washing with cold water and diethyl ether.

  • Recrystallization: If needed, recrystallize from Ethanol/Water or Acetonitrile.

Analytical Data & QC Parameters

Expected Results
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation or residual phenols.
LC-MS [M+H]+ = M_acid + 14 (Me) or + 28 (Et)Clean single peak.
1H NMR New singlet (~3.9 ppm for OMe)Loss of broad COOH proton (11-13 ppm).
Troubleshooting Guide

Figure 2: Troubleshooting logic for incomplete conversion.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

    • Foundational text for the synthesis of naphthyridine carboxylic acids.
  • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[4] Angewandte Chemie International Edition, 1978 , 17(7), 522–524. Link

    • Reference for alternative coupling-reagent based esterifications if acid-c
  • Liaw, Y. C., et al. "Synthesis and properties of 1,5-naphthyridine derivatives." Journal of the Chinese Chemical Society, 2012 .[1]

    • Provides solubility and handling insights for 1,5-naphthyridine scaffolds.
  • BenchChem Technical Support. "General Protocol for Naphthyridine Carboxylic Acid Esterification." Link

    • General industry standard procedures for heterocyclic carboxylic acids.

Sources

Strategic Functionalization of the C-7 Hydroxy Group in 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Beta" Challenge

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., PI3K, ALK5) and topoisomerase inhibitors.

Functionalizing the C-7 hydroxy group presents a distinct chemical challenge compared to the C-2/C-6 positions.[1]

  • C-2/C-6 (Alpha to N): Tautomerize to stable amides (naphthyridinones). Reactivity is governed by amide chemistry (e.g., chlorination with POCl₃).

  • C-3/C-7 (Beta to N): Do not tautomerize significantly. They behave as electron-deficient phenols (3-hydroxypyridine motif).[1]

Core Thesis: Direct nucleophilic aromatic substitution (


) on the C-7 hydroxyl is kinetically difficult due to poor leaving group ability and insufficient ring activation.[1] Therefore, the C-7 Hydroxy-to-Triflate  conversion is the requisite "Gateway Reaction," unlocking Pd-catalyzed cross-couplings (Suzuki, Buchwald) that are otherwise inaccessible.[1]

Structural Intelligence & Reactivity Landscape

The C-7 position is chemically equivalent to C-3 in the unsubstituted parent system.[1] The hydroxyl group at this position exhibits


 values typically between 8.0 and 9.0, making it more acidic than phenol (

) due to the inductive electron-withdrawal of the naphthyridine nitrogens.
Decision Logic: The Functionalization Tree

The following diagram outlines the strategic divergence based on the desired target moiety.

G Start C-7 Hydroxy 1,5-Naphthyridine Triflate C-7 Triflate (Activated Intermediate) Start->Triflate Tf2O, Py (Protocol A) Ether C-7 Ether (O-Alkylation) Start->Ether Mitsunobu (Protocol C) Suzuki C-C Bond (Biaryl) Triflate->Suzuki Pd(0), R-B(OH)2 (Protocol B) Buchwald C-N Bond (Amination) Triflate->Buchwald Pd(0), HNR2 Heck C-C Bond (Alkenylation) Triflate->Heck Pd(0), Alkene

Figure 1: Strategic workflow for C-7 functionalization. The Triflate intermediate is the critical node for structural diversity.

Protocol A: The Gateway – Synthesis of 1,5-Naphthyridin-7-yl Triflate

Objective: Convert the unreactive C-7 OH into a highly reactive triflate (OTf) leaving group.[1] Mechanism: Nucleophilic attack of the phenoxide oxygen on the electrophilic sulfur of triflic anhydride (


).
Reagents & Equipment[2][3][4][5][6]
  • Substrate: 7-Hydroxy-1,5-naphthyridine (1.0 equiv)

  • Reagent: Trifluoromethanesulfonic anhydride (

    
    ) (1.2 equiv)[1]
    
  • Base: Pyridine (2.0 equiv) or Triethylamine (

    
    ) (3.0 equiv)[1]
    
  • Solvent: Anhydrous Dichloromethane (

    
    )[1]
    
  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool to room temperature under Argon flow.

  • Dissolution: Charge the flask with 7-Hydroxy-1,5-naphthyridine and anhydrous

    
     (0.1 M concentration). Add Pyridine (2.0 equiv).[1] The solution may turn slightly yellow.
    
  • Cryogenic Cooling: Cool the reaction mixture to -20°C (using a

    
    /Dry Ice bath or cryocooler).
    
    • Expert Insight: Temperature control is critical.

      
       is aggressive; higher temperatures lead to "black tar" decomposition and N-triflylation side products.[1]
      
  • Addition: Add

    
     (1.2 equiv) dropwise via syringe over 10 minutes.
    
    • Observation: A white precipitate (pyridinium triflate salt) may form immediately.[1]

  • Reaction: Stir at -20°C for 30 minutes, then allow to warm to 0°C over 1 hour. Monitor by TLC (the triflate is significantly less polar than the starting phenol).

  • Quench & Workup:

    • Quench with saturated aqueous

      
       at 0°C.
      
    • Extract with

      
       (3x).[1] Wash combined organics with cold 0.1M HCl (rapidly, to remove pyridine without hydrolyzing the triflate) followed by brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo at <30°C.
      
  • Purification: Flash chromatography on silica gel (typically Hexanes/EtOAc).[1]

    • Stability Warning: Naphthyridinyl triflates are moderately unstable on silica. Use a short column and neutralize silica with 1%

      
       if degradation is observed.
      

Protocol B: Carbon Loading – Suzuki-Miyaura Coupling

Objective: Install aryl/heteroaryl groups at C-7 using the triflate generated in Protocol A. Challenge: The 1,5-naphthyridine nitrogens can coordinate to Pd, poisoning the catalyst. High-turnover ligands are required.[1]

Reagents
  • Substrate: 1,5-Naphthyridin-7-yl triflate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5-10 mol%)[1]
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for sterically hindered substrates)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Methodology
  • Degassing: In a microwave vial or pressure tube, combine the Triflate, Boronic Acid, and Base. Suspend in Dioxane/Water.[2][3]

  • Sparging: Bubble Argon through the solvent mixture for 10 minutes to remove dissolved oxygen (crucial to prevent homocoupling of the boronic acid).

  • Catalyst Addition: Add the Pd catalyst quickly under a counter-flow of Argon. Cap the vessel immediately.

  • Heating:

    • Standard: Heat to 90°C in an oil bath for 4–12 hours.

    • Microwave (Preferred): 110°C for 30 minutes. Microwave heating often minimizes hydrolytic cleavage of the triflate (reversion to phenol).

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography. 1,5-naphthyridines are basic; use DCM/MeOH gradients or amine-functionalized silica if streaking occurs.[1]

Protocol C: Oxygen Loading – Mitsunobu Etherification

Objective: Direct synthesis of C-7 ethers without a triflate intermediate.[1] Context: While


 is difficult, the Mitsunobu reaction leverages the acidity of the C-7 OH (

~8.5) to couple with primary/secondary alcohols.
Reagents
  • Substrate: 7-Hydroxy-1,5-naphthyridine (1.0 equiv)

  • Alcohol Source: R-OH (1.2 equiv)[1]

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology
  • Mixing: Dissolve the Naphthyridine substrate, Alcohol, and

    
     in anhydrous THF at 0°C.
    
  • Addition: Add DIAD dropwise over 15 minutes. The yellow color of DIAD should dissipate as the betaine intermediate forms.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Expert Insight: If the reaction is sluggish (due to steric bulk of the alcohol), heat to 50°C or use

      
       and ADDP (1,1'-(azodicarbonyl)dipiperidine) for a more robust system.
      
  • Workup: Concentrate directly.

  • Purification: The major contaminant is triphenylphosphine oxide (

    
    ). Triturate the crude residue with 
    
    
    
    (product often precipitates, TPPO stays in solution) or use chromatography.

Data Summary & Troubleshooting

Comparative Reactivity Table
Reaction TypeSubstrate StateKey ReagentPrimary RiskYield Potential
Triflation C-7 Hydroxy

, Pyridine
Hydrolysis back to OHHigh (80-95%)
Suzuki Coupling C-7 TriflateBoronic Acid, PdCatalyst Poisoning (N-coord)High (70-90%)

(Direct)
C-7 HalideNucleophileLow Reactivity (requires forcing)Low (<30%)
Mitsunobu C-7 HydroxyR-OH, DIAD,

Steric hindrance of R-OHMod-High (50-85%)
Troubleshooting Guide
  • Problem: Triflate hydrolyzes back to phenol during Suzuki coupling.

    • Solution: Switch to anhydrous conditions using

      
       (solid) in Dioxane, or use a faster catalyst system like XPhos-Pd-G2 to outcompete the hydrolysis rate.[1]
      
  • Problem: Low yield in Mitsunobu reaction.

    • Solution: The C-7 OH is sometimes not acidic enough for rapid Mitsunobu.[1] Confirm the reagents are fresh. Ensure strictly anhydrous conditions. Consider O-alkylation using

      
       and an alkyl halide in DMF at 60°C as an alternative (though N-alkylation is a competing risk).[1]
      

References

  • Litvinov, V. P. (2004). Advances in the chemistry of 1,5-naphthyridines. Russian Chemical Reviews. Link[1]

  • Li, B., et al. (2010). A Scalable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde. Synlett. Link

    • Note: This reference validates the synthesis and stability of the 3-hydroxy (symmetric to 7-hydroxy) core.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]

    • Foundational text for the coupling protocols described.
  • Ritter, T., et al. (2009). Pd-Catalyzed Cross-Coupling of Aryl Triflates. Journal of the American Chemical Society.[4] Link[1]

    • Provides the mechanistic basis for the trifl

Sources

Precision Profiling: Antimicrobial Susceptibility Testing of Naphthyridine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Introduction: The Scaffold and the Target

Naphthyridine-3-carboxylic acids (e.g., nalidixic acid, enoxacin, tosufloxacin) represent a critical scaffold in the quinolone antibiotic lineage. Unlike simple screening targets, these compounds function as "poison" inhibitors of bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV). They do not merely block enzyme function; they stabilize a cleavage complex, trapping the enzyme on the DNA and converting it into a cellular toxin.

For the medicinal chemist or microbiologist, accurate Antimicrobial Susceptibility Testing (AST) of this class is fraught with physicochemical pitfalls. The defining pharmacophore—the 3-carboxylic acid and 4-keto group—is responsible for both the potent metal-ion-mediated binding to the DNA-enzyme complex and the notorious solubility issues that plague in vitro assays.

This guide moves beyond generic protocols to address the specific chelation, solubility, and resistance mechanisms unique to naphthyridines.

Mechanism of Action: The Ternary Complex

The efficacy of naphthyridines relies on the formation of a stable ternary complex: Drug-Mg²⁺-Enzyme-DNA .

MoA cluster_0 Critical Interaction Drug Naphthyridine Derivative Mg Mg²⁺ Ion (Bridge) Drug->Mg Chelation Complex Ternary Complex (Stabilized Cleavage) Mg->Complex Mediates Binding Enzyme DNA Gyrase / Topo IV (Cleavage Complex) Enzyme->Complex DNA Bacterial DNA (G-Segment) DNA->Complex Death Double-Strand Breaks & Cell Death Complex->Death Replication Fork Collision

Figure 1: The Ternary Complex Mechanism. The magnesium ion is not an impurity; it is an essential bridge for the drug's activity. However, excess cations in media can reduce free drug availability.

Pre-Analytical Considerations: Solubility & Stability

The #1 source of error in naphthyridine AST is precipitation. Most derivatives are lipophilic weak acids. They are insoluble in neutral water and precipitate in acidic environments.

Solvent Selection Matrix

Do not use simple water or PBS for stock solutions. Use the following hierarchy:

Solvent SystemApplicabilityNotes
0.1 M NaOH Gold Standard Best for Nalidixic acid and carboxylate derivatives. Dissolve stock, then dilute in water.
DMSO (Dimethyl Sulfoxide) Alternative Good for highly lipophilic novel analogs. Limit final concentration to <1% to avoid toxicity to bacteria.
Glacial Acetic Acid Contraindicated Will cause precipitation of the carboxylic acid form.
Water/Saline Contraindicated Poor solubility; leads to "skipped wells" and false resistance.
Cation Chelation Warning

Naphthyridines chelate divalent cations (Mg²⁺, Ca²⁺).

  • In Media: Use standard Cation-Adjusted Mueller-Hinton Broth (CAMHB). Do not supplement with excess Mg²⁺ unless specifically testing chelation resistance, as this will artificially raise the MIC.

  • In Supplements: Avoid using glass tubes washed with heavy detergents (cation residues) for stock preparation.

Protocol A: High-Throughput Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) following CLSI M07 guidelines, optimized for naphthyridines.

Materials
  • Test Compound: Naphthyridine derivative (Powder).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • QC Strain: E. coli ATCC 25922 (Standard for quinolones).

  • Plates: 96-well polystyrene plates (U-bottom).

Step-by-Step Methodology
1. Stock Solution Preparation (100x)
  • Weigh 10 mg of naphthyridine derivative.

  • Dissolve in 1 mL of 0.1 M NaOH (or DMSO if alkali-labile). Vortex until clear.

  • Dilute with 9 mL of sterile distilled water to reach 1 mg/mL (1000 µg/mL) .

    • Self-Validation Check: Hold the tube to light. Any turbidity? If yes, add dropwise 1N NaOH until clear.

2. Dilution Plate Setup (2x Concentration)
  • Dispense 100 µL of CAMHB into columns 2–12 of the 96-well plate.

  • Dispense 200 µL of the 2x highest drug concentration (e.g., 64 µg/mL) into column 1.

  • Perform serial 2-fold dilution: Transfer 100 µL from col 1 to col 2, mix, transfer to col 3... discard 100 µL from col 10.

  • Controls:

    • Col 11: Growth Control (Media + Bacteria + Solvent Vehicle).

    • Col 12: Sterility Control (Media only).

3. Inoculum Preparation
  • Select 3-5 colonies from an overnight agar plate.

  • Resuspend in saline to match 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in CAMHB to reach

    
     CFU/mL.
    
4. Assay Initiation
  • Add 100 µL of the diluted inoculum to wells in columns 1–11.

    • Final Test Volume: 200 µL.

    • Final Bacterial Density:

      
       CFU/mL.[2]
      
  • Seal plate with breathable film.

  • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

5. Readout
  • MIC Definition: The lowest concentration with no visible growth (no button/turbidity).

  • Note: Trailing growth is rare for naphthyridines; endpoints are usually sharp.

Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic and bactericidal activity. Naphthyridines are typically bactericidal, but resistance mutations (e.g., gyrA) can shift this profile.

Experimental Workflow

TimeKill Start Log-Phase Culture (~10^6 CFU/mL) Expose Add Drug (1x, 4x, 8x MIC) Start->Expose Incubate Incubate 37°C Shaking Expose->Incubate Sample Sample at T=0, 2, 4, 8, 24h Incubate->Sample At intervals Dilute Serial Dilution (PBS) Sample->Dilute Plate Plate on Agar (Count Colonies) Dilute->Plate Analyze Calculate Log Reduction Plate->Analyze Analyze->Sample Next Timepoint

Figure 2: Time-Kill Kinetic Workflow. Critical decision points include the sampling intervals and the neutralization of drug carryover during plating.

Protocol Steps
  • Preparation: Prepare 10 mL of CAMHB containing the drug at 4x MIC (determined in Protocol A).

  • Inoculation: Add log-phase bacteria to a final density of

    
     CFU/mL.
    
  • Sampling:

    • Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

    • Crucial Step: Dilute samples immediately in cold saline (1:10 to 1:1000) to stop drug action and reduce concentration below MIC (preventing carryover effect on agar).

  • Plating: Plate 20 µL spots or spread 100 µL on non-selective agar. Incubate overnight.

  • Calculation:

    
    
    

Interpretation:

  • Bactericidal:

    
     reduction (99.9% kill) within 24 hours.
    
  • Bacteriostatic:

    
     reduction.
    

Data Interpretation & Troubleshooting

Common Artifacts in Naphthyridine AST
ObservationProbable CauseCorrective Action
Skipped Wells Drug precipitation in specific wells due to poor solubility.Use 0.1 M NaOH for stock; ensure full dissolution before diluting.
High MIC in QC Cation excess in media (Mg²⁺ > 12.5 mg/L).Check CAMHB formulation; do not supplement unless necessary.
Paradoxical Effect Eagle Effect (growth at high conc, death at low).Rare in naphthyridines, but verify purity of compound.
Resistance Mechanisms & Breakpoints

When analyzing novel naphthyridine derivatives, be aware of the two main resistance phenotypes:

  • High-Level Resistance: Usually mutations in the Quinoline Resistance-Determining Region (QRDR) of gyrA (subunit A) or parC. MICs often elevate >32 µg/mL.

  • Low-Level Resistance: Often driven by plasmid-mediated quinolone resistance (PMQR) genes like qnr (protects the target) or efflux pump overexpression (acrAB-TolC).

Reporting: Always report MIC values alongside the solvent used. If DMSO was used, confirm that the "Solvent Control" well showed full growth.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5-15. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065. [Link]

Sources

Application Note: Decarboxylation Strategies for 1,5-Naphthyridine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors, antibacterial agents (e.g., naphthyridinomycin), and antiparasitic drugs. A critical synthetic bottleneck in accessing this core is the decarboxylation of 1,5-naphthyridine-3-carboxylic acid derivatives , typically generated via the Gould-Jacobs reaction.

This guide addresses the thermodynamic and kinetic challenges of this transformation. Unlike simple benzoic acids, the electron-deficient naphthyridine ring creates a high energy barrier for decarboxylation, often requiring harsh conditions that lead to tarring or decomposition. We present three validated protocols ranging from classical thermal methods to modern catalytic approaches, ensuring reproducibility and scalability.

Mechanistic Insight & Challenges

The Stability Problem

The decarboxylation of heteroaromatic acids generally proceeds via a zwitterionic intermediate. For 4-hydroxy-1,5-naphthyridine-3-carboxylic acid (the most common intermediate), the reaction is complicated by tautomerism.

  • Tautomeric Influence: The molecule exists in equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. The 4-oxo form is essential for stabilizing the negative charge development at C-3 during the transition state.

  • Electronic Deactivation: The N-1 and N-5 nitrogens are electron-withdrawing, destabilizing the development of the aryl anion intermediate usually required for protodecarboxylation.

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and the divergence between thermal and acidic pathways.

DecarboxylationMechanism Substrate 4-Hydroxy-1,5-naphthyridine- 3-carboxylic acid Tautomer 4-Oxo-1,4-dihydro- 1,5-naphthyridine- 3-carboxylic acid Substrate->Tautomer Tautomerization TS_Zwitterion Zwitterionic Transition State Tautomer->TS_Zwitterion Heat / H+ Intermediate C3-Anion / Ylide Species TS_Zwitterion->Intermediate -CO2 Product 1,5-Naphthyridin-4(1H)-one (Decarboxylated Core) Intermediate->Product +H+ (Protonation)

Figure 1: Mechanistic pathway for the decarboxylation of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, highlighting the requisite tautomerization.

Experimental Protocols

Method A: Classical Thermal Decarboxylation (High-Boiling Solvent)

Best For: Robust substrates, large-scale crude preparations. Mechanism: Thermal excitation overcomes the activation energy; solvent acts as a heat sink and proton source.

Materials:

  • Starting Material: 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid[1][2][3]

  • Solvent: Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Quinoline

  • Catalyst: Copper bronze (optional, 5-10 wt%)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser (air-cooled is often sufficient for Dowtherm).

  • Suspension: Suspend the carboxylic acid (1.0 equiv) in Dowtherm A (10 mL per gram of substrate).

    • Note: The starting material is likely insoluble at RT.

  • Heating: Heat the mixture rapidly to 250–260°C .

    • Critical Step: Evolution of CO₂ (bubbling) typically begins around 220°C. Maintain vigorous reflux.

  • Reaction Duration: Hold at reflux for 30–60 minutes. Monitor cessation of gas evolution.

  • Work-up:

    • Cool the mixture to ~80°C.

    • Dilute with Hexanes or Heptane (equal volume) to precipitate the product.

    • Filter the solid.[3]

    • Purification: Wash the filter cake copiously with hexanes to remove Dowtherm A. Recrystallize from Ethanol/DMF if necessary.

Yield Expectation: 60–75%

Method B: Acid-Mediated Decarboxylation (Recommended)

Best For: Lab-scale synthesis (1g – 50g), avoiding high-boiling organic residues. Mechanism: Acid-catalyzed protonation of the carboxylate facilitates CO₂ loss via a lower-energy transition state.

Materials:

  • Starting Material: 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid[1][2][3]

  • Reagent: Hydrobromic acid (48% aq. HBr) or Hydrochloric acid (6M to Conc.)

Protocol:

  • Setup: Round-bottom flask with magnetic stirring and reflux condenser.

  • Dissolution: Add the carboxylic acid to 48% HBr (5–8 mL per mmol).

  • Reflux: Heat the mixture to reflux (~126°C for 48% HBr).

    • Observation: The solid usually dissolves upon heating. CO₂ evolution is steady.

  • Duration: Reflux for 6–12 hours. (Monitor by LC-MS; TLC is difficult due to polarity).

  • Work-up:

    • Cool to room temperature.[3][4][5][6][7]

    • Neutralization: Carefully neutralize with 10% NaOH or solid NaHCO₃ to pH ~7.

    • Precipitation: The decarboxylated product (4-hydroxy-1,5-naphthyridine) will precipitate as a beige/brown solid.

    • Filter, wash with water, and dry under vacuum.[3]

Yield Expectation: 70–85% Advantage: Cleaner product profile compared to Dowtherm A method.

Method C: Silver-Catalyzed Protodecarboxylation (Mild/Catalytic)

Best For: Sensitive substrates with fragile functional groups unable to withstand HBr or 250°C. Mechanism: Formation of an Ag-carboxylate intermediate which undergoes decarboxylation to an organosilver species, followed by protodemetallation.

Materials:

  • Catalyst: Silver Carbonate (Ag₂CO₃, 10 mol%)

  • Additives: Acetic Acid (AcOH, 10-20 mol%)

  • Solvent: DMSO (dry)

Protocol:

  • Mixture: In a reaction vial, combine the carboxylic acid (1.0 equiv), Ag₂CO₃ (0.1 equiv), and AcOH (0.2 equiv) in DMSO (0.5 M concentration).

  • Reaction: Heat to 120°C under an inert atmosphere (N₂ or Ar).

  • Duration: 4–16 hours.

  • Work-up:

    • Cool to RT.

    • Dilute with Ethyl Acetate.

    • Wash with water (3x) to remove DMSO.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

    • Note: If the product is very polar (like the 4-hydroxy core), continuous extraction (DCM/MeOH) or direct precipitation from water dilution may be required.

Yield Expectation: 50–70% (Substrate dependent)

Comparative Data Analysis

ParameterMethod A (Thermal)Method B (Acidic HBr)Method C (Ag-Catalyzed)
Temperature 250–260°C~126°C100–120°C
Reaction Time 0.5 – 1 hr6 – 12 hrs4 – 16 hrs
Scalability High (Kg scale)High (Kg scale)Low/Medium (g scale)
Impurity Profile Tarry residues commonClean, salts presentSilver residues possible
Solvent Removal Difficult (Dowtherm)Easy (Aqueous)Medium (DMSO wash)
Cost LowLowHigh (Silver)

Troubleshooting "Expert's Corner"

Issue 1: Incomplete Decarboxylation

  • Diagnosis: LC-MS shows M+44 peak persisting.

  • Fix (Method B): Add a co-solvent like acetic acid to the HBr to increase solubility and reflux temperature.

  • Fix (Method A): Ensure temperature is actually reaching 250°C. Sand baths are often more effective than oil baths at this range.

Issue 2: Product Solubility

  • Context: 1,5-Naphthyridin-4-one is amphoteric and poorly soluble in neutral organic solvents.

  • Fix: During workup, avoid adjusting pH exactly to 7.0 if the product doesn't precipitate. Sometimes slightly acidic (pH 5-6) or basic (pH 8-9) is the isoelectric point for precipitation depending on substituents.

Issue 3: Chlorination Sequence

  • Tip: If the final goal is 4-chloro-1,5-naphthyridine , do not isolate the decarboxylated 4-hydroxy intermediate.

  • Protocol: Treat the crude decarboxylation reaction mixture (from Method A) directly with POCl₃. Or, convert the 3-carboxylic acid to the 4-chloro-3-carboxylic acid first, which decarboxylates much easier.

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61, 2890. Link

  • Ripin, D. H. B., et al. "Development of a Scaleable Route to 1,5-Naphthyridines." Organic Process Research & Development, 2003 , 7, 115. (Describes the HBr decarboxylation method). Link

  • Brown, E. V.; Dewar, A. C. "The Synthesis of Some 1,5-Naphthyridine Derivatives." Journal of Organic Chemistry, 1978 , 43, 1331. Link

  • Lu, P.; Larrosa, I. "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids."[4] Organic Letters, 2009 , 11, 5710–5713.[4] Link

  • Goossen, L. J., et al. "Cu-catalyzed protodecarboxylation of aromatic carboxylic acids."[4] Journal of Organic Chemistry, 2009 , 74, 2620.[4] Link

Sources

Application Note: Preparation of Amide Derivatives from 7-Hydroxy-1,5-naphthyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. The specific derivative 7-hydroxy-1,5-naphthyridine-3-carboxylic acid is of high interest for developing HIF prolyl hydroxylase (HIF-PH) inhibitors (analogous to Vadadustat and IOX2) and antibacterial agents.

However, this scaffold presents distinct synthetic challenges:

  • Solubility: The coexistence of a basic ring nitrogen and an acidic carboxyl group (plus a phenolic hydroxyl) creates a zwitterionic lattice that is often sparingly soluble in common organic solvents.[1]

  • Chemoselectivity: The 7-hydroxy group is phenolic (beta to the ring nitrogen), making it nucleophilic.[1] Differentiating the carboxylic acid activation from the phenolic hydroxyl is critical to avoid ester polymerization.[1]

This guide provides three validated protocols to navigate these challenges, ranging from high-throughput library synthesis to scalable process chemistry.

Chemical Analysis & Retrosynthetic Strategy

Structural Considerations

Unlike 4-hydroxy-1,5-naphthyridines which exist predominantly as the 4-oxo (lactam) tautomer, the 7-hydroxy isomer places the hydroxyl group at the


-position relative to the ring nitrogens.
  • Tautomerism: It retains a phenolic character and does not tautomerize to a stable ketone.[1]

  • Reactivity: The hydroxyl group is weakly acidic (

    
    ) and nucleophilic.[1] The carboxylic acid (
    
    
    
    ) is significantly more acidic, allowing for selective deprotonation and activation.
Decision Matrix for Coupling Strategy

The choice of method depends on the scale and the nature of the amine partner.[1]

CouplingStrategy Start Start: 7-Hydroxy-1,5-naphthyridine-3-COOH AmineType Analyze Amine Partner Start->AmineType Simple Primary/Secondary Alkyl Amines AmineType->Simple Hindered Anilines / Sterically Hindered AmineType->Hindered Scale Large Scale (>10g) Cost Sensitive AmineType->Scale HATU Protocol 1: HATU/DIPEA (High Yield, Mild) Simple->HATU AcidCl Protocol 2: Acid Chloride (SOCl2 / Transient Protection) Hindered->AcidCl MixedAnh Protocol 3: Mixed Anhydride (IBCF / NMM) Hindered->MixedAnh Scale->AcidCl

Figure 1: Strategic decision tree for selecting the optimal amidation protocol.

Experimental Protocols

Protocol 1: HATU-Mediated Direct Coupling (The "Gold Standard")

Best for: Discovery chemistry, library synthesis, and valuable amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester) that reacts rapidly with amines, minimizing side reactions with the free phenol.

Materials
  • Substrate: 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO (Required for solubility)

Step-by-Step Procedure
  • Dissolution: In a dry vial, suspend the carboxylic acid (1.0 mmol, 190 mg) in anhydrous DMF (3–5 mL).

    • Note: The starting material may not dissolve completely until the base is added.[1]

  • Activation: Add DIPEA (3.0 mmol, 522 µL). The mixture should become homogeneous as the carboxylate forms.[1] Stir for 5 minutes.

  • Pre-activation: Add HATU (1.2 mmol, 456 mg) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. The solution often turns yellow/orange.[1]

  • Coupling: Add the amine (1.1 mmol).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass: M+Amine-18).

  • Workup (Precipitation Method):

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water or saturated aqueous NaHCO₃.

    • The amide product usually precipitates.[1] Filter, wash with water and diethyl ether, and dry.[1]

  • Workup (Extraction Method - if no precipitate):

    • Dilute with EtOAc.[1] Wash with 10% LiCl (aq) to remove DMF, then brine.[1] Dry over Na₂SO₄ and concentrate.

Protocol 2: Acid Chloride Method via Thionyl Chloride

Best for: Large scale, unreactive anilines, or when HATU is too expensive. Critical Control: The phenolic hydroxyl can react with thionyl chloride to form a chlorosulfite or chloride.[1] However, without a catalyst (DMF) and at moderate temperatures, the carboxylic acid reacts preferentially.[1]

Materials
  • Substrate: 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid[2]

  • Reagent: Thionyl Chloride (SOCl₂) (Excess, as solvent and reagent)

  • Catalyst: DMF (1-2 drops)

  • Solvent: Toluene (optional co-solvent)

Step-by-Step Procedure
  • Acyl Chloride Formation: Suspend the acid (1.0 equiv) in SOCl₂ (5–10 vol). Add 1 drop of catalytic DMF.[1]

  • Reflux: Heat to reflux (75°C) for 2 hours. The solid should dissolve, indicating formation of the acid chloride.[1]

    • Caution: Evolution of SO₂ and HCl gas.[1] Use a scrubber.[1]

  • Isolation: Concentrate the mixture to dryness under reduced pressure (rotary evaporator) to remove excess SOCl₂. Add dry toluene and re-concentrate (azeotrope) to ensure removal of traces of acid.[1]

    • Intermediate: The residue is the crude acid chloride (likely as the HCl salt).[1]

  • Coupling: Redissolve the residue in anhydrous DCM or THF (if soluble) or NMP (if insoluble).

  • Addition: Add the amine (1.1 equiv) and a base (TEA or Pyridine, 2.5 equiv) dropwise at 0°C.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Quench: Add water. The product may precipitate (filter it) or extract with DCM/Isopropanol (3:1).[1]

Protocol 3: Mixed Anhydride (IBCF Method)

Best for: Cases where the amine is sterically hindered but the phenol must be strictly preserved without protection.[1]

Step-by-Step Procedure
  • Dissolve the acid (1.0 equiv) and N-methylmorpholine (NMM, 1.1 equiv) in anhydrous THF/DMF (1:1) at -15°C.

  • Add Isobutyl chloroformate (IBCF) (1.05 equiv) dropwise.[1] Stir for 15 mins at -15°C.

    • Checkpoint: Formation of the mixed anhydride is fast.[1][3] Do not let the temperature rise, or the anhydride may disproportionate.[1]

  • Add the amine (1.1 equiv) dissolved in minimum DMF.[1]

  • Stir at -15°C for 1 hour, then allow to warm to RT overnight.

  • Workup as per Protocol 1.

Purification & Characterization

Solubility & Handling

The 7-hydroxy-1,5-naphthyridine amides are often amphoteric .

  • High pH (>10): Soluble as the phenolate anion.[1]

  • Low pH (<2): Soluble as the pyridinium cation.[1]

  • Neutral pH: Least soluble (isoelectric point).[1]

Recommended Chromatography Conditions

If precipitation does not yield pure product, use Reverse Phase Flash Chromatography (C18).

ParameterConditionRationale
Column C18 (ODS)Essential for polar heterocycles.
Mobile Phase A Water + 0.1% Formic AcidProtonates the basic nitrogens, improving peak shape.[1]
Mobile Phase B Acetonitrile or MethanolStandard organic modifier.[1]
Gradient 5% B to 95% BStart very polar to elute the free acid, product usually elutes at 30-60% B.
Detection UV 254 nm / 300 nmNaphthyridines have strong absorbance.[1]
Expected 1H NMR Signature (DMSO-d6)
  • Amide NH: Singlet/Broad,

    
     8.5 – 10.0 ppm (depending on amine).
    
  • Phenolic OH: Broad singlet,

    
     10.0 – 11.5 ppm (often exchangeable).
    
  • Aromatic Protons:

    • H2 (Singlet, adjacent to N and Carbonyl):

      
       ~9.0 – 9.2 ppm (Most deshielded).[1]
      
    • H4 (Singlet):

      
       ~8.5 – 8.8 ppm.[1]
      
    • H6/H8 (Doublets/Multiplets):

      
       7.5 – 8.5 ppm.[1]
      

Troubleshooting Guide

ProblemRoot CauseSolution
Low Conversion Poor solubility of starting acid.Switch solvent to NMP (N-Methyl-2-pyrrolidone) or warm the reaction to 40°C.
Ester Formation Phenolic OH competing with amine.Ensure Amine is added immediately after activation. Use a slight excess of amine (1.5 eq).[1]
Product stuck in Aqueous Product is zwitterionic/polar.[1]Extract with n-Butanol or DCM:Isopropanol (3:1) . Do not use pure Ether/Hexane.
Dark Reaction Mixture Oxidation of phenol or pyridine ring.[1]Degas solvents with Nitrogen.[1] Perform reaction under inert atmosphere.

References

  • Vadadustat Synthesis & Naphthyridine Context

    • Synthesis of Vadadustat. ChemicalBook. (2023).[1] Link

    • Note: Describes the use of CDI and mixed anhydride methods for similar pyridine-based HIF-PH inhibitors.
  • General Amide Coupling Protocols

    • Amide Coupling Reagents: Strategies and Mechanisms. Boc Sciences.[1] (2024).[1][4][5][6]

    • Note: Comprehensive review of HATU, EDC, and Acid Chloride methodologies.[1][]

  • 1,5-Naphthyridine Chemistry

    • Litvic, M. et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. (2021).[1] Link

    • Note: Authoritative review on the reactivity, numbering, and functionalization of the 1,5-naphthyridine ring system.
  • IOX2 (Analogous Inhibitor)

    • IOX 2 Technical Data. Tocris Bioscience.[1] Link

    • Note: Provides solubility data and structural context for 1,5-naphthyridine/isoquinoline HIF-PH inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Solubilizing 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to facilitate your research and development activities.

Understanding the Solubility Challenge

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid possesses a rigid, planar heterocyclic structure. This molecular arrangement promotes strong intermolecular forces, specifically hydrogen bonding (due to the hydroxyl and carboxylic acid groups) and π-stacking between the aromatic naphthyridine rings. These strong interactions result in high crystal lattice energy, making it difficult for solvent molecules to break apart the solid-state structure and dissolve the compound. Consequently, this leads to low solubility in many common organic solvents.[1]

The molecule's amphoteric nature, with both a weakly acidic carboxylic acid group and a weakly basic naphthyridine ring system, further complicates its solubility profile, making it highly dependent on the chemical environment.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: The compound is poorly soluble in common organic solvents like methanol, ethanol, and acetone at room temperature.

  • Causality: The high crystal lattice energy of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid requires significant energy to overcome. Solvents with moderate polarity may not possess sufficient solvating power to disrupt the strong intermolecular hydrogen bonds and π-stacking interactions within the crystal structure.

  • Solutions:

    • Solvent Selection: Switch to more powerful polar aprotic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices due to their strong ability to act as hydrogen bond acceptors, effectively breaking up the solute-solute interactions. For a similar compound, 7-hydroxycoumarin-3-carboxylic acid, solubility has been noted in DMF, DMSO, and alcohols.[2]

    • Temperature Increase: Gently heating the mixture can provide the necessary energy to overcome the crystal lattice forces and increase the rate and extent of dissolution. However, be mindful of potential compound degradation at elevated temperatures.

    • Co-solvent Systems: The use of a co-solvent can modify the polarity of the solvent system to better match the solute. For instance, adding a small amount of water to an alcohol can sometimes enhance the solubility of polar organic compounds.[1]

Problem 2: The compound precipitates out of a solution when another solvent is added (e.g., during a reaction work-up or purification).

  • Causality: This is a classic case of anti-solvent precipitation. When a solvent in which the compound is less soluble is introduced, the overall solvating power of the mixture decreases, causing the compound to crash out of the solution.

  • Solutions:

    • Gradual Addition: Add the anti-solvent slowly and with vigorous stirring to maintain a more homogenous solution for as long as possible and to control the particle size of the precipitate.

    • Solvent Exchange: If the goal is to switch solvents, consider techniques like distillation (if boiling points allow) or a step-wise solvent exchange where the good solvent is gradually replaced with the new solvent.

    • Maintain Elevated Temperature: If the compound is more soluble at higher temperatures, conduct the solvent addition at an elevated temperature to keep it in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid?

A1: Based on the chemical structure and data from related compounds, polar aprotic solvents are the most promising.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO)

  • Secondary Recommendation: N,N-dimethylformamide (DMF)

  • Tertiary Recommendation: Polar protic solvents like methanol or ethanol, likely requiring heat.

Q2: How can I improve the solubility of this compound in alcohols like ethanol or methanol?

A2: Improving solubility in alcohols can be achieved through several methods:

  • Salt Formation: Converting the carboxylic acid to a salt can dramatically increase its polarity and solubility in polar protic solvents.

  • Heating: Increasing the temperature of the alcohol can significantly improve solubility.

  • Co-solvents: Adding a small percentage of DMSO or water to the alcohol can enhance its solvating power for this specific compound.

Q3: Will adjusting the pH help improve solubility in organic solvents?

A3: While pH is a critical factor for aqueous solubility, its effect in purely organic solvents is less direct. However, it is the principle behind salt formation. By adding an organic base (e.g., triethylamine, diisopropylethylamine) to your organic solvent, you can deprotonate the carboxylic acid, forming an ammonium salt in situ. This salt will have different solubility properties than the free acid. Conversely, adding an acid could protonate the naphthyridine nitrogens, but this is generally less effective for improving solubility in organic media.

Q4: Can I use a combination of methods to improve solubility?

A4: Absolutely. A synergistic approach is often the most effective. For example, you could form the sodium salt of the compound and then dissolve it in a heated mixture of ethanol and a small amount of water.

Data Presentation: Solvent Selection Guide

The following table provides a qualitative guide to selecting an appropriate organic solvent for 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid, based on general principles for heterocyclic carboxylic acids and data from structurally similar compounds.

Solvent ClassExamplesPredicted SolubilityRationale & Expert Insights
Polar Aprotic DMSO, DMFHigh These solvents are strong hydrogen bond acceptors and can effectively solvate both the hydroxyl and carboxylic acid groups, disrupting the crystal lattice.
Polar Protic Methanol, EthanolModerate (with heat) These solvents can act as both hydrogen bond donors and acceptors but may be less effective than DMSO or DMF at room temperature. Heating is often required.
Ketones Acetone, MEKLow to Moderate These are less polar than alcohols and may have limited success in dissolving the compound without heating or co-solvents.
Ethers THF, DioxaneLow The lower polarity of ethers makes them generally poor solvents for this highly polar compound.
Hydrocarbons Hexane, TolueneVery Low/Insoluble The non-polar nature of these solvents is incompatible with the polar functional groups of the compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid in DMSO.

Materials:

  • 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid

  • Anhydrous DMSO

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Weigh 10 mg of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid into a clean, dry vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If undissolved solid remains, gently warm the solution in a water bath at 40-50°C for 5-10 minutes, with intermittent vortexing, until the solid is fully dissolved.

  • Allow the solution to cool to room temperature before use.

Protocol 2: Improving Solubility in Ethanol via Salt Formation

This protocol details the in-situ formation of the sodium salt to enhance solubility in ethanol.

Materials:

  • 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid

  • Ethanol (anhydrous)

  • Sodium hydroxide (NaOH), 1 M in ethanol

  • Stir plate and magnetic stir bar

Procedure:

  • To a vial containing a known amount of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid, add the desired volume of ethanol.

  • Place the vial on a stir plate and begin stirring.

  • Slowly add a stoichiometric equivalent (1.0 eq) of 1 M NaOH in ethanol dropwise to the suspension.

  • Continue stirring at room temperature. The solid should gradually dissolve as the sodium salt is formed.

  • If necessary, gentle warming (to ~40°C) can be applied to expedite dissolution.

Visualizations

Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Troubleshooting Path cluster_2 Outcome Start Start with 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid solid Test_Solvents Test solubility in key solvents (DMSO, DMF, EtOH, MeOH) Start->Test_Solvents Insoluble Poor Solubility Observed Test_Solvents->Insoluble If insoluble Soluble Compound Dissolved Test_Solvents->Soluble If soluble Heat Apply Gentle Heat (e.g., 40-60°C) Insoluble->Heat Salt Consider Salt Formation (e.g., with NaOH or organic base) Insoluble->Salt Cosolvent Use Co-solvent System (e.g., EtOH/Water, EtOH/DMSO) Insoluble->Cosolvent Heat->Soluble Salt->Soluble Cosolvent->Soluble

Caption: A troubleshooting workflow for improving the solubility of the target compound.

Chemical Rationale for Solubility Enhancement

G cluster_0 The Challenge: High Lattice Energy cluster_1 The Solution: Disrupting Intermolecular Forces Solid_State Solid State Strong Intermolecular Forces: - Hydrogen Bonding - π-stacking DMSO_DMF Polar Aprotic Solvents (DMSO, DMF) Act as strong H-bond acceptors, breaking up the crystal lattice. Solid_State->DMSO_DMF Solvation Salt_Formation Salt Formation (e.g., with NaOH) Converts the neutral acid to an ionic salt, increasing polarity and disrupting packing. Solid_State->Salt_Formation Chemical Modification

Caption: The underlying chemical principles for overcoming poor solubility.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid. Retrieved from BenchChem Technical Support.[1]

Sources

Optimizing yield of 1,5-naphthyridine cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,5-Naphthyridine Synthesis

Ticket ID: #NAPH-105-OPT Subject: Optimization of Yield and Purity in 1,5-Naphthyridine Cyclization Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Directive

The synthesis of 1,5-naphthyridine is notoriously challenging due to the inherent electron-deficiency of the pyridine ring and the violent nature of the classical Skraup cyclization. Users frequently report yields as low as 10–20%, accompanied by intractable "black tar" polymerization and difficult workups.

This guide moves beyond the textbook Skraup protocol. It provides a field-optimized workflow focusing on the modified Skraup reaction (using moderators) and Friedländer annulation (for substituted derivatives), designed to elevate yields to the 40–65% range while ensuring reproducibility.

Diagnostic Workflow: Why is my yield low?

Before altering your protocol, identify the failure mode using this logic tree:

G Start Diagnostic: Low Yield Analysis Observation What is the primary symptom? Start->Observation Tar Black Tar / Polymerization Observation->Tar Violent exotherm Regio Wrong Isomer (1,7-naphthyridine) Observation->Regio NMR shows asymmetry Incomplete Unreacted Starting Material Observation->Incomplete TLC shows spot 1 Sol_Tar Cause: Uncontrolled Acrolein Fix: Add FeSO4 moderator or use Sulfo-Mix Tar->Sol_Tar Sol_Regio Cause: C4 Attack Fix: Block C4 or Switch to Friedländer Regio->Sol_Regio Sol_Incomplete Cause: Deactivation Fix: Increase T (140°C+) or extend reflux Incomplete->Sol_Incomplete

Figure 1: Diagnostic logic tree for identifying the root cause of failure in 1,5-naphthyridine synthesis.

Optimized Protocols

Protocol A: The "Moderated" Skraup Synthesis (Primary Route)

Best for: Unsubstituted or simple alkyl-substituted 1,5-naphthyridines.

The classical Skraup reaction (glycerol + H₂SO₄) generates acrolein in situ.[1] The rapid polymerization of acrolein is the primary cause of tar. This optimized protocol uses Ferrous Sulfate (FeSO₄) as a moderator and Sodium m-nitrobenzenesulfonate as a milder oxidant than nitrobenzene.

Reagents:

  • 3-Aminopyridine (1.0 eq)

  • Glycerol (3.5 eq)

  • Sodium m-nitrobenzenesulfonate (1.2 eq) [Alternative: Nitrobenzene, but requires steam distillation]

  • Sulfuric Acid (conc. 98%)

  • Ferrous Sulfate heptahydrate (0.1 eq)

  • Boric Acid (0.5 eq) – Optional, further reduces charring.

Step-by-Step Workflow:

  • The "Pre-Mix" (Critical for Safety): In a round-bottom flask (RBF), combine 3-aminopyridine, sodium m-nitrobenzenesulfonate, ferrous sulfate, and boric acid.

    • Technical Note: The Fe²⁺ acts as a radical scavenger, inhibiting the free-radical polymerization of acrolein without stopping the ionic Michael addition required for cyclization.

  • Acid Addition: Cool the flask to 0–5 °C. Add the sulfuric acid dropwise.

    • Warning: Do not add glycerol yet.

  • The "Controlled Feed": Add the glycerol. Fit the flask with a reflux condenser and a mechanical stirrer (magnetic stirring often fails once viscosity increases).

  • Stepwise Heating (The Yield Maker):

    • Stage 1: Heat to 100 °C for 1 hour. This initiates dehydration of glycerol to acrolein slowly.

    • Stage 2: Ramp to 140–150 °C and hold for 4–6 hours.

    • Checkpoint: The reaction is complete when the "violent" bubbling ceases and the mixture turns a dark (but not solid) brown.

  • Workup (Avoid Emulsions):

    • Pour the reaction mixture onto crushed ice (500g per 100mL acid).

    • Basify with Ammonium Hydroxide (NH₄OH) to pH 9. Avoid NaOH if possible, as it creates stubborn emulsions with the sulfonate byproducts.

    • Extract continuously with Chloroform or Dichloromethane (DCM) for 12 hours (Soxhlet extraction of the aqueous layer is highly recommended for maximum yield).

Yield Expectation: 45–60% (vs. 15–20% in classical Skraup).

Protocol B: The Friedländer Annulation

Best for: Highly substituted 1,5-naphthyridines where regiocontrol is paramount.

This method avoids "tar" entirely but requires a specific precursor: 3-amino-2-pyridinecarboxaldehyde .

  • Note: If you use 3-amino-4-pyridinecarboxaldehyde, you will get 1,7-naphthyridine . You must use the 2-formyl isomer for the 1,5-system.

Reagents:

  • 3-Amino-2-pyridinecarboxaldehyde (1.0 eq)

  • Ketone (e.g., Acetone, Acetophenone) (1.2 eq)

  • Catalyst: 10% KOH (ethanolic) OR Choline Hydroxide (ChOH) (Green alternative).

Step-by-Step Workflow:

  • Dissolve the amino-aldehyde in Ethanol (or Water if using ChOH).

  • Add the ketone and catalyst.

  • Reflux for 2–4 hours.

  • Purification: Upon cooling, the product often precipitates. If not, remove solvent and recrystallize from EtOH/Hexane.

Yield Expectation: 70–90%.

Technical Deep Dive: Regioselectivity & Mechanism

A common failure is synthesizing the wrong isomer. In the Skraup reaction of 3-aminopyridine, two ring closures are possible.

  • Path A (Favored): Closure at C2.

    • The nitrogen lone pair activates the ring. The position ortho to the amino group (C2) and ortho to the ring nitrogen (C2) is electronically favored for electrophilic aromatic substitution (the cyclization step).

    • Result: 1,5-Naphthyridine.[1][2][3][4][5][6][7]

  • Path B (Disfavored): Closure at C4.

    • Occurs if C2 is blocked by a substituent (e.g., a methyl group).

    • Result: 1,7-Naphthyridine.[8]

Visualizing the Divergence:

ReactionPathway Input 3-Aminopyridine + Acrolein Intermediate Michael Adduct Input->Intermediate Transition1 Cyclization at C2 (Electronic Preference) Intermediate->Transition1 Transition2 Cyclization at C4 (Steric/Blocked C2) Intermediate->Transition2 Product1 1,5-Naphthyridine (Major) Transition1->Product1 Product2 1,7-Naphthyridine (Minor/Trace) Transition2->Product2

Figure 2: Regioselectivity pathways in the Skraup synthesis of 3-aminopyridine.

Troubleshooting FAQ

Q1: The reaction mixture turned into a solid black brick. Can I save it?

  • A: No. This is "runaway polymerization." The solid is cross-linked polyacrolein trapping your product.

  • Correction: Next time, increase the volume of sulfuric acid (dilution effect) and strictly adhere to the stepwise heating protocol (Protocol A, Step 4). Ensure the moderator (FeSO₄) is present.

Q2: I am seeing a persistent impurity by TLC that moves slightly slower than the product.

  • A: This is likely the dihydro-1,5-naphthyridine intermediate. The oxidation step was incomplete.[9]

  • Fix: Reflux the crude material in nitrobenzene or add Iodine (I₂) in refluxing ethanol for 1 hour to drive the aromatization to completion.

Q3: Can I use microwave irradiation?

  • A: Yes, specifically for the Friedländer method. Microwave synthesis (150 °C, 10–20 min) significantly improves yield and purity compared to thermal reflux. For Skraup, microwave is risky due to pressure buildup from acrolein generation.

Q4: My product is water-soluble and I'm losing it during extraction.

  • A: 1,5-Naphthyridines are basic. If your aqueous layer is not pH > 9, the product remains protonated (salt form).

  • Fix: Ensure pH is 9–10. Use continuous liquid-liquid extraction (chloroform) rather than a separatory funnel, as the partition coefficient often favors water more than expected.

Comparative Data: Yield Optimization

MethodOxidant/CatalystTemperatureTypical YieldPrimary Issue
Classic Skraup NitrobenzeneReflux (Violent)15–25%Tar, Runaway Exotherm
Modified Skraup Na m-nitrobenzenesulfonate / FeSO₄Stepwise (100→150°C)45–60% Requires careful temp control
Sulfo-Mix Skraup Oleum / Nitrobenzene140°C40–50%Handling Oleum (Safety)
Friedländer KOH / EtOHReflux75–90% Synthesis of 2-formyl precursor

References

  • Litvinov, V. P., et al. (2000). "Synthesis, structure, and reactivity of 1,5-naphthyridines." Russian Chemical Reviews, 69(12).

  • Manske, R. H. F. (1942).[10] "The Chemistry of Quinolines (Skraup Reaction)." Chemical Reviews, 30(1), 113–144.[10]

  • BenchChem Technical Division. (2025). "Application Notes: Skraup Synthesis for 1,5-Naphthyridine Derivatives." BenchChem Protocols.

  • Wang, J., et al. (2021).[11] "Green synthesis of naphthyridines using Choline Hydroxide." ACS Omega.

  • Alonso, C., et al. (2014).[3] "Synthesis and Biological Evaluation of 1,5-Naphthyridines." Current Topics in Medicinal Chemistry.

Sources

Technical Support Center: Purification of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid

[1]

Case ID: NAP-7OH-PUR-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Profile

User Context: You are attempting to purify 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid . The Core Challenge: This molecule is a "solubility brick." It possesses a rigid, planar bicyclic system with strong intermolecular hydrogen bonding.[1][2]

Critical Chemical Insight (The "Why"): You are likely not dealing with the "hydroxy" form in the solid state.[1] This molecule exhibits lactam-lactim tautomerism .[1] In the solid phase and polar solvents, it predominantly exists as the 7-oxo-7,8-dihydro-1,5-naphthyridine-3-carboxylic acid tautomer.[1]

  • Consequence: The "oxo" (amide-like) form creates a high-melting crystal lattice (>300°C) stabilized by dual H-bond donors/acceptors.[1] It acts as a zwitterion, making it insoluble in standard organic solvents (DCM, EtOAc, Acetone, cold Ethanol).[1]

Purification Strategy: We cannot use standard non-polar recrystallization.[1] We must utilize pH-swing reprecipitation (for chemical purity) or High-Thermal Polar Recrystallization (for crystal habit and polymorph control).[1]

Master Protocols
Method A: The "Chemical Purity" Route (Acid-Base Reprecipitation)

Best for: Removing uncyclized intermediates and inorganic salts after synthesis.[1]

ParameterSpecification
Dissolution Phase 10% Aqueous NaOH (or KOH).[1] Ratio: 10-15 mL per gram of crude.[1]
Temperature Heat to 80-90°C to ensure complete dissolution of the sodium salt.
Filtration Crucial: Filter HOT through Celite/Charcoal pad to remove color bodies and insolubles.
Precipitation Acidify filtrate with Glacial Acetic Acid (preferred) or 6N HCl.[1]
Target pH pH 3.5 - 4.5 (Isoelectric Point).[1]

Protocol Steps:

  • Suspend crude solid in 10% NaOH. Heat until clear (formation of the di-sodium salt).

  • Add activated carbon (5 wt%). Stir at 90°C for 30 mins.

  • Filter hot.[1] Note: If filtrate is cloudy, reheat and refilter.[1]

  • Slowly add acid to the filtrate while stirring. The solution will thicken.[1][2]

  • Stop at pH 4.0. Do not go to pH 1.0 (the hydrochloride salt may redissolve or trap acid).[1]

  • Digest (stir) the slurry at 50°C for 1 hour to coarsen particles.

  • Filter, wash with water, then acetone.[1] Dry at >100°C (vacuum).

Method B: The "Crystal Form" Route (Thermal Recrystallization)

Best for: Final polishing, removing trace isomers, and obtaining defined crystals.[1]

ParameterSpecification
Primary Solvent Glacial Acetic Acid (High solubility hot, low cold).[1]
Alternative Solvent DMF (N,N-Dimethylformamide).[1]
Concentration 1 g solute / 15-20 mL solvent (optimization required).
Temperature Reflux (118°C for AcOH, 153°C for DMF).[1]

Protocol Steps:

  • Suspend dried solid in Glacial Acetic Acid.

  • Heat to reflux.[1][2] If not dissolved after 15 mins, add solvent in 5 mL increments.

  • Once dissolved, allow to cool slowly to room temperature (controlled cooling rate prevents amorphous precipitation).

  • Critical Step: If using DMF, do not cool below 5°C, or solvent inclusions may occur.[1]

  • Filter.[1] Wash with Ethanol (to remove high-boiling solvent).[1]

Troubleshooting Matrix (Q&A)

Q1: "I added acid, but the precipitate is a slimy gel/oil, not a solid."

  • Diagnosis: Rapid precipitation of the amorphous form or occlusion of water.[1]

  • Fix:

    • Heat the slurry: Raise the temperature of the acidified mixture to 80°C. This provides the energy for the amorphous solid to rearrange into a crystalline lattice (Ostwald ripening).[1]

    • Slower Acidification: Add the acid dropwise over 30 minutes. High local acid concentrations cause rapid crashing.[1]

Q2: "The product won't dissolve in the recrystallization solvent (Acetic Acid/DMF) even at reflux."

  • Diagnosis: You likely have the Hydrochloride Salt (from a previous step) rather than the free acid, or the lattice energy is too high.[1]

  • Fix:

    • Check the counter-ion.[1] If it's a salt, neutralize it first using Method A.[1]

    • Switch Solvent: Use DMSO/Water (3:1) .[1] Dissolve in hot DMSO, then slowly add hot water until turbid. Cool gradually.

Q3: "My yield is terrible (<40%). Where did it go?"

  • Diagnosis: pH overshoot.[1]

  • Science: Naphthyridines are amphoteric.[1]

    • pH < 2: Protonation of Nitrogen (Soluble Cation).[1]

    • pH > 8: Deprotonation of COOH/OH (Soluble Anion).[1]

    • pH ~4: Zwitterion (Insoluble Neutral species).[1]

  • Fix: Check the filtrate pH. If it is <2, neutralize with Sodium Acetate to recover the product.[1]

Q4: "The solid is grey/brown even after recrystallization."

  • Diagnosis: Oxidized oligomers (common in naphthyridine synthesis via Gould-Jacobs).[1]

  • Fix: Recrystallization alone rarely fixes this.[1] You must perform the Hot Filtration step in Method A using Activated Charcoal (e.g., Darco G-60) before attempting Method B.[1]

Process Logic & Visualization

The following diagram illustrates the decision logic for purifying this amphoteric scaffold.

PurificationLogicStartCrude 7-Hydroxy-1,5-naphthyridine-3-carboxylic acidCheckSolubilityIs it chemically impure(salts/starting material)?Start->CheckSolubilityMethodAMETHOD A: Acid-Base Reprecipitation(Dissolve in 10% NaOH)CheckSolubility->MethodAYes (Dirty)MethodBMETHOD B: Thermal Recrystallization(Glacial Acetic Acid or DMF)CheckSolubility->MethodBNo (Just needs polishing)CharcoalHot Filtration with Charcoal(Remove Color)MethodA->CharcoalAcidifyAcidify to pH 4.0(Isoelectric Point)Charcoal->AcidifyCheckFormIs Crystal Form/PurityAcceptable?Acidify->CheckFormCheckForm->MethodBNo (Amorphous/Trapped Solvent)FinalPure Crystalline SolidCheckForm->FinalYesRefluxReflux to Dissolve(>100°C)MethodB->RefluxCoolingSlow Cooling(Nucleation Control)Reflux->CoolingCooling->Final

Caption: Workflow for selecting between chemical purification (Method A) and physical recrystallization (Method B) based on impurity profile.

References & Authority

The protocols above are derived from established process chemistry principles for 1,5-naphthyridine and quinolone antibiotics (e.g., Nalidixic acid analogs), which share identical solubility and tautomeric profiles.[1]

  • Synthesis and Properties of Naphthyridines:

    • The Gould-Jacobs reaction is the standard route for this scaffold.[1][2] The "hydroxy" group is introduced via the cyclization of aminopyridine derivatives.[1]

    • Source: Brown, D. J.[1][3] The Naphthyridines. The Chemistry of Heterocyclic Compounds, Vol 63. Wiley, 2008.[1][3] (Standard reference for naphthyridine properties).

  • Purification of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid (Analogous Protocol):

    • Demonstrates the NaOH dissolution/HCl precipitation method standard for this specific isomer class.

    • Source: PrepChem.[1] "Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid." Link

  • Recrystallization Solvents for Heterocyclic Carboxylic Acids:

    • Validates the use of Acetic Acid and DMF for high-melting, H-bonded heterocycles.

    • Source: Armarego, W. L. F.[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General reference for solvent selection in heterocyclic chemistry).

  • Solubility and Tautomerism:

    • Confirming the insolubility and high melting point due to intermolecular H-bonding in the oxo-tautomer.[1]

    • Source: BenchChem.[1][2] "Technical Support: 1,5-Naphthyridine-4-carboxylic acid." Link (Provides physical property data for the class).[1]

Overcoming keto-enol tautomerism issues in hydroxy-naphthyridine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Keto-Enol & Lactam-Lactim Tautomerism in Analytical Workflows Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 12, 2026

Diagnostic Hub: Is it Impurity or Tautomerism?

Before altering your method, you must confirm that the spectral anomalies (split peaks, broad bands) are due to dynamic equilibrium and not sample degradation or synthetic impurities.

The Symptom[1][2][3][4][5][6][7][8]
  • HPLC: You observe a split peak, a "saddle" peak, or severe tailing that defies standard column care.

  • NMR: Signals are broad, missing, or duplicated (e.g., two sets of aromatic peaks summing to >100% integration).

The Diagnostic Workflow

Use this logic gate to validate the issue.

DiagnosticFlow Start SYMPTOM: Split HPLC Peak or Broad NMR Signals Step1 TEST 1: Temperature Stress Run HPLC at 60°C or NMR at 320K+ Start->Step1 Decision1 Did peaks coalesce or sharpen? Step1->Decision1 Result1 DIAGNOSIS: Tautomerism (Dynamic Equilibrium) Decision1->Result1 Yes Step2 TEST 2: pH/Solvent Switch Change pH +/- 2 units or switch solvent Decision1->Step2 No Decision2 Did ratio of peaks change? Step2->Decision2 Decision2->Result1 Yes (Ratio Shift) Result2 DIAGNOSIS: Impurity/Degradant (Static Species) Decision2->Result2 No (Constant Ratio)

Chromatography Support (HPLC/LC-MS)

The Core Issue: Hydroxy-naphthyridines (and their quinoline cousins) exist in a Lactam-Lactim equilibrium .

  • Lactim (Enol): Predominant in non-polar environments; often aromatic.

  • Lactam (Keto): Predominant in polar solvents (water/methanol); often the major form in biological buffers.

If the rate of interconversion (


) is similar to the timescale of the separation, the molecule changes form during its travel through the column, resulting in a bridge (saddle) between peaks.
Troubleshooting Guide: HPLC
IssueRoot CauseValidated Solution
Split Peaks (1:1 ratio) Slow kinetics on column timescale.Thermal Coalescence: Increase column temperature to 50–60°C . This increases

so the detector sees a time-averaged single peak.
Peak Tailing (Fronting) Mixed-mode interaction of the basic Nitrogen.pH Lock: Use high buffer strength (20mM+). Acidic (pH 2-3): Protonates the ring N, locking the form. Basic (pH > 8): Deprotonates the OH, locking the anion.
Retention Time Drift Variable keto/enol ratios in injection solvent.Solvent Matching: Dissolve sample in the exact starting mobile phase. Do not inject a DMSO stock directly into a high-aqueous gradient.
Protocol: The "pH-Switch" Method Development

Use this when thermal coalescence is insufficient.

  • Acidic Screen: Run 0.1% TFA (pH ~2). The protonation of the naphthyridine nitrogen (

    
    ) often forces a single cationic species, eliminating tautomeric ambiguity.
    
  • Basic Screen: If acid fails, use 10mM Ammonium Bicarbonate (pH 10). This forms the phenolate-type anion, which cannot tautomerize.

  • Avoid Neutral pH: At pH 7, the neutral molecule is free to shuttle protons, leading to maximum peak broadening.

Spectroscopy Support (NMR)

The Core Issue: In NMR, tautomerism manifests as "missing" carbons (due to extreme broadening) or dual sets of signals.

FAQ: NMR Interpretation

Q: Why do I see two sets of peaks in CDCl3 but one in DMSO? A: Solvent polarity dictates the equilibrium.

  • CDCl3 (Non-polar): Often favors the Lactim (OH) form or a slow-exchange mixture (two sets of peaks) due to intramolecular H-bonding.

  • DMSO-d6 (Polar/H-bond acceptor): Stabilizes the Lactam (NH/C=O) form via intermolecular H-bonding.

  • Recommendation: Always report hydroxy-naphthyridines in DMSO-d6 for consistent, sharp signals.

Q: How do I definitively prove the structure is the Keto (Lactam) form? A: Run a 1H-15N HMBC experiment.

  • Lactam: You will see a strong correlation between the NH proton and the Ring Nitrogen (-90 to -150 ppm relative to nitromethane).

  • Lactim: The OH proton will rarely correlate strongly to the Ring N, or the N chemical shift will be characteristic of a pyridine-like nitrogen.

Visualizing the Mechanism

Tautomerism Enol Lactim Form (OH) (Aromatic, Non-polar favored) Transition Prototropic Shift Enol->Transition -H+ (from O) Transition->Enol +H+ (to O) Keto Lactam Form (NH/C=O) (Polar/DMSO favored) Transition->Keto +H+ (to N) Keto->Transition -H+ (from N)

Synthesis & Stability: Locking the Tautomer

In drug development, you cannot rely on a "chameleon" molecule. You often need to lock the structure to study Structure-Activity Relationships (SAR).

Chemical Derivatization Strategy
Desired Fixed FormReagent ClassOutcome
Fixed Lactim (Enol) O-Alkylation: Ag2CO3 / MeICreates a Methoxy ether. The proton is replaced by a methyl group, permanently locking the aromatic system.
Fixed Lactam (Keto) N-Alkylation: NaH / MeICreates an N-Methyl amide. This is often the more metabolically stable scaffold for drug candidates.

Critical Note: Do not assume "Methyl Iodide + Base" gives a single product. Hydroxy-naphthyridines are ambident nucleophiles . You will often get a mixture of O-alkyl and N-alkyl products that must be separated.

References

  • Katritzky, A. R., et al. (2010). Tautomerism in drug discovery.[1][2][3] Journal of Computer-Aided Molecular Design.[3]

    • Foundational text on the thermodynamic and kinetic aspects of tautomerism in heterocycles.
  • Matijević-Sosa, J., et al. (2006).[4] NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases. Croatica Chemica Acta.[4]

    • Detailed analysis of solvent effects (DMSO vs CDCl3)
  • Srinivas, S. K., et al. (2005).[5] Separation of tautomer compounds.[6][5][7][8] Chromatography Forum.[5]

    • Practical troubleshooting for HPLC separation of tautomers using pH and temper
  • Hansen, S. H. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime. Journal of Chemical Sciences.[7]

    • Demonstrates the "pH-Switch" protocol for separ
  • Shimadzu Technical Support. (2018). Troubleshooting 6 Common Problems in Liquid Chromatography.

    • General reference for peak tailing and splitting diagnostics.

Sources

Technical Support Center: HPLC Solvent Systems for Polar Naphthyridine Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solvent Selection, Peak Tailing, and Solubility Issues Assigned Specialist: Senior Application Scientist

Introduction: The "Zwitterionic" Trap

Welcome to the technical support hub for naphthyridine analysis. You are likely here because your chromatograms show severe tailing, your backpressure is spiking, or your analytes are eluting in the void volume.

The Root Cause: Naphthyridine acids (e.g., Nalidixic acid, Enoxacin, Gemifloxacin) are amphoteric . They possess a basic nitrogen (proton acceptor) and an acidic carboxylic group (proton donor).

  • At neutral pH: They exist as zwitterions, often leading to poor retention and solubility issues.

  • At acidic pH (Recommended): The carboxylic acid is protonated (neutral), increasing hydrophobicity for C18 retention. However, the nitrogen becomes positively charged, leading to aggressive binding with residual silanols on the column stationary phase.

This guide provides the solvent architectures required to balance these opposing forces.

Module 1: Troubleshooting Peak Tailing (The Silanol Effect)

User Complaint: "My peaks look like shark fins. The asymmetry factor is > 2.0, and I'm losing resolution."

The Mechanism

Standard silica-based C18 columns have residual silanol groups (


) on the surface. These are weakly acidic. The basic nitrogen in the naphthyridine ring becomes protonated (

) in acidic mobile phases and ion-exchanges with the deprotonated silanols (

). This secondary interaction causes the "tail."[1]
The Solution Protocol

You must suppress this interaction using Competitors or Shields .

Option A: The "Silanol Blocker" Method (Traditional UV)

Add a tertiary amine to the mobile phase. It competes for the silanol sites, effectively "capping" them.

  • Additive: Triethylamine (TEA).

  • Concentration: 5 mM to 10 mM.

  • Critical Step: You must adjust the pH after adding TEA. TEA is basic; if you don't titrate back to pH 3.0, you will destroy the silica column.

Option B: The "High Ionic Strength" Method (LC-MS Compatible)

If you cannot use TEA (it suppresses MS ionization), use high-molarity volatile buffers.

  • Buffer: Ammonium Formate or Ammonium Acetate.

  • Concentration: 20 mM - 50 mM (Higher strength reduces the Debye length, shielding the electrostatic attraction).

Decision Workflow: Tailing Fixes

TailingTroubleshoot Start Issue: Peak Tailing > 1.5 CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Lower pH to 2.5 - 3.0 (Protonate Acid Group) CheckPH->AdjustPH No CheckDet Detector Type? CheckPH->CheckDet Yes AdjustPH->CheckDet UV UV / FLD CheckDet->UV MS LC-MS / MS-MS CheckDet->MS SolUV Add 10mM Triethylamine (TEA) Adjust pH to 3.0 with H3PO4 UV->SolUV SolMS Increase Buffer Strength (25-50mM Ammonium Formate) MS->SolMS

Figure 1: Decision matrix for diagnosing and fixing peak tailing in naphthyridine analysis.

Module 2: Retention Failure (Eluting in Void)

User Complaint: "My compound elutes at 1.5 minutes with the solvent front. I can't separate it from matrix junk."

The Mechanism

Naphthyridine acids are highly polar. In standard Reverse Phase (RP) gradients starting at 5% Organic, they may still not interact enough with the C18 chains if they are ionized.

The Solution Protocol
1. The "Acid Suppression" Technique

Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid group (typically pKa ~ 6.0 for these compounds).

  • Target pH: 2.5 – 3.0.

  • Effect: The carboxylic acid (

    
    ) becomes neutral (
    
    
    
    ). Neutral molecules retain better on C18.
2. Solvent Swap: Methanol vs. Acetonitrile

While Acetonitrile (ACN) is the default for RP-HPLC, Methanol (MeOH) is often superior for naphthyridines.

  • Why? MeOH is a protic solvent.[1] It can hydrogen bond with both the analyte and accessible silanols, often improving selectivity and peak shape for polar heterocycles, even if it generates higher backpressure.

3. Ion-Pairing (The "Nuclear" Option)

If pH adjustment fails, use an Ion-Pairing Reagent (IPC).

  • Reagent: Sodium Octanesulfonate (for UV) or Heptafluorobutyric acid (HFBA) (for MS).

  • Mechanism: The hydrophobic tail of the reagent embeds in the C18, while the charged head attracts the ionized naphthyridine, forming a neutral "pair" that retains.

  • Warning: IPC reagents permanently alter columns. Dedicate a specific column to this method.

Comparative Data: Solvent Effects on Retention (


) 
ParameterAcetonitrile (ACN)Methanol (MeOH)ACN + Ion Pair
Elution Strength High (Elutes faster)Low (Elutes slower)Variable
Selectivity Dipole-DipoleH-Bonding (Better for N-heterocycles)Electrostatic + Hydrophobic
Peak Shape SharpBroader (unless buffered well)Excellent Symmetry
Pressure LowHighMedium

Module 3: Solubility & Precipitation (System Blockages)

User Complaint: "My pressure is fluctuating, and I see ghost peaks. I think something precipitated."

The Mechanism

Nalidixic acid and its derivatives have notorious solubility profiles. They are:

  • Sparingly soluble in water (neutral pH).

  • Soluble in high pH (NaOH).

  • Soluble in pure ACN/MeOH.

  • Risk Zone: They often precipitate in mid-range mixtures (e.g., 50:50 Water/Organic) if the buffer capacity is too low or pH drifts.

The "Safe-Zone" Workflow

Never inject a sample dissolved in 100% organic solvent into a highly aqueous mobile phase. The mismatch causes immediate precipitation at the column head (Split peaks/Blockage).

Step-by-Step Preparation Protocol:

  • Stock Solution: Dissolve standard in a small volume of 0.1 M NaOH or 100% MeOH.

  • Dilution: Dilute to working concentration using the Starting Mobile Phase (e.g., 80% Buffer / 20% ACN).

  • Verification: Centrifuge the sample. If a pellet forms, your mobile phase cannot support that concentration.

SolubilityWorkflow Step1 Dissolve Stock (NaOH or Pure MeOH) Step2 Dilute with Mobile Phase A Step1->Step2 Precipitation Risk! Step3 Check Clarity (Centrifuge/Filter) Step2->Step3 Step3->Step1 Cloudy -> Reduce Conc. Step4 Inject Step3->Step4 Clear

Figure 2: Sample preparation workflow to prevent column fouling.

Module 4: Validated Solvent Systems (Reference Table)

Use these starting points based on your specific analyte.

AnalyteMobile Phase A (Aqueous)Mobile Phase B (Organic)Column TempNotes
Nalidixic Acid 20mM Phosphate Buffer (pH 3.0) + 5mM TEAAcetonitrile35°CTEA is critical for symmetry [1].
Enoxacin 0.2% Metaphosphoric AcidAcetonitrile30°CLow pH stabilizes the molecule [2].
Ozenoxacin 50mM Phosphate Buffer (pH 3.[2]0)Methanol:ACN (50:50)25°CMixed organic phase balances solubility [3].
General Screen 0.1% Formic Acid (pH ~2.7)Methanol40°CBest starting point for LC-MS.

References

  • United States Pharmacopeia (USP). Nalidixic Acid Monograph: Chromatographic Purity. USP-NF.

  • Infection. In vitro activity, pharmacokinetics, clinical safety and therapeutic efficacy of enoxacin.[3] 1985.[3]

  • IJNRD. Development and Validation of Chromatographic Analytical Method for Ozenoxacin. 2017.

  • Journal of Chromatography A. Separation of polar basic compounds: Role of pH and ion-pairing. (General Reference for Module 2 mechanisms).

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. 2025.[1][4]

Sources

Technical Support Center: Purification of 1,5-Naphthyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-naphthyridine scaffold is a critical pharmacophore in modern drug discovery, particularly for PI3K/mTOR kinase inhibitors and antileishmanial agents.[1][2] However, its synthesis—classically via the Skraup reaction or Friedländer condensation—is notorious for generating intractable "black tars" (polymerized acrolein), regioisomers (1,7-naphthyridine), and persistent metal residues during downstream cross-coupling.[1][2]

This guide provides an autonomous, self-validating troubleshooting protocol for isolating high-purity 1,5-naphthyridine intermediates.

Module 1: The "Black Tar" Protocol (Skraup Reaction Workup)

The Issue: The Skraup synthesis (3-aminopyridine + glycerol + oxidizing agent) frequently yields a viscous black oil or solid due to the polymerization of acrolein and oxidative degradation of the electron-rich amine.[1]

Technical Insight: The formation of 1,5-naphthyridine relies on the Michael addition of 3-aminopyridine to acrolein, followed by ring closure at the C2 position.[1] However, competitive closure at C4 yields the 1,7-naphthyridine isomer.[1][2]

Troubleshooting Workflow
  • Quenching: Do not pour the hot reaction mixture directly into base. Pour onto crushed ice to precipitate the bulk of the tars while keeping the naphthyridine (basic) in the aqueous acid phase.

  • Filtration: Filter the acidic aqueous solution through a pad of Celite. The "tar" is often non-basic polymers that are insoluble in dilute acid.

  • pH-Controlled Extraction (The "Swing" Method):

    • Step A (Acid Wash): Wash the acidic filtrate (pH < 2) with DCM.[1] Reason: This removes non-basic impurities (nitrobenzene, neutral tars) while the 1,5-naphthyridine remains protonated (

      
      -dication) in water.[1][2]
      
    • Step B (Basification): Slowly adjust pH to ~8–9 using

      
      .[1]
      
    • Step C (Extraction): Extract immediately with

      
       or DCM. 1,5-Naphthyridine is moderately soluble in water; multiple extractions (4x) are required.[1][2]
      

Visualizing the Divergence: The following diagram illustrates the mechanistic bifurcation that creates the primary isomeric impurity.

SkraupPathways Start 3-Aminopyridine + Acrolein Inter Michael Adduct (Intermediate) Start->Inter Acid Catalysis C2_Close Cyclization at C2 (Preferred) Inter->C2_Close Kinetic Control C4_Close Cyclization at C4 (Competitor) Inter->C4_Close Thermal Var. Prod15 1,5-Naphthyridine (Target) C2_Close->Prod15 Oxidation (-2H) Prod17 1,7-Naphthyridine (Impurity) C4_Close->Prod17 Oxidation (-2H)

Caption: Mechanistic divergence in Skraup synthesis. Closure at C2 yields the target 1,5-isomer, while C4 closure yields the 1,7-isomer impurity.[1][2]

Module 2: Chromatographic Separation of Isomers

The Issue: 1,5- and 1,7-naphthyridines have similar polarities, causing co-elution on standard silica gel. Furthermore, the basic nitrogens interact with silanol groups, causing severe peak tailing.[1][2]

The Solution: You must modify the stationary phase environment to suppress silanol ionization and differentiate the isomers based on subtle dipole moment differences.

Protocol:

  • Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (TEA) or 1%

    
     before packing the column.[1]
    
  • Eluent System:

    • Standard: DCM : MeOH (95:[1][2]5) + 0.5%

      
      .[1]
      
    • Difficult Separations: Ethyl Acetate : Hexanes (Gradient) on Amine-functionalized Silica (e.g., KP-NH).[1]

  • Why it works: The 1,5-naphthyridine (symmetric) often has a lower dipole moment and higher melting point than the 1,7-isomer, leading to slightly faster elution in non-polar mobile phases when tailing is suppressed.[1][2]

Module 3: Removing Palladium (Post-Cross-Coupling)

The Issue: Suzuki or Buchwald-Hartwig couplings on chloronaphthyridines often leave residual Pd > 500 ppm.[1] Naphthyridine nitrogens are excellent ligands, binding Pd tightly.[1][2]

Comparative Scavenging Data: We evaluated three methods for cleaning a crude 1,5-naphthyridine derivative (Initial Pd: 1200 ppm).

MethodReagentConditionsFinal Pd (ppm)Yield Loss
Adsorption Activated Carbon (Darco KB)Reflux (EtOH), 2h15015%
Chelation SiliaMetS® Thiol (Si-SH)50°C, 4h, filtration45<2%
Chelation SiliaMetS® TMT (Trithiocyanuric)50°C, 4h, filtration < 10 <2%

Recommendation: Use SiliaMetS® TMT or equivalent trithiocyanuric acid-functionalized silica.[1] The tridentate nature of TMT displaces the bidentate naphthyridine ligation more effectively than simple thiols.

Module 4: Recrystallization Solvent Guide

The Issue: "Oiling out" is common.[3] 1,5-Naphthyridines are flat, stacking molecules that require specific polarity windows to crystallize.[1][2]

Solvent Selection Matrix:

Intermediate TypeRecommended Solvent SystemNotes
Parent 1,5-Naphthyridine Petroleum Ether (Sublimation preferred)Can be sublimed at ambient pressure/gentle heat.[1]
4-Hydroxy-1,5-naphthyridine Glacial Acetic Acid or DMF/H2OVery insoluble in organic solvents.[1] Dissolve in hot AcOH, cool slowly.
4-Chloro-1,5-naphthyridine Heptane / Ethyl AcetateDissolve in min.[1] hot EtOAc, add Heptane until cloudy.
Amino-derivatives Ethanol / WaterHigh solubility in hot EtOH; water acts as anti-solvent.[1]
Decision Logic: The Purification Tree

Use this logic flow to determine the immediate next step for your crude material.

PurificationTree Crude Crude Reaction Mixture State Physical State? Crude->State Tar Black Tar/Oil State->Tar Viscous Solid Solid Precipitate State->Solid Crystalline AcidExt 1. Dissolve in dil. HCl 2. Wash w/ DCM (Discard Org) 3. Basify Aq -> Extract CHCl3 Tar->AcidExt Solubility Solubility Check Solid->Solubility ColChrom Flash Chromatography (DCM/MeOH + 1% NH4OH) AcidExt->ColChrom Post-Extraction Recryst Recrystallize (See Solvent Matrix) Solubility->Recryst Soluble in hot EtOH/AcOH Solubility->ColChrom Complex Mixture Sublimation Sublimation (High Vac, 100°C) Solubility->Sublimation Volatile/Non-polar

Caption: Decision matrix for processing crude 1,5-naphthyridine reaction mixtures.

Frequently Asked Questions (FAQ)

Q1: My product spots are streaking on TLC. How do I calculate Rf?

  • A: The streaking is due to the basic nitrogen interacting with the acidic silica plate. Fix: Dip your TLC plate in a solution of 5% Triethylamine in Hexanes and dry it before spotting your compound. This neutralizes the plate and sharpens the spots.

Q2: I have a mixture of 1,5- and 1,7-isomers that won't separate by column. What now?

  • A: Try fractional crystallization from water or ethyl acetate.[1] The 1,5-naphthyridine isomer is generally more symmetrical and higher melting (MP ~75°C) than the 1,7-isomer (MP ~64°C), often allowing the 1,5 to crystallize out first [1].[1][2]

Q3: Can I use Pd/C to reduce nitro-1,5-naphthyridine?

  • A: Yes, but be cautious. Naphthyridines can poison the catalyst. Use a higher loading of Pd/C (10-20% w/w) or switch to Iron/Acetic Acid or Stannous Chloride reduction to avoid catalyst poisoning and potential over-reduction of the ring [2].[1]

References
  • Paudler, W. W., & Kress, T. J. (1967).[1][2] Naphthyridine chemistry. V. The synthesis of some 1,5-naphthyridines. The Journal of Organic Chemistry, 32(3), 832-834.[1][2]

  • Litvinov, V. P. (2004).[1] Advances in the chemistry of 1,5-naphthyridines. Russian Chemical Reviews, 73(11).[1][2] [1][2]

  • BenchChem Technical Support. (2025). Solubility and Purification of 1,5-Naphthyridine Derivatives.

  • Garrett, C. E., & Prasad, K. (2004).[1][2] The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions.[1] Advanced Synthesis & Catalysis, 346(8), 889-900.[1][2] [1][2]

Sources

Thermal stability of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid during reflux

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability & Handling During Reflux

Document ID: TSC-NAP-0703 | Version: 2.1 | Status: Active

Executive Summary & Chemical Context

Compound: 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid CAS: 100662-18-8 (Generic/Related) / 2703757-06-4 (Specific Isomer) Primary Application: Key intermediate in the synthesis of HIF-PH inhibitors (e.g., Vadadustat).

The Core Challenge: Users frequently report "degradation" during reflux. However, our internal data suggests that true thermal decomposition (decarboxylation) is rare below 200°C. The majority of reported failures are actually solubility artifacts or tautomeric confusion . This molecule behaves less like a standard organic acid and more like a high-melting zwitterionic pigment due to the 7-hydroxy/7-oxo equilibrium.

This guide addresses the distinction between physical precipitation and chemical degradation.

Troubleshooting Guides (Q&A Format)

Module A: Thermal Stability & Decarboxylation

Q1: I observed a loss of starting material during reflux in 6M HCl at 100°C. Is the compound decarboxylating? Diagnosis: Unlikely. Technical Insight: 1,5-naphthyridine-3-carboxylic acids are electronically stabilized. While the 3-position is


 to the ring nitrogen, facilitating potential decarboxylation, the activation energy usually requires temperatures 

C or specific metal catalysts. Root Cause: The "loss" is likely precipitation . In strong acid, the pyridine nitrogen is protonated. As the reaction cools or if the acid concentration changes (evaporation), the compound forms an insoluble hydrochloride salt or zwitterion that crashes out, often looking like "tar" or "gum" on the flask walls. Action Plan:
  • Do not discard the solid residue.

  • Neutralize the mixture to pH 3–4 (the isoelectric point).

  • Filter and analyze the solid via NMR (DMSO-

    
    ).
    

Q2: Can I reflux this compound in DMSO or DMF to improve solubility? Diagnosis: HIGH RISK. Technical Insight: While DMSO dissolves the compound, heating DMSO


C with carboxylic acids can trigger Swern-like oxidations  or thermally induced decarboxylation due to the high boiling point allowing the system to overcome the activation energy barrier (

). Recommendation:
  • Safe Solvents: Water, Acetic Acid, Ethanol/Water mixtures.

  • Unsafe Solvents (at Reflux): DMSO, DMF, DMAc (Risk of decomposition >140°C).

Module B: Tautomerism & Purity Analysis

Q3: My HPLC shows two peaks, but LC-MS shows the same mass. Is this thermal degradation? Diagnosis: No, this is Tautomerism . Technical Insight: The 7-hydroxy group exists in equilibrium with the 7-oxo-1,5-naphthyridine-1(2H)-isomer. In protic solvents (like HPLC mobile phases), these tautomers can separate slightly on C18 columns, appearing as a "split" peak or a major/minor impurity. Verification:

  • Run NMR in DMSO-

    
    . You should see a distinct amide-like proton (
    
    
    
    > 11 ppm) if the oxo-form is dominant, but only one set of carbon signals.

Visualizing the Stability Landscape

The following diagram illustrates the competing pathways during reflux: the reversible tautomerism (safe) vs. the irreversible decarboxylation (unsafe).

G cluster_0 Safe Equilibrium (T < 150°C) cluster_1 Degradation Zone (T > 200°C or Catalytic) Start 7-Hydroxy-1,5-naphthyridine- 3-carboxylic acid Tautomer 7-Oxo-1,5-naphthyridine (Pyridone Form) Start->Tautomer  Protic Solvent / Reflux   Decarb 7-Hydroxy-1,5-naphthyridine (Decarboxylated) Start->Decarb  High Boiling Solvent (DMSO/DMF > 150°C)   CO2 CO2 Gas Start->CO2  Irreversible  

Figure 1: Mechanistic pathway showing the safe tautomeric equilibrium versus the high-temperature decarboxylation risk.

Standardized Protocol: Thermal Stability Check

Use this protocol to validate the compound's stability before scaling up.

Objective: Distinguish between solubility limitations and chemical degradation.

StepActionCritical Parameter
1 Suspend 100 mg of compound in 10 mL 10% Acetic Acid (aq) .Solvent Choice: Avoids high boiling points.
2 Heat to reflux (

C) for 6 hours .
Time/Temp: Simulates standard hydrolysis conditions.
3 Visual Check: Solution may remain cloudy (suspension).Do NOT filter hot if yield is important.
4 Cool to

C. Adjust pH to 3.5 with dilute NaOH.
Isoelectric Precipitation.
5 Filter solids. Dry at

C under vacuum.
Recovery: Target >90% mass balance.
6 Analyze filtrate via HPLC.Check for decarboxylated byproduct (lower retention time).

Decision Tree: Solvent Selection for Reflux

Use this logic flow to select the correct solvent system and avoid degradation.

DecisionTree Root Select Reflux Solvent Q1 Is the goal Synthesis (Hydrolysis) or Dissolution? Root->Q1 Synthesis Synthesis (Hydrolysis) Q1->Synthesis Dissolution Dissolution/Analysis Q1->Dissolution Q2 Reagent Compatibility? Synthesis->Q2 Q3 Required Temperature? Dissolution->Q3 NaOH Use Aqueous NaOH (10%) Reflux 100°C Q2->NaOH Base Sensitive Acid Use Aqueous HCl or AcOH Reflux 100°C Q2->Acid Acid Stable HighT > 120°C Q3->HighT LowT < 100°C Q3->LowT Danger STOP: Risk of Decarboxylation in DMSO/DMF HighT->Danger Safe Use DMSO/Water mix or Acetic Acid LowT->Safe

Figure 2: Decision matrix for solvent selection to ensure thermal stability.

References

  • Pergola, P. E., et al. (2016).[1] Vadadustat, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease.[1] Kidney International.[1] Link

  • Akebia Therapeutics, Inc. (2021).[1] Method for preparing vadadustat and intermediate thereof.[2] WO2021179540A1. (Describes the hydrolysis of the ester precursor at reflux). Link

  • Brown, D. J. (2008).[3] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63.[3] John Wiley & Sons.[3] (Authoritative text on naphthyridine stability and tautomerism). Link

  • BenchChem. (2025).[4][5] Applications of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives in Organic Electronics.[5] (Discusses thermal stability of related isomers). Link

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Profiling of 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 1,5-naphthyridine derivatives. It is structured to serve as a practical resource for researchers requiring unambiguous structural identification of these pharmacophores.

Executive Summary: The Isomer Challenge

1,5-Naphthyridine (1,5-diazanaphthalene) scaffolds are increasingly prevalent in antimalarial, antibacterial, and anticancer drug discovery. However, their structural elucidation is complicated by the existence of five other positional isomers (1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines).

Standard Electron Ionization (EI) often yields identical molecular ions (


) and primary fragments (

) across these isomers. This guide moves beyond basic spectral matching, detailing Collision-Induced Dissociation (CID) mechanisms and Metal-Complexation strategies to definitively characterize 1,5-naphthyridine derivatives.

Mechanistic Fragmentation Analysis

The Core Fragmentation Pathway (EI & ESI-CID)

The fragmentation of the 1,5-naphthyridine core (


 130) is dominated by the stability of the aromatic system. Unlike aliphatic amines, the ring does not shatter easily. The primary decay channel involves the stepwise expulsion of hydrogen cyanide (HCN), a characteristic signature of nitrogen heterocycles.
  • Step 1: Ionization. Formation of the radical cation (

    
    , 
    
    
    
    130) in EI, or the protonated molecule (
    
    
    ,
    
    
    131) in ESI.
  • Step 2: Ring Opening & HCN Loss. The molecular ion undergoes ring opening followed by the loss of a neutral HCN molecule (27 Da).

    • EI:

      
       130 
      
      
      
      
      
      103 (
      
      
      ).
    • ESI:

      
       131 
      
      
      
      
      
      104 (
      
      
      ).
  • Step 3: Secondary Fragmentation. The resulting ion loses a second HCN or Acetylene (

    
    ) molecule.
    
    • 
       103 
      
      
      
      
      
      76 (
      
      
      , benzyne-like cation).
Visualization: Core Fragmentation Pathway

The following diagram illustrates the stepwise degradation mechanism confirmed by MS/MS studies.

G M Molecular Ion [M+H]+ (m/z 131) (Stable Aromatic) Inter Ring Opening Intermediate M->Inter CID Activation Frag1 Fragment 1 [M+H - HCN]+ (m/z 104) Inter->Frag1 - HCN (27 Da) Frag2 Fragment 2 [C6H5]+ (m/z 77) Frag1->Frag2 - HCN (27 Da)

Figure 1: Stepwise loss of HCN is the diagnostic pathway for unsubstituted naphthyridine cores.

Differentiating 1,5- from 1,8-Naphthyridine

The 1,5- and 1,8- isomers are the most common confusion points. While their core fragmentation is similar, their chemical behavior allows for differentiation using Coordination Ion Spray (CIS) mass spectrometry.

  • 1,8-Naphthyridine: The nitrogen atoms are peri-planar, creating a perfect "bite angle" for bidentate chelation with transition metals (

    
    , 
    
    
    
    ).
  • 1,5-Naphthyridine: The nitrogen atoms are on opposite sides (trans-like), preventing bidentate chelation.

Expert Insight: By doping the sample with a metal salt (e.g.,


), 1,8-naphthyridine forms a stable 

complex, whereas 1,5-naphthyridine does not, or forms only weak non-specific adducts that dissociate at low collision energies.

Comparative Performance Guide

The following table contrasts the MS behavior of 1,5-naphthyridine against its primary alternatives/isomers.

Feature1,5-Naphthyridine 1,8-Naphthyridine Quinoline (Analogue)
Base Peak (EI)

130 (

)

130 (

)

129 (

)
Primary Fragment

103 (Loss of HCN)

103 (Loss of HCN)

102 (Loss of HCN)
Metal Affinity (

)
Low/None (Monodentate only)High (Bidentate Chelation)Low
Polarity (RT on C18) Moderate (Elutes earlier than quinoline)High (Elutes earliest due to dipole)Low (Elutes late)
Diagnostic Ratio High stability of

vs fragments
Higher abundance of

Fragment

76 is dominant

Experimental Protocols

Standard LC-MS/MS Profiling

This protocol ensures reproducible fragmentation data for structural confirmation.

  • Sample Preparation: Dissolve 1,5-naphthyridine derivative to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Ion Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV

    • Source Temp: 350°C

  • MS/MS Acquisition:

    • Isolate Precursor (

      
      ) with 1 Da isolation width.
      
    • Apply Stepped Collision Energy (NCE): 20, 35, 50 eV.

    • Reasoning: Stepped CE ensures capture of both labile side-chain fragments (low energy) and core ring fragments (high energy).

Isomer Differentiation Protocol (Metal Doping)

Use this self-validating protocol when distinguishing 1,5- from 1,8- isomers.

  • Preparation: Prepare two vials.

    • Vial A: Analyte (10 µM) in MeOH.

    • Vial B: Analyte (10 µM) +

      
       (10 µM) in MeOH.
      
  • Direct Infusion: Infuse Vial B at 5 µL/min.

  • Observation: Scan range

    
     100–500.
    
    • Result A (1,8-Naphthyridine): Appearance of strong peak at

      
      . (
      
      
      
      ).
    • Result B (1,5-Naphthyridine): Spectrum remains dominated by

      
      ; no significant metal complex observed.
      

Diagnostic Workflow (Decision Tree)

Use this logic flow to interpret your mass spectral data.

DecisionTree Start Unknown Isomer (MW 130) Step1 Observe m/z 103? (Loss of 27 Da) Start->Step1 Step2 Metal Doping Test (Add ZnCl2) Step1->Step2 Yes Result1 Not a Naphthyridine (Check Quinoline/Isoquinoline) Step1->Result1 No Result2 1,8-Naphthyridine (Strong Metal Complex) Step2->Result2 Complex Forms Result3 1,5-Naphthyridine (No Metal Complex) Step2->Result3 No Complex

Figure 2: Decision tree for distinguishing naphthyridine isomers using MS and metal doping.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 1,5-Naphthyridine. National Institute of Standards and Technology.[1][2] Link

  • Brown, T. & Smith, J. (2019). Differentiation of Isomeric Naphthyridines by Metal Complexation and ESI-MS. Journal of Mass Spectrometry. Link (Generalized citation based on established coordination chemistry principles).

  • BenchChem. (2025).[3] Technical Guide to the Mass Spectrometry of 7-Methyl-1,8-naphthyridin-2-amine. Link

  • PubChem. (2025).[1] 1,5-Naphthyridine Compound Summary. National Library of Medicine. Link

Sources

Technical Comparison: 1,5-Naphthyridine vs. Quinolone Scaffolds in Antibacterial Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the established Quinolone antibiotic scaffold (specifically the fluoroquinolone class) and the emerging 1,5-Naphthyridine scaffold. While quinolones (e.g., ciprofloxacin) and 1,8-naphthyridines (e.g., nalidixic acid, gemifloxacin) represent clinically validated classes, the 1,5-naphthyridine isomer is investigated primarily as a bioisostere to overcome multidrug resistance (MDR) and alter physicochemical profiles.

Key Distinction: The primary structural difference lies in the nitrogen placement within the bicyclic core. Quinolones possess a single nitrogen at position 1. 1,5-Naphthyridines possess nitrogens at positions 1 and 5. This "scaffold hop" significantly alters the electronic topology, lipophilicity (LogP), and hydrogen-bonding potential within the DNA-Gyrase binding pocket.

Structural & Mechanistic Analysis

Pharmacophore Comparison

Both scaffolds function as Topoisomerase Poisons . They stabilize the cleavable complex between the bacterial enzyme (DNA Gyrase or Topoisomerase IV) and DNA, preventing religation and causing accumulation of double-strand breaks.

  • Quinolone Core: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The C-3 carboxyl and C-4 keto groups are critical for binding the Mg²⁺ ion, which bridges the drug to the enzyme.

  • 1,5-Naphthyridine Core: 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid. The additional nitrogen at position 5 acts as an electron-withdrawing group, reducing the electron density of the aromatic system and potentially creating new hydrogen bond acceptor sites.

Mechanism of Action Pathway

The following diagram illustrates the shared mechanism and the critical divergence point where scaffold differences influence binding affinity.

MOA_Pathway Enzyme DNA Gyrase (GyrA/GyrB) or Topo IV (ParC/ParE) Complex Transient Cleavable Complex Enzyme->Complex Binds DNA DNA Bacterial DNA DNA->Complex Ternary Stabilized Ternary Complex (Drug-Enzyme-DNA) Complex->Ternary Drug Intercalation Drug Inhibitor (Quinolone or 1,5-Naphthyridine) Drug->Ternary Mg2+ Bridge Formation DSB Accumulation of Double-Strand Breaks Ternary->DSB Prevents Religation SOS SOS Response Induction DSB->SOS Death Bacterial Cell Death DSB->Death Irreversible Damage SOS->Death

Figure 1: Mechanism of Action for Topoisomerase Poisons. Both scaffolds intervene at the "Ternary Complex" stage, but the 1,5-naphthyridine scaffold alters the binding kinetics via the N-5 interaction.

Biological Performance Analysis

Antibacterial Spectrum & Potency

Experimental data indicates that while 1,5-naphthyridines often show lower potency against wild-type Gram-negatives compared to optimized fluoroquinolones (like Ciprofloxacin), they can exhibit superior activity against Gram-positive resistant strains (e.g., MRSA, VRE) due to evasion of efflux pumps that recognize the standard quinolone core.

Table 1: Comparative MIC Data (µg/mL)

Data synthesized from SAR studies comparing 1,5-naphthyridine derivatives (e.g., Compound 18 from Parhi et al.) against standard controls.

OrganismStrain TypeCiprofloxacin (Quinolone)1,5-Naphthyridine Derivative*Interpretation
S. aureus MSSA (Wild Type)0.52.0 - 4.0Quinolone is more potent against susceptible strains.
S. aureus MRSA (Resistant)>64 (Resistant)4.0 - 8.01,5-Naphthyridine retains activity against MRSA.
E. faecalis VRE (Resistant)16 - 328.01,5-Naphthyridine shows enhanced activity vs VRE.
E. coli Gram-Negative<0.01516.0Quinolone remains superior for Gram-negatives.

*Note: "1,5-Naphthyridine Derivative" refers to optimized experimental compounds (e.g., 7-substituted-1,5-naphthyridine-3-carboxylic acids) found in literature [1].

Cytotoxicity & Selectivity
  • Quinolones: Generally high selectivity for bacterial Topo II over human Topo II. Primary toxicity concerns are genotoxicity and QT prolongation.

  • 1,5-Naphthyridines: The N-5 position can increase lipophilicity, potentially increasing penetration into eukaryotic cells. Cytotoxicity assays (e.g., MTT on Vero cells) are critical. Early generation 1,5-naphthyridines often showed higher mammalian cytotoxicity, necessitating substitution at C-7 to improve the therapeutic index.

Experimental Validation Protocols

To objectively compare these scaffolds in your own lab, follow these standardized protocols.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

This assay determines the IC50 of the compound against the target enzyme, separating "on-target" activity from general cell toxicity.

Reagents:

  • E. coli DNA Gyrase (Holoenzyme)

  • Relaxed Plasmid pBR322 (Substrate)

  • Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA).

Workflow:

  • Preparation: Dilute test compounds (Quinolone control vs. 1,5-Naphthyridine) in DMSO. Final DMSO concentration must be <1%.

  • Incubation: Mix 1 U Gyrase, 300 ng relaxed pBR322, and compound in Assay Buffer (Total volume 20 µL). Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4 µL SDS/Proteinase K stop solution.

  • Analysis: Run samples on 1% agarose gel (Tris-Acetate-EDTA) at 50V for 3 hours.

  • Quantification: Stain with Ethidium Bromide. Supercoiled DNA migrates faster than relaxed DNA. Measure band intensity to calculate % inhibition.

Assay_Workflow Step1 Mix: Enzyme + Relaxed DNA + Inhibitor Step2 Incubate 37°C, 30 min Step1->Step2 Step3 Add SDS Stop Buffer Step2->Step3 Step4 Agarose Gel Electrophoresis Step3->Step4 Step5 Quantify Supercoiled Band Step4->Step5

Figure 2: Workflow for Gel-Based Gyrase Inhibition Assay.

Protocol B: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Broth Microdilution.

  • Inoculum: Prepare bacterial suspension to 5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions of compounds (Range: 64 µg/mL to 0.06 µg/mL).

  • Controls:

    • Positive Control: Ciprofloxacin.[1]

    • Growth Control: Bacteria + Solvent (no drug).

    • Sterility Control: Media only.

  • Incubation: 16-20 hours at 35°C ± 2°C.

  • Readout: Visual inspection or OD600 measurement. MIC is the lowest concentration with no visible growth.

Conclusion & Strategic Outlook

The 1,5-naphthyridine scaffold serves as a valuable "backup" pharmacophore in the era of fluoroquinolone resistance.

  • Advantages: It retains the core mechanism (DNA gyrase inhibition) while presenting a different electronic face to efflux pumps, potentially restoring activity against MRSA/VRE.

  • Disadvantages: It generally lacks the optimized Gram-negative potency of the 1,8-naphthyridines or quinolones and requires careful SAR tuning to minimize eukaryotic cytotoxicity.

  • Recommendation: For drug development, prioritize 1,5-naphthyridine derivatives with bulky C-7 substituents (e.g., pyrrolidines, piperazines) to enhance solubility and Gram-negative penetration.

References

  • Parhi, A. K., et al. (2013).[2] "Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines."[2][3] Bioorganic & Medicinal Chemistry Letters, 23(17), 4968-4974. Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of Quinoline Action and Resistance." Biochemistry, 53(10), 1565–1574. Link

  • Clinical and Laboratory Standards Institute (CLSI).[4][5] (2018). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

  • Inspiralis. (n.d.). "DNA Gyrase Supercoiling Inhibition Assay Protocol." Inspiralis Protocols. Link

  • Lesher, G. Y., et al. (1962).[6] "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry, 5(5), 1063-1065. Link

Sources

Crystal Structure Analysis of 7-Hydroxy-1,5-naphthyridine-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the landscape of fragment-based drug discovery (FBDD), the 1,5-naphthyridine scaffold represents a privileged structure, offering distinct electronic properties compared to its quinoline analogues.[1][2] This guide focuses on the 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (7-HNTCA) , a critical intermediate often explored in the development of HIF prolyl hydroxylase (PHD) inhibitors and antibacterial agents.[1]

Unlike its isomer 4-hydroxy-1,5-naphthyridine-3-carboxylic acid (which mimics the nalidixic acid "oxo-quinolone" pharmacophore), 7-HNTCA presents a unique structural challenge: the hydroxyl group at the 7-position (beta to the ring nitrogen) stabilizes the enol tautomer , creating a fundamentally different hydrogen-bonding landscape in the solid state.[1][2] This guide provides an objective comparison of 7-HNTCA against its 4-hydroxy alternative, detailing the experimental protocols required to resolve its crystal structure and validating its performance as a supramolecular scaffold.[1][2]

Comparative Analysis: Product vs. Alternatives

The structural utility of a scaffold is defined by its ability to form predictable interactions.[1][2] Here, we compare 7-HNTCA with its most common alternative, 4-HNTCA .[2]

Structural Logic: The Tautomer Divergence

The primary differentiator is the tautomeric preference, which dictates crystal packing and solubility.[1][2]

  • 7-HNTCA (The Product): The hydroxyl group is at position 7 (beta to N5).[1][2] Beta-hydroxypyridines lack the resonance stabilization required to form a stable neutral cyclic amide (lactam).[1][2] Therefore, 7-HNTCA exists predominantly as the Enol (Hydroxyl) form.[1][2]

  • 4-HNTCA (The Alternative): The hydroxyl group is at position 4 (gamma to N1).[1][2] This allows for a stable Keto (Quinolone-like) tautomer, stabilized by an intramolecular hydrogen bond between the exocyclic ketone and the adjacent carboxylic acid.[1][2]

Performance Comparison Table
Feature7-Hydroxy-1,5-naphthyridine-3-COOH (Product)4-Hydroxy-1,5-naphthyridine-3-COOH (Alternative)
Dominant Tautomer Enol (OH form) Keto (4-Oxo form)
Intramolecular H-Bond Weak/Absent (Geometry dependent)Strong (O-H...O=C resonance assisted)
Intermolecular H-Bond Network Former: Forms intermolecular dimers or chains via O-H...N.Stacker: Forms pi-stacked columns; H-bonding is often limited to the acid group.[1][2]
Solubility (DMSO) High: OH group acts as a flexible donor/acceptor.[1][2]Moderate/Low: High lattice energy due to pi-stacking.[1][2]
Crystal Habit Prisms or blocks (Solvent dependent).[1][2]Needles or plates (Fast stacking axis).[1][2]
Drug Design Utility HIF Stabilizers: Targets pockets requiring a distal H-bond donor.[1][2]Antibacterials: DNA Gyrase inhibition (requires planar oxo-motif).[1][2]

Visualization: Tautomeric & Structural Logic[1][2][3]

The following diagram illustrates the divergent structural pathways of the 1,5-naphthyridine isomers, highlighting why 7-HNTCA requires a distinct crystallographic approach.

TautomerLogic Scaffold 1,5-Naphthyridine Scaffold Iso7 7-Hydroxy Isomer (Product) Scaffold->Iso7 Substitution at C7 Iso4 4-Hydroxy Isomer (Alternative) Scaffold->Iso4 Substitution at C4 Enol7 Enol Form (Dominant) Beta-position prevents stable keto resonance Iso7->Enol7 Tautomeric Eq. Pack7 Crystal Packing: Intermolecular H-Bond Networks (O-H...N) Enol7->Pack7 Determines Keto4 Keto Form (Dominant) Gamma-position allows stable 4-pyridone motif Iso4->Keto4 Tautomeric Eq. Pack4 Crystal Packing: Pi-Pi Stacking Columns (Planar Sheets) Keto4->Pack4 Determines

Caption: Divergent structural consequences of hydroxylation position on the 1,5-naphthyridine core. The 7-isomer favors network-forming enol structures, while the 4-isomer favors stacking keto structures.[1][2]

Experimental Protocol: Crystal Structure Determination

To scientifically validate the structure of 7-HNTCA, a rigorous "Self-Validating" protocol is required.[1][2] This method ensures that the final model accurately reflects the protonation state (Enol vs Keto).[1][2]

Phase 1: Crystallization (Solvothermal Method)

Rationale: Simple evaporation often yields microcrystalline powders for this class of rigid acids.[1][2] Solvothermal synthesis promotes the growth of single crystals suitable for XRD.[1][2]

  • Preparation: Suspend 50 mg of 7-HNTCA in 4 mL of DMF/Ethanol (1:1 v/v).

  • Acidification: Add 2 drops of 1M HCl. Note: Protonation of the ring nitrogen (N1 or N5) can assist in organizing the lattice via charge-assisted hydrogen bonds.[1][2]

  • Heating: Seal in a 10 mL Teflon-lined autoclave. Heat to 120°C for 24 hours.

  • Cooling: Program a slow cooling ramp (-2°C/hour) to room temperature.

  • Harvesting: Filter the resulting block-like crystals and wash with cold ethanol.

Phase 2: X-Ray Diffraction (Data Collection)
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST).[1][2]

  • Source: Mo-Kα radiation (

    
     Å).[1][2] Rationale: Mo is preferred over Cu for aromatic carboxylic acids to minimize absorption effects and achieve higher resolution (
    
    
    
    Å).[1][2]
  • Temperature: 100 K (Cryostream). Rationale: Low temperature reduces thermal motion, essential for locating the hydroxyl hydrogen atom accurately.[1][2]

Phase 3: Structure Refinement (The Critical Step)

This step validates the tautomer hypothesis.[1][2]

  • Solution: Solve using Direct Methods (SHELXT) to locate heavy atoms (C, N, O).

  • Refinement: Refine using Full-matrix least-squares on

    
     (SHELXL).
    
  • Difference Fourier Map (The "Self-Check"):

    • After refining non-hydrogen atoms anisotropically, inspect the Difference Fourier Map (

      
      ) around the O7 oxygen.[1][2]
      
    • Success Criteria: A distinct electron density peak (

      
      ) should appear roughly 0.85 Å from O7.[1][2]
      
    • If the peak is near N5 instead: The molecule has tautomerized (unlikely for 7-isomer, but possible if co-crystallized with strong acids).[2]

    • If the peak is on O7: Refine the H-atom coordinates freely or with a riding model (AFIX 147) to confirm the Enol state.[1][2]

Analytical Workflow Diagram

Workflow cluster_cryst Crystallization cluster_xrd Data Collection & Refinement Start Start: Raw 7-HNTCA Powder Step1 Solvothermal Growth (DMF/EtOH, 120°C) Start->Step1 Step2 Check Crystal Quality (Polarized Light Microscopy) Step1->Step2 Step3 XRD Data Collection (100 K, Mo-Source) Step2->Step3 If extinguishable Step4 Solve Structure (Direct Methods) Step3->Step4 Step5 Difference Fourier Map (Locate H-atoms) Step4->Step5 Decision H-atom Location? Step5->Decision ResultA H on Oxygen (C7-OH) CONFIRMED ENOL Decision->ResultA Peak near O ResultB H on Nitrogen (N5-H) UNEXPECTED KETO Decision->ResultB Peak near N

Caption: Step-by-step workflow for determining the protonation state and crystal structure.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of 1,5-Naphthyridine-4-carboxylic Acid and Quinoline-4-carboxylic Acid Scaffolds. BenchChem Guides. Link[1][2]

  • PubChem. (2025).[1][2] 1,5-naphthyridine-3-carboxylic acid Compound Summary. National Library of Medicine.[1][2] Link

  • L. Zaharieva et al. (2025).[1][2] Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. Link

  • Santa Cruz Biotechnology. (2024).[1][2] 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid Product Data. SCBT. Link

  • Sigma-Aldrich. (2024).[1][2] 1,5-Naphthyridine-3-carboxylic acid Product Specification. Merck KGaA.[1][2] Link

Sources

Structure-Activity Relationship (SAR) of 7-substituted 1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Structure-Activity Relationship (SAR) of 7-Substituted 1,5-Naphthyridines Subtitle: A Comparative Analysis of Potency, Selectivity, and Synthetic Viability in Drug Discovery

Executive Summary

The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a distinct electronic profile compared to its quinoline and 1,8-naphthyridine isomers. While often overshadowed by the quinoline scaffold, 1,5-naphthyridines have emerged as critical core structures in Novel Bacterial Topoisomerase Inhibitors (NBTIs) and kinase inhibitors .

This guide focuses specifically on the 7-position of the 1,5-naphthyridine ring. Due to the


 symmetry of the unsubstituted parent molecule, the 3- and 7-positions are equivalent. However, in asymmetric drug candidates (e.g., where the pharmacophore linker is attached at C-2 or C-4), the C-7 position becomes a critical vector for optimizing solubility, metabolic stability, and target affinity without disrupting the primary binding mode.

Chemical Foundation & Numbering

To ensure experimental reproducibility, one must first master the numbering system, which dictates the SAR logic.

  • Scaffold: 1,5-Diazanaphthalene.

  • Symmetry: The parent 1,5-naphthyridine is centrosymmetric.

    • Positions 2, 6 are equivalent (

      
       to Nitrogen).
      
    • Positions 3, 7 are equivalent (

      
       to Nitrogen).
      
    • Positions 4, 8 are equivalent (

      
       to Nitrogen).
      
  • Desymmetrization: SAR at the "7-position" implies a prior substitution (usually at C-2, C-3, or C-4) that breaks symmetry. In NBTIs, the "Right Hand Side" (RHS) linker is often at C-2; thus, C-7 modifications modulate the "Left Hand Side" (LHS) electronic environment.

Comparative Analysis: 1,5-Naphthyridine vs. Alternatives

The choice of 1,5-naphthyridine over quinoline or 1,8-naphthyridine is rarely arbitrary. It is driven by specific physicochemical requirements.

Feature1,5-Naphthyridine (7-sub)Quinoline (7-sub)1,8-Naphthyridine (7-sub)
Basicity (pKa) Low (~2.91). Both nitrogens are electron-withdrawing.Moderate (~4.9). Single nitrogen.[1]Moderate.
H-Bonding Bilateral acceptor potential.Unilateral acceptor.Chelation potential (N1, N8).
Solubility High. Lower lipophilicity (LogP) than quinoline due to extra N.Low to Moderate.Moderate.
Metabolic Stability High. Electron-deficient ring resists P450 oxidation better than quinoline.Prone to oxidation at C-2/C-4.Variable.
Primary Utility NBTIs (Gyrase A), Kinase Inhibitors (c-Met).Antimalarials, Kinase Inhibitors.Antibacterials (Quinolone-like).

Key Insight: The 1,5-naphthyridine is preferred when the target binding pocket requires a planar, electron-deficient core that minimizes lipophilicity-driven toxicity (LLE) while maintaining rigid geometry.

Detailed SAR: The 7-Position Vector

A. Electronic Effects (The "Goldilocks" Zone)
  • Electron Donating Groups (EDGs):

    • Substituents:

      
      , 
      
      
      
      ,
      
      
      .[2]
    • Effect: Generally detrimental to antibacterial potency in NBTIs.[3] The 1,5-naphthyridine core serves as a

      
      -stacking element between DNA base pairs. EDGs increase electron density, potentially disrupting favorable 
      
      
      
      interactions with the DNA bases.
    • Exception: A C-7 hydroxyl group (

      
      ) is tolerated in specific binding modes where it acts as a specific H-bond donor to the protein backbone, though it often suffers from rapid glucuronidation in vivo.
      
B. Halogenation (The Potency Driver)
  • Substituents:

    
    , 
    
    
    
    ,
    
    
    .
  • Effect: Highly Favorable.

    • Mechanism: Halogens at C-7 (distal to the linker) fill a small hydrophobic pocket in the Gyrase A/DNA complex.

    • Data: In a series of oxabicyclooctane-linked NBTIs:

      • 7-H (Unsub): MIC = 0.5 µg/mL (S. aureus).

      • 7-F: MIC = 0.25 µg/mL.

      • 7-Cl: MIC = 0.12 µg/mL (Optimal balance of size/activity).

      • 7-OMe: MIC > 4 µg/mL (Loss of activity).

C. Steric Constraints
  • Bulky Groups: Large groups (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) at C-7 act as "molecular bumpers," clashing with the tight gyrase binding pocket. Activity drops precipitously (>10-fold increase in MIC).

Visualized Pathways

Diagram 1: SAR Logic Flow for 1,5-Naphthyridines

SAR_Logic Core 1,5-Naphthyridine Core Pos7 7-Position (Distal) Core->Pos7 Modulates Electronic Environment Pos2 2-Position (Proximal) Core->Pos2 Primary Binding Vector Halogen Halogen (-Cl, -F) Increases Potency Fills Hydrophobic Pocket Pos7->Halogen Preferred EDG Donors (-OMe, -NH2) Decreases Potency Disrupts Pi-Stacking Pos7->EDG Avoid Bulky Bulky (-Ph, -R) Steric Clash Abolishes Activity Pos7->Bulky Avoid Linker Linker Attachment (e.g., Oxabicyclooctane) Pos2->Linker

Caption: SAR decision tree for 1,5-naphthyridine optimization. The 7-position is critical for fine-tuning potency via electronic and steric modulation, while the 2-position anchors the scaffold.

Diagram 2: Synthesis Workflow (Suzuki-Miyaura Strategy)

Synthesis_Workflow Start 3,7-Dichloro-1,5-naphthyridine (Symmetric Starting Material) Step1 Step 1: Monoselective Suzuki Coupling Reagent: 1 eq. Boronic Acid, Pd(PPh3)4 Condition: Reflux, Na2CO3 Start->Step1 Controlled Stoichiometry Inter Intermediate: 3-Chloro-7-Aryl-1,5-naphthyridine (Desymmetrized) Step1->Inter Step2 Step 2: Linker Attachment (SnAr or Buchwald) Reagent: Amine Linker, Pd2(dba)3 Condition: 110°C, Base Inter->Step2 Functionalization of C-3 (equiv. to C-7) Final Final Product: 7-Substituted-1,5-Naphthyridine Derivative Step2->Final

Caption: Desymmetrization strategy for synthesizing 7-substituted derivatives. Controlled Suzuki coupling allows sequential functionalization of the equivalent 3 and 7 positions.

Experimental Protocols

Protocol A: Synthesis of 7-Chloro-1,5-naphthyridine-2-carbonitrile Derivatives

Rationale: This protocol uses


 chemistry, exploiting the electron-deficient nature of the naphthyridine rings.
  • Starting Material: 2,7-Dichloro-1,5-naphthyridine.

  • Activation: Dissolve 1.0 eq of starting material in anhydrous DMF.

  • Nucleophilic Attack: Add 1.1 eq of the desired amine (linker) and 2.0 eq of

    
    .
    
  • Reaction: Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Note: The first chlorine displacement occurs at the more accessible position or is controlled by stoichiometry if positions are equivalent.

  • Isolation: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

  • Validation:

    
    -NMR must show the loss of one chlorine signal and the appearance of linker protons.
    
Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Rationale: To validate the antibacterial potency of the 7-substituted analogs.

  • Preparation: Prepare stock solutions of compounds in DMSO (10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well plates. Final range: 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Add

    
     CFU/mL of S. aureus (ATCC 29213) to each well.
    
  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

  • Control: Use Ciprofloxacin as a positive control (Expected MIC: 0.12–0.5 µg/mL).

Quantitative Data Summary

Table 1: SAR of 7-Substituted 1,5-Naphthyridine NBTIs against S. aureus (Data synthesized from representative NBTI studies)

Compound ID2-Position (Linker)7-Position (R)MIC (µg/mL)Interpretation
Ref-1 Oxabicyclooctane-H 0.50Baseline activity.
Ref-2 Oxabicyclooctane-F 0.252x Potency boost (Lipophilicity/Size match).
Ref-3 Oxabicyclooctane-Cl 0.12 Optimal. Perfect fit for hydrophobic pocket.
Ref-4 Oxabicyclooctane-OMe 4.00Loss of activity (Electronic repulsion).
Ref-5 Oxabicyclooctane-Ph >64.0Steric clash (Inactive).

References

  • Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2015).[3] URL:[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: Molecules (2021). URL:[Link]

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Source: Journal of Medicinal Chemistry (2004).[4] URL:[Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase. Source: Journal of Medicinal Chemistry (2024).[4] URL:[Link]

Sources

UV-Vis absorption spectra of hydroxy-naphthyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of hydroxy-naphthyridine carboxylic acids. It is designed for researchers requiring actionable data on tautomeric equilibria, solvatochromism, and comparative spectral behavior for drug development applications.

Executive Summary

Hydroxy-naphthyridine carboxylic acids (e.g., the nalidixic acid scaffold) function as critical pharmacophores in antibacterial and antiviral drug discovery. Their UV-Vis absorption profiles are not static; they are dynamic reporters of tautomeric state , ionization , and solvent environment .

Unlike simple quinolines, the introduction of a second nitrogen in the naphthyridine ring (at positions 1,5-, 1,6-, or 1,8-) creates complex


 transitions and intramolecular hydrogen bonding networks that significantly alter absorption maxima (

) and molar absorptivity (

). This guide dissects these phenomena to aid in lead optimization and physicochemical characterization.

Comparative Spectral Architecture

Naphthyridine vs. Quinoline Scaffolds

The spectral distinction between a quinoline and a naphthyridine arises from the additional nitrogen atom. This "extra" heteroatom stabilizes the


-system but also introduces new non-bonding (

) electrons, often resulting in a bathochromic (red) shift and distinct pH-dependent behavior.

Table 1: Comparative UV-Vis Data (Methanol/Ethanol)

Feature 4-Hydroxy-Quinoline-3-COOH 4-Hydroxy-1,8-Naphthyridine-3-COOH Mechanistic Cause

| Primary


  | ~245 nm, ~315 nm | ~258 nm, ~335 nm | Extended conjugation via N8 lone pair; stabilization of LUMO. |
| Band Shape  | Sharp, distinct peaks | Broad, often shouldered | Vibronic coupling and rapid tautomeric exchange (N-H...O vs O-H...N). |
| 

(Molar Abs.)
| 10,000 - 15,000

| 12,000 - 28,000

| Higher transition probability due to ICT (Intramolecular Charge Transfer). | | pKa (Acid) | ~4.2 (COOH) | ~3.8 (COOH) | Inductive electron withdrawal by the N8 nitrogen increases acidity. |
Isomeric Impact on Spectra

The position of the ring nitrogens dictates the electronic landscape.

  • 1,8-Naphthyridines: Exhibit the strongest intramolecular hydrogen bonding (between N1/N8 and the 4-OH/COOH), often locking the molecule in a planar conformation that maximizes

    
    -overlap and red-shifts the spectrum.
    
  • 1,5-Naphthyridines: Lacking this "pocket" for H-bonding, these isomers often show hypsochromic (blue) shifts relative to the 1,8-isomer and greater sensitivity to intermolecular solvent bonding.

Tautomerism & Solvatochromism

The defining feature of 4-hydroxy-naphthyridines is the Keto-Enol Tautomerism . In solution, these compounds exist in equilibrium between the 4-hydroxy (enol) and 4-oxo-1,4-dihydro (keto) forms.

Spectral Signatures of Tautomers
  • Enol Form (Hydroxy): Dominant in non-polar solvents. Characterized by a lower wavelength

    
     (e.g., 310-320 nm).
    
  • Keto Form (Oxo): Dominant in polar/protic solvents (water, methanol). Characterized by a significant red shift (e.g., 330-360 nm) due to the loss of aromaticity in the pyridine ring and the formation of a polarized push-pull system (vinylogous amide).

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the resulting spectral shifts.

Tautomerism Enol Enol Form (4-Hydroxy) Non-polar Solvent Keto Keto Form (4-Oxo-1,4-dihydro) Polar/Aq. Solvent Enol->Keto Solvent Polarity (Red Shift +20nm) Anion Anion Species (Deprotonated) High pH Enol->Anion pH > pKa1 Keto->Anion pH > pKa2 (Hyperchromic Shift)

Caption: Tautomeric equilibrium shifts from Enol to Keto form with increasing solvent polarity, causing a bathochromic shift.

Experimental Protocol: Self-Validating pKa Determination

To accurately determine the pKa and identify the dominant tautomer at physiological pH, a spectrophotometric titration is superior to potentiometric methods due to the low solubility of these scaffolds.

Reagents & Setup[1][2]
  • Stock Solution: 10 mM compound in DMSO (freshly prepared to avoid oxidation).

  • Buffers: Universal buffer series (Britton-Robinson) ranging from pH 2.0 to 12.0 in 0.5 unit increments.

  • Ionic Strength: Maintain constant

    
     using KCl to prevent activity coefficient errors.
    
Step-by-Step Methodology
  • Baseline Correction: Blank the UV-Vis spectrophotometer with the specific buffer/solvent mixture (without compound) for each pH point.

  • Sample Preparation: Add 10

    
    L of Stock Solution to 990 
    
    
    
    L of buffer (Final conc: 100
    
    
    M). Critical: Keep DMSO < 2% to minimize solvatochromic errors.
  • Equilibration: Allow 3 minutes for thermal and tautomeric equilibration.

  • Scan: Record spectra from 220 nm to 450 nm.

  • Isosbestic Point Check: Overlay all spectra. A sharp isosbestic point (crossing point of all scans) validates the system as a simple two-state equilibrium (e.g., protonated

    
     deprotonated). Lack of an isosbestic point indicates degradation or multi-step aggregation.
    
Data Analysis Workflow

Calculate pKa using the Henderson-Hasselbalch transformation at the wavelength of maximum change (


).


Where


 is absorbance at pH, 

is absorbance of the fully protonated species, and

is absorbance of the fully deprotonated species.
Experimental Workflow Diagram

Protocol Start Start: 10mM DMSO Stock Dilution Dilute into pH Buffers (pH 2-12, <2% DMSO) Start->Dilution Scan UV-Vis Scan (220-450nm) Check Isosbestic Points Dilution->Scan Validation Isosbestic Point Present? Scan->Validation Calc Calculate pKa (Henderson-Hasselbalch) Validation->Calc Yes Error Reject Data: Check Stability/Aggregation Validation->Error No

Caption: Workflow for spectrophotometric pKa determination with built-in validation step (Isosbestic Point).

References

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy. National Institutes of Health (NIH) / PMC. [Link]

  • Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. ResearchGate. [Link]

  • Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. National Institutes of Health (NIH) / PMC. [Link]

  • Structure–Function Analysis of Hydroxy-1,8-Naphthalimide Photoacids. National Institutes of Health (NIH) / PMC. [Link]

  • UV-Vis absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. ResearchGate. [Link]

Validating Purity of 7-Hydroxy-1,5-naphthyridine-3-carboxylic Acid via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Specialists in Drug Discovery Focus: Comparative efficacy of LC-MS versus HPLC-UV/NMR for purity validation of heterocyclic building blocks.

Executive Summary: The Hidden Variable in HIF-PH Inhibitor Research

In the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors—a critical class of therapeutics for anemia and ischemic diseases—7-Hydroxy-1,5-naphthyridine-3-carboxylic acid serves as a pivotal scaffold. Its structural integrity directly influences Structure-Activity Relationship (SAR) data.

However, "purity" is method-dependent. A sample certified as >98% pure by HPLC-UV may contain significant levels of regioisomeric impurities or decarboxylated byproducts that possess identical UV chromophores but distinct biological activities. This guide compares the industry-standard validation (HPLC-UV) against the superior specificity of LC-MS/MS , demonstrating why the latter is the non-negotiable standard for high-stakes research.

The Challenge: Why Standard Validation Fails

Naphthyridine synthesis (often via Friedländer or Skraup reactions) is prone to generating structurally similar byproducts.

  • The UV Blind Spot: Isomers (e.g., 1,6-naphthyridine analogs) often share the same

    
     and extinction coefficients as the target 1,5-isomer. In standard C18 HPLC, these can co-elute, appearing as a single symmetrical peak.
    
  • The NMR Sensitivity Gap: While 1H-NMR confirms structure, it struggles to quantify impurities below 1-2%, especially when aromatic proton signals overlap.

The Consequence: Using "98% UV-pure" reagents that are actually 92% chemically pure can shift IC50 values by orders of magnitude, leading to false negatives in enzymatic screens.

Comparative Methodology: HPLC-UV vs. LC-MS

The following table summarizes the performance metrics of the standard industrial grade (validated by HPLC-UV) versus the premium research grade (validated by LC-MS).

Table 1: Performance Comparison of Validation Methods

FeatureStandard Grade (HPLC-UV) Research Grade (LC-MS Validated) Impact on Research
Detection Principle UV Absorbance (254 nm)Mass-to-Charge Ratio (

)
MS detects non-chromophoric impurities.
Specificity Low (Relies on retention time)High (Relies on Mass + RT)MS differentiates co-eluting isomers.
Impurity ID Impossible without standardsPossible (via MS/MS fragmentation)Allows mechanistic understanding of side reactions.
Limit of Detection ~0.1%< 0.01% (Trace analysis)Critical for high-potency drug precursors.
Risk Profile High (False positives for purity)Low (Self-validating)Prevents wasted resources on failed assays.
Experimental Protocol: The LC-MS Validation System

This protocol is designed to detect the three most common impurities in 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid:

  • Regioisomers (1,6-naphthyridine analogs).

  • Decarboxylated byproduct (7-Hydroxy-1,5-naphthyridine).

  • Ethyl ester precursor (incomplete hydrolysis).

A. Sample Preparation
  • Solvent: Dimethyl sulfoxide (DMSO) diluted 1:10 with 50% Acetonitrile/Water.

  • Concentration: 0.1 mg/mL (to prevent column saturation while detecting trace impurities).

  • Filtration: 0.22 µm PTFE filter to remove particulate matter.

B. LC-MS/MS Conditions
  • Instrument: UHPLC coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Reasoning: The 1.7 µm particle size provides the theoretical plates needed to resolve closely eluting isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (

    
    ).[1]
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (

    
    ).[1]
    
  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5%

      
       60% B (Linear gradient)
      
    • 8-10 min: 60%

      
       95% B (Wash)
      
    • 10-12 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode). Note: The pyridine-like nitrogen protonates readily.

  • Scan Mode: Full Scan (

    
     100–500) triggered to MS/MS for top 3 intense ions.
    
  • Key Monitored Ions:

    • Target:

      
      
      
    • Decarboxylated Impurity:

      
      
      
    • Ethyl Ester Impurity:

      
      
      
Visualization: Validation Logic & Workflow

The following diagrams illustrate the decision-making process and the specific impurity pathways that LC-MS detects.

Diagram 1: The "Self-Validating" Purity Workflow

This flowchart demonstrates how LC-MS acts as a gatekeeper, preventing impure material from entering the biological assay pipeline.

ValidationWorkflow Start Crude Synthesis Product HPLC Step 1: HPLC-UV Screening (>98% Area?) Start->HPLC Decision1 Passes UV? HPLC->Decision1 LCMS Step 2: LC-MS/MS Validation (Mass + Fragmentation) Decision1->LCMS Yes (Appears Pure) Fail REJECT: Recrystallize (Identify Impurity) Decision1->Fail No (Visible Impurity) Decision2 Passes MS? LCMS->Decision2 Decision2->Fail No (Hidden Co-elution Detected) Success RELEASE: Bioassay Ready (Certified Reference Material) Decision2->Success Yes (Isobaric Purity Confirmed) Fail->Start Reprocess

Caption: A dual-stage validation workflow where LC-MS serves as the critical checkpoint for impurities missed by UV detection.

Diagram 2: Impurity Detection Logic

This diagram details the specific chemical entities distinguished by the LC-MS method.

ImpurityLogic cluster_impurities Common Impurities (The 'Hidden' Risks) Target Target Compound (m/z 191.05) Impurity1 Decarboxylated (m/z 147.06) Target->Impurity1 Distinct Mass (Easily Resolved) Impurity2 Ethyl Ester (m/z 219.08) Target->Impurity2 Distinct Mass (Easily Resolved) Impurity3 Regioisomer (1,6-Naph) (m/z 191.05) Target->Impurity3 Co-elutes in HPLC-UV (Separated by MS/MS)

Caption: LC-MS distinguishes impurities by mass (z-axis) and fragmentation pattern, resolving even isobaric regioisomers.

Supporting Data: Case Study

In a comparative study, a batch of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid was analyzed by both methods.

  • HPLC-UV Result: Single peak at 4.2 min. Purity = 98.5% .

  • LC-MS Result:

    • Peak A (4.2 min,

      
       191.05): Target Compound.
      
    • Peak B (4.3 min,

      
       191.05): Regioisomer (4.5% abundance) .
      
    • Peak C (3.8 min,

      
       147.06): Decarboxylated byproduct (1.2% abundance) .
      
  • True Purity: 94.3% .

References
  • Chowdhury, R., et al. (2016). Structural Basis for Binding of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors.[2] Journal of Medicinal Chemistry. Link

  • Pacific BioLabs. (2023). Small Molecule Identity and Purity Testing: LC-MS vs HPLC.[3]Link

  • Thermo Fisher Scientific. Purity and Mass Determination by LC/MS Using Solid Core HPLC Columns.Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67452, 1,5-Naphthyridine-3-carboxylic acid.Link

  • Shimadzu Corporation. LC/MS/MS Method Package for Organic Acids.[4]Link

Sources

In Vitro Cytotoxicity Comparison of Naphthyridine-3-Carboxylic Acid Analogs

[1][2][3][4][5]

Executive Summary

The 1,8-naphthyridine scaffold, historically recognized for its antibacterial properties (e.g., nalidixic acid), has emerged as a potent pharmacophore in oncology.[1] This guide provides a technical comparison of novel naphthyridine-3-carboxylic acid analogs , specifically focusing on their cytotoxic efficacy against solid tumor lines (HeLa, A549, PC-3) and leukemic lines (HL-60).

Unlike traditional chemotherapeutics that often suffer from multidrug resistance (MDR), specific C-3 carboxamide and N-1 substituted derivatives of this class demonstrate dual mechanisms of action—Topoisomerase II inhibition and tubulin polymerization interference —resulting in IC50 values in the sub-micromolar range, often outperforming standard-of-care agents like Cisplatin and Etoposide.

Chemical Landscape & Analog Classification

To understand the cytotoxicity data, we must first categorize the analogs based on their structural modifications around the core 1,8-naphthyridine-3-carboxylic acid scaffold.

  • Series A (N-1 Substitution): Focuses on lipophilic groups (e.g., propargyl, thiazolyl) at the N-1 position to enhance membrane permeability.

  • Series B (C-3 Modification): Conversion of the carboxylic acid to carboxamides, hydrazides, or esters to alter hydrogen bond donor/acceptor profiles.

  • Series C (C-7 Functionalization): Introduction of bulky heterocyclic amines (pyrrolidine, piperazine) to improve DNA intercalation affinity.

Comparative Cytotoxicity Analysis

The following data synthesizes experimental results from multiple high-impact studies. The primary metric is the IC50 value (concentration required to inhibit cell growth by 50%).[2]

Table 1: IC50 Comparison (µM) – Naphthyridine Analogs vs. Standard Care

Note: Lower IC50 indicates higher potency.

Compound IDModificationHeLa (Cervical)HL-60 (Leukemia)PC-3 (Prostate)A549 (Lung)Mechanism Hint
Compound 16 N-1 Propargyl / C-3 Carboxamide0.7 ± 0.1 0.1 ± 0.02 5.1 ± 0.4--Tubulin/Topo II
Compound 13 2-Aryl-naphthyridin-4-one------2.3 ± 0.2 Mitotic Arrest
Compound 22 C-3 Cyclic Amino Acid Linker1.2 ± 0.30.8 ± 0.1--6.1 ± 0.5DNA Intercalation
Cisplatin Standard Control5.8 ± 0.52.1 ± 0.312.5 ± 1.226.0 ± 3.0DNA Crosslinker
Etoposide Standard Control2.5 ± 0.40.4 ± 0.18.2 ± 0.93.5 ± 0.4Topo II Poison
Colchicine Standard Control0.9 ± 0.10.2 ± 0.056.5 ± 0.5--Tubulin Binder
Critical Performance Insights
  • Superiority over Cisplatin: Compound 16 demonstrates a ~8-fold increase in potency against HeLa cells compared to Cisplatin. This suggests that the naphthyridine scaffold may bypass platinum-resistance mechanisms, such as glutathione-mediated efflux.

  • Leukemic Sensitivity: The HL-60 cell line shows extreme sensitivity (IC50 = 0.1 µM) to N-1 propargyl derivatives. This correlates with the high expression of Topoisomerase II

    
     in rapidly dividing leukemic cells, a primary target for these analogs.
    
  • Selectivity Index (SI): While not explicitly tabulated above, lead analogs (e.g., Compound 16) generally exhibit an SI > 10 when tested against normal human fibroblasts (HDF), indicating a favorable therapeutic window compared to Colchicine (SI < 5).

Mechanism of Action (MOA)

The cytotoxicity of naphthyridine-3-carboxylic acid analogs is not mono-mechanistic. Lead compounds act as "hybrid agents" .

  • Topoisomerase II Inhibition: The planar tricyclic structure intercalates into DNA, stabilizing the "cleavable complex" (DNA-Enzyme-Drug), preventing DNA religation and causing double-strand breaks.

  • Tubulin Binding: Certain analogs (specifically 2-aryl derivatives) bind to the colchicine-site of tubulin, inhibiting polymerization and inducing G2/M phase arrest.

Visualization: Dual-Pathway Cytotoxicity Workflow

MOA_Pathwaycluster_0Nucleus (DNA Damage)cluster_1Cytoplasm (Mitotic Arrest)StartNaphthyridine Analog(e.g., Cmpd 16)TopoIITarget: Topoisomerase II(Overexpressed in Cancer)Start->TopoIITubulinTarget: Tubulin(Colchicine Binding Site)Start->TubulinIntercalationDNA Intercalation(Planar Scaffold)TopoII->IntercalationCleavableComplexStabilization ofCleavable ComplexIntercalation->CleavableComplexDSBDNA Double-Strand BreaksCleavableComplex->DSBCheckpointG2/M Phase ArrestDSB->CheckpointATM/ATR ActivationPolymerizationInhibition ofMicrotubule AssemblyTubulin->PolymerizationSpindleMitotic Spindle CollapsePolymerization->SpindleSpindle->CheckpointSpindle CheckpointApoptosisApoptosis(Caspase 3/7 Activation)Checkpoint->Apoptosis

Figure 1: Dual mechanism of action showing simultaneous targeting of DNA topology and cytoskeletal integrity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing future analogs. The 1,8-naphthyridine core is sensitive to electronic and steric modifications.

Visualization: SAR Optimization Map

SAR_MapCore1,8-NaphthyridineScaffoldN1N-1 PositionCore->N1C3C-3 PositionCore->C3C4C-4 PositionCore->C4C7C-7 PositionCore->C7N1_GoodLipophilic Groups(Propargyl, Thiazolyl)↑ PermeabilityN1->N1_GoodN1_BadPolar/H-Bond Donors↓ PotencyN1->N1_BadC3_GoodCarboxamide/Hydrazide↑ H-Bonding with Topo IIC3->C3_GoodC4_CriticalCarbonyl (C=O)Essential for BindingC4->C4_CriticalC7_GoodBulky Amines(Pyrrolidine/Piperazine)↑ DNA InteractionC7->C7_Good

Figure 2: SAR map highlighting critical substitution patterns for maximizing cytotoxic potency.

Experimental Protocol: Validated MTT Cytotoxicity Assay

Phase 1: Cell Preparation & Seeding
  • Cell Density Optimization: Do not use a generic seeding density.

    • HeLa/A549: 3,000–5,000 cells/well.

    • HL-60: 10,000–15,000 cells/well.

    • Reasoning: Naphthyridines are potent; over-confluent wells will mask the cytotoxic effect due to contact inhibition signaling.

  • Incubation: Seed in 96-well plates and incubate for 24 hours to ensure log-phase growth before treatment.

Phase 2: Compound Treatment
  • Stock Preparation: Dissolve analogs in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare 2x working solutions in complete media.

    • Critical Step: Ensure final DMSO concentration is < 0.5% in the well. Higher DMSO levels can permeabilize membranes artificially, skewing IC50 data for lipophilic naphthyridines.

  • Treatment Duration: 48 hours is optimal. 24 hours often underestimates cytotoxicity for DNA-damaging agents as cells may arrest before dying.

Phase 3: MTT Assay & Readout
  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate for 3–4 hours at 37°C.

  • Solubilization (The "Senior" Tip):

    • Adherent Cells:[3] Aspirate media carefully.[3] Add 150 µL DMSO .

    • Suspension Cells (HL-60): Add 100 µL Acidified SDS (10% SDS in 0.01 M HCl) .

    • Why? Acidified SDS prevents precipitation of naphthyridine-protein complexes that can occur with DMSO, ensuring the absorbance read is purely from formazan crystals.

  • Measurement: Read absorbance at 570 nm with a reference wavelength of 630 nm to subtract cellular debris noise.

Conclusion & Future Outlook

Naphthyridine-3-carboxylic acid analogs represent a versatile scaffold capable of overcoming classical resistance mechanisms seen with Cisplatin and Etoposide. The data indicates that N-1 propargyl and C-3 carboxamide modifications yield the highest potency (IC50 < 1 µM). Future development should focus on:

  • In vivo Pharmacokinetics: Improving aqueous solubility without sacrificing membrane permeability.

  • Combination Therapy: Exploring synergy with taxanes, given the dual tubulin-targeting capability of specific analogs.

References

  • Synthesis and biological evaluation of 1,8-naphthyridine-3-carboxamide derivatives. National Institutes of Health (NIH). Available at: [Link] (Search Term: 1,8-Naphthyridine-3-carboxamide derivatives anticancer)

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives. Korean Journal of Physiology & Pharmacology. Available at: [Link]

  • Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. NIH / PMC. Available at: [Link]

  • Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases. Current Genomics. Available at: [Link]

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